molecular formula C27H30N4O8 B6288484 4-Pentynoyl-Val-Ala-PAB-PNP

4-Pentynoyl-Val-Ala-PAB-PNP

货号: B6288484
分子量: 538.5 g/mol
InChI 键: HIHCCJAGZUJVAO-UUOWRZLLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Pentynoyl-Val-Ala-PAB-PNP is a useful research compound. Its molecular formula is C27H30N4O8 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 538.20636393 g/mol and the complexity rating of the compound is 909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O8/c1-5-6-7-23(32)30-24(17(2)3)26(34)28-18(4)25(33)29-20-10-8-19(9-11-20)16-38-27(35)39-22-14-12-21(13-15-22)31(36)37/h1,8-15,17-18,24H,6-7,16H2,2-4H3,(H,28,34)(H,29,33)(H,30,32)/t18-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCCJAGZUJVAO-UUOWRZLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of 4-Pentynoyl-Val-Ala-PAB-PNP: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action for the cleavable antibody-drug conjugate (ADC) linker, 4-Pentynoyl-Val-Ala-PAB-PNP. This linker system is designed for targeted drug delivery, leveraging enzymatic cleavage and bioorthogonal conjugation strategies to ensure specific release of therapeutic payloads within target cells. This document outlines the key components of the linker, their respective functions, quantitative data on linker stability and cleavage, detailed experimental protocols for characterization, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

The this compound linker is a sophisticated chemical entity engineered for the development of ADCs. It comprises four key functional components: a 4-pentynoyl group for bioorthogonal conjugation, a Valine-Alanine (Val-Ala) dipeptide as an enzymatic cleavage site, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) leaving group. This multi-component design allows for stable drug conjugation, selective cleavage in the tumor microenvironment, and efficient release of the active payload.

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker can be dissected into a series of sequential events, beginning with conjugation and culminating in payload release within the target cell.

Bioorthogonal Conjugation via Click Chemistry

The terminal alkyne of the 4-pentynoyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction allows for the covalent attachment of the linker to an azide-modified payload or antibody with high efficiency and specificity under mild, biocompatible conditions.[2] The resulting stable triazole linkage ensures the integrity of the ADC in systemic circulation.

Targeted Delivery and Internalization

Once conjugated to a monoclonal antibody that targets a tumor-specific antigen, the ADC is administered and circulates throughout the body. Upon encountering a target cancer cell, the antibody component of the ADC binds to its specific antigen on the cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome. The endosome then traffics through the endolysosomal pathway, where it matures into a lysosome.

Enzymatic Cleavage by Cathepsin B

The acidic and enzyme-rich environment of the lysosome is the key to the selective cleavage of the linker. Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the amide bond within the Val-Ala dipeptide sequence.[] This enzymatic cleavage is the critical step that initiates the drug release cascade.

Self-Immolative Cascade of the PAB Spacer

Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. This process is triggered by the electronic rearrangement following the cleavage event and results in the release of the active payload, carbon dioxide, and an aromatic byproduct. This self-immolation is crucial as it ensures the release of the payload in its native, unmodified, and fully active form.

The Role of the PNP Group

The p-nitrophenyl (PNP) group functions as a good leaving group during the initial synthesis and conjugation of the linker to the payload. It is not directly involved in the final payload release mechanism within the target cell but is essential for the efficient chemical synthesis of the linker-payload construct.

Quantitative Data

The stability and cleavage kinetics of the linker are critical for the therapeutic efficacy and safety of an ADC. The following tables summarize available quantitative data for Val-Ala-PAB linkers and related structures.

ParameterValueReference
Cleavage Rate of Val-Ala vs. Val-Cit by Cathepsin B Val-Ala is cleaved at approximately half the rate of Val-Cit.[4]
Plasma Stability of Val-Ala Linkers Val-Ala linkers demonstrate high stability in human plasma but can be susceptible to premature cleavage in mouse plasma by carboxylesterase 1c (Ces1c).[5][6]
Half-life of EVCit ADC in vitro (Cathepsin B) 2.8 hours[7]
Half-life of VCit ADC in vitro (Cathepsin B) 4.6 hours[7]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines a general procedure for conjugating an alkyne-containing linker to an azide-modified antibody.

Materials:

  • Alkyne-modified linker (e.g., 4-Pentynoyl-Val-Ala-PAB-payload)

  • Azide-modified antibody

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving linker-payload if necessary)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Dissolve the alkyne-modified linker-payload in DMSO to a concentration of 10 mM.

    • Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified antibody.

    • Add the alkyne-modified linker-payload to the antibody solution. The molar ratio of linker-payload to antibody is typically between 5:1 and 10:1.

    • In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this catalyst solution to the antibody-linker mixture to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess linker-payload and other reagents.

    • Analyze the purified ADC by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.[2]

Cathepsin B Cleavage Assay

This assay is used to determine the rate of enzymatic cleavage of the linker.

Materials:

  • ADC with 4-Pentynoyl-Val-Ala-PAB-payload

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM dithiothreitol (B142953) (DTT)

  • Quenching Solution: Acetonitrile with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Enzyme Activation:

    • Activate Cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.

  • Reaction Setup:

    • In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10 µM.

    • Initiate the reaction by adding the activated Cathepsin B to a final concentration of 1 µM.

  • Time-Course Analysis:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding 3 volumes of the quenching solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • Plot the concentration of the released payload over time to determine the cleavage rate.[5]

p-Nitrophenol (PNP) Release Assay

This spectrophotometric assay can be used to monitor the cleavage of the Val-Ala-PAB-PNP linker by measuring the release of p-nitrophenolate.

Materials:

  • This compound

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT

  • Stop Solution: 1 M Tris-HCl, pH 8.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup:

    • In the wells of a 96-well microplate, add the this compound substrate to the assay buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding activated Cathepsin B to a final concentration of 1 µM. Include control wells with no enzyme.

  • Incubation:

    • Incubate the plate at 37°C.

  • Measurement:

    • At desired time points, stop the reaction by adding the stop solution. The basic pH will deprotonate the released p-nitrophenol to the yellow p-nitrophenolate ion.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Quantification:

    • Calculate the concentration of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.

Visualizations

Signaling Pathway

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_process Molecular Mechanism in Lysosome ADC ADC (4-Pentynoyl-Val-Ala-PAB-Payload) TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release Cleavage Val-Ala Cleavage by Cathepsin B Lysosome->Cleavage SelfImmolation PAB Self-Immolation PayloadRelease Payload Release

Caption: The sequential mechanism of action of a 4-Pentynoyl-Val-Ala-PAB-Payload ADC.

Experimental Workflow: Cathepsin B Cleavage Assay

Cleavage_Assay_Workflow start Start prep Prepare ADC and Activated Cathepsin B start->prep reaction Incubate ADC with Cathepsin B at 37°C prep->reaction sampling Collect Aliquots at Time Points reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by LC-MS/MS quench->analysis end Determine Cleavage Rate analysis->end

Caption: Workflow for the in vitro Cathepsin B-mediated cleavage assay.

Logical Relationship: Linker Components and Function

Linker_Components Linker This compound 4-Pentynoyl Val-Ala PAB PNP f0 Bioorthogonal Conjugation (Click Chemistry) Linker:f0->f0 f1 Enzymatic Cleavage Site (Cathepsin B) Linker:f1->f1 f2 Self-Immolative Spacer Linker:f2->f2 f3 Leaving Group (Synthesis) Linker:f3->f3

Caption: Functional components of the this compound linker.

References

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB-PNP: Structure, Synthesis, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of the cleavable antibody-drug conjugate (ADC) linker, 4-Pentynoyl-Val-Ala-PAB-PNP. This linker is a critical component in the targeted delivery of cytotoxic agents to cancer cells, leveraging specific enzymatic cleavage for controlled drug release.

Core Structure and Function

This compound is a sophisticated chemical entity designed for the precise construction of ADCs. Its structure can be deconstructed into four key functional components:

  • 4-Pentynoyl Group: This terminal alkyne moiety serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to an azide-modified cytotoxic payload.

  • Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Upon cleavage of the Val-Ala dipeptide by Cathepsin B, a cascade of electronic rearrangements is initiated within the PAB moiety, leading to the release of the attached drug in its active form.

  • p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the conjugation of the linker to the cytotoxic payload.

The culmination of these components results in a linker that is stable in systemic circulation but is primed to release its therapeutic payload upon internalization into target cancer cells.

Physicochemical and Pharmacokinetic Properties

Precise quantitative data for this compound is not extensively available in the public domain. However, based on studies of similar Val-Ala containing ADC linkers, the following tables present representative data to guide researchers.

Disclaimer: The following data is derived from studies on closely related Val-Ala linkers and should be considered illustrative for this compound. Experimental determination of these properties for the specific compound is highly recommended.

Table 1: Representative Solubility Data for Val-Ala-PAB Based Linkers

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2]
Dimethylformamide (DMF)SolubleGeneral knowledge on peptide-based molecules
WaterSparingly solubleGeneral knowledge on hydrophobic peptides
Phosphate Buffered Saline (PBS, pH 7.4)Low solubilityGeneral knowledge on hydrophobic peptides

Table 2: Representative Stability Profile of Val-Ala Containing Linkers

ConditionStability MetricNotesReference
Human Plasma (pH 7.4)HighGenerally stable with minimal premature cleavage.[3]
Mouse Plasma (pH 7.4)ModerateSusceptible to cleavage by mouse carboxylesterase Ces1c.[3]
Acidic pH (e.g., pH 5.0)HighThe peptide bond is generally stable to acidic conditions.General knowledge on peptide chemistry
Basic pH (e.g., pH 9.0)Moderate to LowSusceptible to hydrolysis at higher pH.General knowledge on peptide chemistry

Table 3: Representative Kinetic Data for Key Reactions

ReactionParameterValueConditionsReference
CuAAC "Click" ReactionSecond-order rate constant (k₂)10² - 10³ M⁻¹s⁻¹Aqueous buffer, room temperature, with copper catalyst and ligand.[4]
Cathepsin B CleavageRelative Cleavage Rate~50% of Val-Cit linkerIn vitro enzymatic assay.[5]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound.

Disclaimer: These are generalized protocols and may require optimization for specific applications and payloads.

Representative Synthesis of this compound

This protocol is based on solid-phase peptide synthesis (SPPS) principles.

  • Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the first amino acid, Fmoc-Ala-OH.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the alanine (B10760859).

  • Peptide Coupling (Valine): Activate Fmoc-Val-OH with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and couple it to the deprotected alanine on the resin.

  • Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the valine.

  • Capping with 4-Pentynoic Acid: Activate 4-pentynoic acid and couple it to the deprotected N-terminus of the Val-Ala dipeptide on the resin.

  • Cleavage from Resin: Cleave the 4-Pentynoyl-Val-Ala peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

  • Conjugation to PAB-PNP: In solution, couple the C-terminus of the cleaved peptide to p-aminobenzyl alcohol.

  • Activation of PAB-OH: Activate the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate to yield the final product, this compound.

  • Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for ADC Conjugation via Click Chemistry
  • Payload Preparation: The cytotoxic drug must be functionalized with an azide (B81097) group.

  • Antibody Preparation: The monoclonal antibody needs to be engineered to have a site for linker conjugation, often a thiol group from a cysteine residue.

  • "Click" Reaction:

    • Dissolve the azide-functionalized payload and this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).

    • Mix the payload-linker solution with the antibody in a buffered solution (e.g., PBS).

    • Initiate the reaction by adding the copper catalyst solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Cathepsin B Cleavage Assay
  • Prepare Solutions:

    • ADC solution in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT).

    • Activated human Cathepsin B solution in the same buffer.

  • Reaction Setup:

    • Incubate the ADC solution at 37°C.

    • Initiate the reaction by adding the activated Cathepsin B.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the reaction in the aliquots by adding a protease inhibitor or by rapid freezing.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Formation 4-Pentynoyl-Val-Ala 4-Pentynoyl-Val-Ala Linker This compound 4-Pentynoyl-Val-Ala->Linker PAB_PNP PAB-PNP PAB_PNP->Linker Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Conjugation Azide_Payload Azide-Payload Azide_Payload->Linker_Payload ADC Antibody-Drug Conjugate Linker_Payload->ADC Click Chemistry Antibody Monoclonal Antibody Antibody->ADC

Caption: Workflow for the synthesis of the linker-payload and subsequent ADC formation.

ADC_Mechanism_of_Action ADC ADC in Circulation Targeting ADC Binds to Tumor Cell Antigen ADC->Targeting Internalization Receptor-Mediated Endocytosis Targeting->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Release Self-Immolation of PAB & Drug Release Cleavage->Release Action Cytotoxic Drug Induces Cell Death Release->Action

Caption: Mechanism of action of an ADC utilizing a cleavable Val-Ala linker.

This guide provides a foundational understanding of this compound for its application in the development of next-generation antibody-drug conjugates. The combination of a protease-sensitive cleavage site and a bioorthogonal conjugation handle makes it a valuable tool in the field of targeted cancer therapy.

References

what is a cleavable ADC linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo scission to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides a comprehensive technical overview of cleavable ADC linkers, including their types, mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

Types of Cleavable ADC Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their cleavage mechanism, which is triggered by specific physiological conditions prevalent in the tumor microenvironment or intracellular compartments.

Enzyme-Sensitive Linkers

Enzyme-sensitive linkers are among the most widely used cleavable linkers in ADC development. They are designed to be cleaved by enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.

  • Cathepsin-Cleavable Linkers: These linkers typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are substrates for lysosomal proteases like cathepsin B.[1][2] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the dipeptide, releasing the payload.[3] The Val-Cit linker is particularly popular due to its high stability in plasma and efficient cleavage by cathepsin B.[4]

  • β-Glucuronidase-Cleavable Linkers: These linkers utilize a substrate for the enzyme β-glucuronidase, which is found at high concentrations in the tumor microenvironment and lysosomes.[5] This type of linker offers the advantage of releasing the payload in the extracellular space of the tumor, potentially leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[4]

  • Phosphatase-Cleavable Linkers: These linkers incorporate a phosphate (B84403) group and are cleaved by lysosomal phosphatases.[5]

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers are designed to exploit the pH difference between the bloodstream (pH 7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[6][7]

  • Hydrazone Linkers: Hydrazone linkers are stable at neutral pH but are rapidly hydrolyzed under acidic conditions, releasing the payload.[6][7] While effective, some hydrazone linkers have shown limited plasma stability, leading to premature drug release.[6]

  • Carbonate Linkers: Similar to hydrazones, carbonate linkers are also susceptible to acid-catalyzed hydrolysis.[6]

  • Silyl (B83357) Ether-Based Linkers: To improve plasma stability, novel acid-cleavable linkers, such as those based on silyl ethers, have been developed. These have demonstrated significantly longer half-lives in human plasma compared to traditional hydrazone and carbonate linkers.[6]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers, also known as disulfide linkers, are cleaved in the reducing environment of the cytoplasm. The concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM).[6][8]

  • Disulfide Bonds: These linkers contain a disulfide bond that is readily reduced by intracellular glutathione, leading to the release of the payload.[6][8] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[9]

Quantitative Comparison of Cleavable ADC Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic properties, efficacy, and safety of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: In Vivo Stability of Different Cleavable ADC Linkers
Linker TypeLinker ChemistryADCAnimal ModelStability MetricValueReference(s)
Protease-SensitiveVal-Cit DipeptidecAC10-MMAEMouseLinker Half-life~144 hours (6.0 days)[10]
Protease-SensitiveVal-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent Linker Half-life~230 hours (9.6 days)[10]
Protease-SensitiveTriglycyl Peptide (CX)Trastuzumab-DM1MouseHalf-life (t1/2)9.9 days[6]
pH-SensitiveHydrazonePhenylketone-derivedHuman and Mouse PlasmaHalf-life (t1/2)2 days[6]
pH-SensitiveCarbonateSacituzumab govitecanSerumHalf-life (t1/2)36 hours[6]
pH-SensitiveSilyl EtherSilyl ether-MMAEHuman PlasmaHalf-life (t1/2)> 7 days[6]
Enzyme-SensitiveSulfatase-cleavableSulfatase-linker conjugateMouse PlasmaPlasma Stability> 7 days[6]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
Linker TypeLinker ChemistryPayloadCell LineIC50 (pmol/L)Reference(s)
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3[11]
Enzyme-Sensitiveβ-galactosidase-cleavableMMAEHER2+8.8[6]
Enzyme-SensitiveSulfatase-cleavable-HER2+61 and 111[6]

Experimental Protocols

Protocol for In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species and determine the rate of payload release.

Materials:

  • ADC sample of known concentration

  • Plasma (human, cynomolgus monkey, rat, mouse)

  • Phosphate-buffered saline (PBS)

  • Protein A magnetic beads

  • LC-MS system

Procedure:

  • Incubate the ADC sample in plasma from the desired species at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 144 hours).[12][13]

  • At each time point, draw an aliquot of the plasma sample.[13]

  • Capture the ADC from the plasma using Protein A magnetic beads.[14]

  • Wash the beads with PBS to remove unbound plasma proteins.[14]

  • For Drug-to-Antibody Ratio (DAR) analysis: Elute the intact ADC from the beads using an acidic elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[14] Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[14]

  • For released payload analysis: Precipitate plasma proteins from the supernatant using an organic solvent (e.g., acetonitrile).[12] Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS to quantify the amount of free payload.[12]

  • Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability of the ADC in plasma.[11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC sample and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[15][16]

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.[17]

  • Remove the culture medium from the cells and add the ADC and control antibody dilutions to the respective wells. Include wells with untreated cells as a negative control.[17]

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[16]

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]

  • Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][19]

MMAE_Signaling_Pathway cluster_cell Cancer Cell ADC ADC-MMAE Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle MMAE->Mitotic_Spindle Disruption Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Mitotic_Spindle Formation G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation involves

Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization and linker cleavage.

Signaling Pathway of Calicheamicin-Induced DNA Damage

Calicheamicin is an enediyne antibiotic that causes double-strand DNA breaks, leading to apoptosis.[20][21]

Calicheamicin_Signaling_Pathway cluster_cell Cancer Cell ADC ADC-Calicheamicin Lysosome Lysosome ADC->Lysosome Internalization & Trafficking Calicheamicin Free Calicheamicin Lysosome->Calicheamicin Linker Cleavage DNA DNA Minor Groove Calicheamicin->DNA Binding Diradical Diradical Species DNA->Diradical Bergman Cyclization DSB Double-Strand Breaks Diradical->DSB H-atom Abstraction Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest triggers Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Mechanism of calicheamicin-induced DNA double-strand breaks and subsequent apoptosis.

Experimental Workflow for ADC Development and Evaluation

The development and evaluation of an ADC with a cleavable linker is a multi-step process.[9][22][23]

ADC_Development_Workflow cluster_workflow ADC Development and Evaluation Start Start Linker_Synthesis Linker-Payload Synthesis Start->Linker_Synthesis Conjugation Antibody-Payload Conjugation Linker_Synthesis->Conjugation Characterization ADC Characterization (DAR, Aggregation) Conjugation->Characterization Stability In Vitro Plasma Stability Assay Characterization->Stability Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Stability->Cytotoxicity In_Vivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->In_Vivo End End In_Vivo->End

Caption: A typical experimental workflow for the development and preclinical evaluation of an ADC.

References

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the Valine-Alanine Dipeptide in ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's success. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell. Protease-cleavable linkers, designed to be substrates for enzymes abundant in the lysosomal compartment of tumor cells, are a cornerstone of modern ADC design. Among these, the valine-alanine (Val-Ala) dipeptide has emerged as a highly effective and versatile motif.

This technical guide provides a comprehensive overview of the Val-Ala dipeptide's role in ADC technology, detailing its mechanism of action, key physicochemical properties, and the experimental protocols used for its evaluation.

The Val-Ala Linker: A Cathepsin-Cleavable Strategy

The Val-Ala linker is a dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in various tumor types.[][2] This linker is typically incorporated alongside a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which ensures the efficient and traceless release of the unmodified payload following enzymatic cleavage.[3]

The primary advantages of the Val-Ala linker stem from its balance of stability and conditional lability, as well as its favorable physicochemical properties compared to other dipeptide linkers like valine-citrulline (Val-Cit).[4]

Mechanism of Action: Intracellular Processing and Payload Release

The therapeutic action of a Val-Ala-containing ADC is contingent on a precise sequence of events, beginning with systemic administration and culminating in payload release within the target cell.

  • Circulation & Targeting: The ADC circulates in the bloodstream, where the Val-Ala linker provides high stability, minimizing premature drug release.[4] The antibody component directs the ADC to its cognate antigen on the surface of tumor cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The complex is trafficked through the endosomal-lysosomal pathway, where it enters the acidic and enzyme-rich environment of the lysosome.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Ala dipeptide as a substrate and proteolytically cleaves the amide bond at the C-terminus of the alanine (B10760859) residue.[]

  • Self-Immolation and Release: Cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer. This rapid electronic cascade releases the unmodified, fully active cytotoxic payload into the cell's cytoplasm.[3]

  • Cytotoxic Effect: The released payload can then engage its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.

ADC_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Intact ADC in Bloodstream ADC_Stable Val-Ala Linker is Stable ADC->ADC_Stable High Plasma Stability Receptor Tumor Antigen (Receptor) ADC_Stable->Receptor Tumor Targeting Internalization Receptor-Mediated Endocytosis Receptor->Internalization Binding Lysosome Lysosome (pH ~4.8) High Cathepsin B Internalization->Lysosome Trafficking Cleavage Cathepsin B cleaves Val-Ala Linker Lysosome->Cleavage Release PABC Spacer Self-Immolates Cleavage->Release Payload Active Payload Released Release->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Apoptosis Cell Death Target->Apoptosis

Caption: Intracellular trafficking and activation pathway of a Val-Ala-linked ADC.

Data Presentation: Comparative Analysis of Val-Ala vs. Val-Cit Linkers

The selection between Val-Ala and the more historically common Val-Cit linker is a critical decision in ADC design. The choice is driven by differences in their physicochemical properties, which directly impact manufacturing, stability, and efficacy.

Physicochemical and Enzymatic Properties

A primary advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit. This property is particularly crucial when working with highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. Excessive hydrophobicity can lead to ADC aggregation, posing significant challenges for manufacturing, formulation, and clinical safety. The Val-Ala linker enables the production of ADCs with a higher drug-to-antibody ratio (DAR) while maintaining low levels of aggregation.[4][5]

While both linkers are stable in human plasma, they exhibit instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, which can complicate preclinical assessments.[5] In an isolated enzyme assay, the Val-Ala linker was found to be cleaved by Cathepsin B at half the rate of the Val-Cit linker, although other studies report comparable release efficiency.[3][4]

ParameterVal-Ala LinkerVal-Cit LinkerKey Implication
Relative Hydrophobicity LowerHigherVal-Ala is advantageous for hydrophobic payloads, reducing aggregation risk.[4]
Max Achievable DAR ~7.4[4]~4Val-Ala allows for higher drug loading without compromising ADC integrity.[3]
Aggregation at High DAR <10% (at DAR 7.4)[4]1.80% (at DAR ~7)[5]Superior manufacturability and stability for high-DAR Val-Ala ADCs.
Cathepsin B Cleavage Rate Slower (approx. 0.5x of Val-Cit in isolated enzyme assay)[3]FasterMay influence the kinetics of payload release inside the cell.
Human Plasma Stability HighHighBoth are suitable for clinical development with long circulatory half-lives.[3]
Mouse Plasma Stability Low (hydrolyzed within 1h)[5]Low (hydrolyzed within 1h)[5]Both are susceptible to Ces1C, requiring careful preclinical model selection.
In Vitro Cytotoxicity

Despite potential differences in cleavage kinetics, ADCs utilizing Val-Ala linkers demonstrate potent, antigen-specific cytotoxicity. Comparative studies with MMAE payloads have shown that both Val-Ala and Val-Cit linkers result in ADCs with similar potent in vitro cell-killing activity.[4][] This suggests that even a moderately slower cleavage rate for Val-Ala does not negatively impact overall potency in cell-based assays.

ADC Construct (Example)Target Cell LineIC₅₀ Value (pmol/L)Reference
Anti-HER2-Val-Ala -MMAEHER2+92[5]
Anti-HER2-Non-cleavableHER2+609[5]
Anti-HER2-Sulfatase-cleavableHER2+61[5]
Anti-HER2-Val-Cit -MMAEHER2+14.3[5]

Note: Data is compiled from different studies and constructs for illustrative purposes. Direct head-to-head comparisons may vary based on the specific antibody, payload, and conjugation methodology.

Logical Framework for Therapeutic Success

The efficacy and safety of an ADC, often defined by its therapeutic index, is a direct consequence of the linker's properties. The Val-Ala linker contributes positively to this framework by balancing three critical attributes: stability, selective cleavage, and hydrophilicity.

Logical_Framework Stability High Plasma Stability Toxicity Reduced Off-Target Toxicity Stability->Toxicity Prevents premature payload release Cleavage Selective Lysosomal Cleavage (Cathepsin B) Efficacy Potent On-Target Efficacy Cleavage->Efficacy Ensures payload release in tumor Hydrophilicity Lower Hydrophobicity DAR Higher Achievable DAR Hydrophilicity->DAR Aggregation Reduced Aggregation Hydrophilicity->Aggregation TherapeuticIndex Wider Therapeutic Index Toxicity->TherapeuticIndex Efficacy->TherapeuticIndex DAR->Efficacy Aggregation->TherapeuticIndex Improves safety & manufacturability

Caption: Relationship between Val-Ala linker properties and ADC therapeutic index.

Experimental Protocols for Evaluation

Rigorous analytical and biological assays are required to characterize any ADC. Below are outlines for key protocols used to evaluate ADCs containing a Val-Ala linker.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Functional Evaluation cluster_invivo Preclinical Synthesis ADC Synthesis (Val-Ala-Payload + mAb) Purification Purification (e.g., SEC, HIC) Synthesis->Purification Analytics Characterization (DAR, Aggregation) Purification->Analytics Stability Plasma Stability Assay Analytics->Stability Cleavage Enzymatic Cleavage Assay Analytics->Cleavage Cytotoxicity In Vitro Cytotoxicity Assay (IC50) Analytics->Cytotoxicity InVivo In Vivo Efficacy (Xenograft Model) Stability->InVivo Cleavage->InVivo Cytotoxicity->InVivo

Caption: General experimental workflow for the evaluation of a Val-Ala ADC.
In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human plasma. Prepare control samples in a suitable buffer (e.g., PBS).

  • Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins from the collected aliquot using a cold organic solvent like acetonitrile. Centrifuge the sample to pellet the proteins.

  • Analysis: Analyze the supernatant for the presence of released free payload using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The amount of intact ADC remaining can be quantified by analyzing the pellet or by using techniques like ELISA or Hydrophobic Interaction Chromatography (HIC) on separate aliquots.

  • Data Interpretation: Plot the percentage of released payload or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.

Cathepsin B-Mediated Linker Cleavage Assay

Objective: To confirm and quantify the rate of Val-Ala linker cleavage by its target enzyme, Cathepsin B.

Methodology:

  • Reagent Preparation: Prepare an assay buffer at an optimal pH for Cathepsin B activity (typically pH 5.0-6.0) containing a reducing agent like DTT to ensure the enzyme is active.

  • Reaction Setup: In a microplate or microcentrifuge tubes, add the ADC to the assay buffer.

  • Initiation: Start the reaction by adding a known concentration of recombinant human Cathepsin B. Incubate the mixture at 37°C.

  • Time Points & Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., adding a strong acid or organic solvent).

  • Analysis: Analyze the reaction mixture for the released payload using Reverse-Phase HPLC (RP-HPLC) or LC-MS/MS.

  • Data Interpretation: Quantify the amount of released payload at each time point. Plot the concentration of the released product versus time to determine the initial reaction velocity and assess the cleavage kinetics.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC₅₀ value) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions and include untreated cells as a control.

  • Incubation: Incubate the plates for a specified duration (typically 72-120 hours) at 37°C in a CO₂ incubator.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the viability data to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The valine-alanine dipeptide is a proven and effective protease-cleavable linker for the development of antibody-drug conjugates. Its key advantage lies in its lower hydrophobicity compared to Val-Cit, which mitigates the risk of aggregation and permits the successful development of ADCs with high drug-to-antibody ratios, especially when paired with lipophilic payloads. While exhibiting high stability in human plasma, the Val-Ala linker is efficiently cleaved by lysosomal Cathepsin B, leading to potent and specific cytotoxicity in target cells. The established success of loncastuximab tesirine, an approved ADC utilizing a Val-Ala linker, underscores its clinical and commercial viability. For drug developers, the Val-Ala linker represents a robust and reliable tool, offering a favorable balance of physicochemical properties and biological function essential for creating the next generation of safe and effective ADCs.

References

The Role of the p-Nitrophenyl Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to proteins, peptides, and other biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This technique enables the creation of sophisticated tools for research, diagnostics, and therapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins with enhanced stability, and probes for studying cellular processes. A key element in many bioconjugation strategies is the use of activating groups to facilitate the formation of stable covalent bonds under mild, biocompatible conditions. Among these, the p-nitrophenyl (PNP) group has long been a valuable and versatile tool.

This technical guide provides an in-depth exploration of the function of the p-nitrophenyl group in bioconjugation. We will delve into the chemical principles that underpin its utility, present quantitative data on its reactivity and stability, provide detailed experimental protocols for its application, and visualize the key chemical transformations and biological pathways where it plays a critical role.

Core Principles: The p-Nitrophenyl Group as an Activating Moiety

The primary function of the p-nitrophenyl group in bioconjugation is to create a highly reactive "active ester" from a carboxylic acid. This is achieved by forming a p-nitrophenyl ester. The effectiveness of this group stems from the strong electron-withdrawing nature of the nitro group (-NO₂). This property has two key consequences:

  • Excellent Leaving Group: The electron-withdrawing nitro group stabilizes the resulting p-nitrophenoxide anion after nucleophilic attack on the ester's carbonyl carbon. This makes p-nitrophenoxide a good leaving group, which is a critical factor for an efficient acylation reaction.

  • Electrophilic Carbonyl Carbon: The electron-withdrawing effect of the p-nitrophenyl group makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to attack by nucleophiles, such as the primary amines found on the side chains of lysine (B10760008) residues in proteins.

These characteristics allow for the efficient formation of stable amide bonds between the molecule of interest and a biomolecule under mild pH and temperature conditions, which are essential to preserve the structure and function of the biological component.

Quantitative Data on p-Nitrophenyl Ester Reactivity and Stability

The choice of an activating group in bioconjugation is often a balance between reactivity and stability. The ideal active ester should be reactive enough to ensure high conjugation yields but stable enough to have a reasonable shelf-life and to minimize hydrolysis in aqueous reaction buffers. The following tables summarize key quantitative data for p-nitrophenyl esters.

Parameterp-Nitrophenyl EstersN-Hydroxysuccinimide (NHS) EstersTetrafluorophenyl (TFP) EstersReference
Optimal pH for Amine Reaction 7.5 - 8.57.0 - 8.08.0 - 9.0[1]
Relative Hydrolysis Rate ModerateHigher than PNPLower than NHS[2]
Acylation Yield (vs. Benzylamine) 93-100%Not Directly Compared73% (less consistent)[3][4]
Stability in Aqueous Solution More stable than TFP esters under direct radiofluorination conditionsLess stable than TFP/PFP estersLess stable than PNP esters under direct radiofluorination conditions[4],[2]
pHHalf-life of p-Nitrophenyl AcetateReference
7.4 (Phosphate Buffer) ~100-1000 hours (for nicotinic acid esters)[5]
8.5 (Tris Buffer) Rate constant available, half-life can be calculated[6]
10.48 (Carbonate Buffer) Rate constant available, half-life can be calculated[7]

Experimental Protocols

Protocol 1: Synthesis of a p-Nitrophenyl Activated Ester

This protocol describes the general procedure for activating a carboxylic acid with p-nitrophenol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

  • Carboxylic acid-containing molecule

  • p-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude p-nitrophenyl ester by silica gel column chromatography.

  • Characterize the final product by ¹H NMR and mass spectrometry.[8]

Protocol 2: Labeling of Bovine Serum Albumin (BSA) with a p-Nitrophenyl Activated Molecule

This protocol provides a general method for conjugating a small molecule activated as a p-nitrophenyl ester to a model protein, BSA.

Materials:

  • Bovine Serum Albumin (BSA)

  • p-Nitrophenyl activated molecule

  • Phosphate-buffered saline (PBS), pH 7.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.5).

  • Prepare a 10 mg/mL stock solution of the p-nitrophenyl activated molecule in DMF or DMSO.

  • While gently stirring the BSA solution, add a 10 to 20-fold molar excess of the activated molecule stock solution dropwise.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • To purify the conjugate and remove unreacted small molecules and p-nitrophenol, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.[9][10][11]

  • Collect the fractions corresponding to the high molecular weight protein conjugate, which will elute first. The yellow color of the released p-nitrophenol can be used to visually track the separation of small molecules.

  • Pool the protein-containing fractions and determine the protein concentration using a standard protein assay.

  • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of labeling.[12][13][14]

Protocol 3: PEGylation of Lysozyme (B549824) using mPEG-p-Nitrophenyl Carbonate

This protocol describes the modification of lysozyme with methoxypolyethylene glycol (mPEG) activated with a p-nitrophenyl carbonate.

Materials:

  • Lysozyme

  • mPEG-p-nitrophenyl carbonate (mPEG-PNP)

  • Borate (B1201080) buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) system for purification

  • SDS-PAGE and MALDI-TOF MS for characterization

Procedure:

  • Dissolve lysozyme in 0.1 M borate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • Dissolve mPEG-PNP in the same buffer to a desired stock concentration.

  • Add the mPEG-PNP solution to the lysozyme solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG to protein) to control the degree of PEGylation.

  • Allow the reaction to proceed for 2-6 hours at room temperature with gentle stirring.

  • Purify the PEGylated lysozyme from unreacted PEG and lysozyme using SEC or IEC.[15]

  • Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight corresponding to the number of attached PEG chains.[15]

  • Determine the precise mass and degree of PEGylation using MALDI-TOF MS.[16]

  • Assess the biological activity of the PEGylated lysozyme using an appropriate enzyme activity assay.[17]

Visualizations: Diagrams of Pathways and Workflows

Reaction of p-Nitrophenyl Ester with a Primary Amine

G reac p-Nitrophenyl Ester + Protein-NH₂ ts Tetrahedral Intermediate reac->ts Nucleophilic Attack prod Amide Bond (Bioconjugate) + p-Nitrophenol ts->prod Collapse of Intermediate & Release of Leaving Group

Caption: Reaction of a p-nitrophenyl ester with a protein's primary amine.

Experimental Workflow for Neoglycoprotein Synthesis and Application

G cluster_synthesis Neoglycoprotein Synthesis cluster_application Interaction Screening a Activate Carboxylic Acid with p-Nitrophenol b React Activated Sugar with Protein a->b c Purify Neoglycoprotein (SEC) b->c d Immobilize Neoglycoprotein on Surface c->d Characterized Neoglycoprotein e Incubate with Lectin Sample d->e f Wash to Remove Unbound Lectins e->f g Detect Bound Lectin f->g

Caption: Workflow for synthesizing and screening neoglycoproteins.[18][19]

Simplified Galectin-1 Signaling Pathway Leading to T-cell Apoptosis

G Gal1 Extracellular Galectin-1 CD7 CD7 Receptor Gal1->CD7 Binds to Fas Fas Receptor Gal1->Fas Clusters Casp8 Caspase-8 CD7->Casp8 Activates Fas->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Cleaves & Activates Apoptosis T-cell Apoptosis Casp3->Apoptosis Executes

Caption: Simplified Galectin-1 induced T-cell apoptosis pathway.[20]

Conclusion

The p-nitrophenyl group remains a highly relevant and effective tool in the field of bioconjugation. Its ability to form reactive esters that readily couple with nucleophiles on biomolecules provides a robust method for creating a wide array of bioconjugates. While other active esters have been developed, p-nitrophenyl esters offer a favorable balance of reactivity and stability, making them suitable for many applications. The straightforward synthesis of p-nitrophenyl activated molecules and the reliable nature of their conjugation reactions ensure that they will continue to be a valuable part of the bioconjugation toolkit for researchers and drug developers. This guide has provided a comprehensive overview of the core principles, quantitative data, experimental procedures, and relevant biological contexts for the application of p-nitrophenyl chemistry in bioconjugation, serving as a valuable resource for professionals in the field.

References

Harnessing the Pentynoyl Group for Bioorthogonal Labeling and Bioconjugation via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of chemical biology and proteomics has furnished powerful tools for dissecting complex biological systems. Among these, bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, stands out as a transformative approach.[1][2] Central to this field is "click chemistry," a concept introduced by K.B. Sharpless that describes reactions that are rapid, high-yielding, and specific, generating only benign byproducts.[3][4][5][6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, enabling the covalent ligation of two molecules, one bearing an alkyne and the other an azide (B81097).[4][6][7]

This guide focuses on the application of the pentynoyl group, a terminal alkyne-containing chemical reporter, as a versatile tool in click chemistry for metabolic labeling and bioconjugation. Its small size and bioorthogonal reactivity make it an ideal handle for tagging biomolecules in complex environments, from cell lysates to living organisms.[1][2][8]

Core Principle: The Pentynoyl Group in Click Chemistry

The 4-pentynoyl group is an analogue of natural acyl groups and can be utilized by cellular machinery. For instance, 4-pentynoyl-coenzyme A (4-pentynoyl-CoA) serves as an efficient substrate for lysine (B10760008) acetyltransferases (KATs), such as p300.[8][9][10][11] These enzymes transfer the pentynoyl group onto the lysine residues of substrate proteins.[9] This enzymatic or metabolic incorporation installs a terminal alkyne—the pentynoyl group—onto the target protein, which acts as a chemical handle.

This handle can then be selectively targeted with a molecule containing a complementary azide group through the CuAAC reaction. This "click" step allows for the covalent attachment of various probes for downstream analysis, including:

  • Fluorophores: For fluorescent profiling and imaging of labeled proteins.[8][9]

  • Biotin (B1667282): For affinity-based enrichment and purification of labeled proteins, which can then be identified by mass spectrometry.[9][12][13]

  • Drug Molecules: For creating targeted protein-drug conjugates.[14]

Alkyne-modified probes like the pentynoyl group are often preferred over azide-based analogues due to enhanced sensitivity and lower background signals in many applications.[14]

Experimental Workflow: Profiling Lysine Acetyltransferase Substrates

A primary application of the pentynoyl group is the identification of substrates for specific enzymes like the KAT p300. The workflow involves enzymatic labeling followed by bioorthogonal ligation.

experimental_workflow_1 cluster_enzymatic_labeling Step 1: Enzymatic Labeling (In Vitro) cluster_click_reaction Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_analysis Step 3: Downstream Analysis A Cell Extract (Containing Substrate Proteins) D Pentynoyl-Labeled Substrate Proteins A->D B Purified p300 (KAT) B->D C 4-Pentynoyl-CoA (Alkyne Reporter) C->D G Probe-Conjugated Proteins D->G E Azide-Probe (e.g., Azide-Biotin or Azide-Fluorophore) E->G F Cu(I) Catalyst (CuSO4 + Na-Ascorbate) F->G H Fluorescence Imaging (SDS-PAGE) G->H If Fluorophore I Affinity Purification (Streptavidin Beads) G->I If Biotin J Mass Spectrometry (Protein Identification) I->J

Caption: Workflow for identifying KAT substrates using 4-pentynoyl-CoA.

Metabolic Labeling in Living Cells

The pentynoyl group can also be introduced into cellular proteins through metabolic labeling. Cells cultured with sodium 4-pentynoate will incorporate the alkyne tag into proteins via their natural biosynthetic pathways.[8][10] This allows for the study of protein modifications in a more physiologically relevant context.

metabolic_labeling_workflow A Live Cells in Culture B Supplement Media with Sodium 4-Pentynoate A->B C Metabolic Incorporation of Pentynoyl Group B->C D Cell Lysis C->D E Cell Lysate with Alkyne-Labeled Proteins D->E F Click Reaction with Azide-Probe E->F G Analysis (Imaging, Proteomics, etc.) F->G

Caption: General workflow for metabolic labeling with a pentynoyl group.

The Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reliability of the pentynoyl group as a bioorthogonal handle stems from the efficiency of the CuAAC reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-modified biomolecule and the azide-containing probe.

Cuaac_reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Pentynoyl-Labeled Biomolecule (R1-C≡CH) Product Stable Triazole Linkage (Bioconjugate) Alkyne->Product Azide Azide-Probe (R2-N3) Azide->Product CuSO4 CuSO4 (Cu(II) Source) CuI Active Cu(I) Catalyst CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Ligand Ligand (e.g., THPTA) (Stabilizes Cu(I)) Ligand->CuI Stabilization CuI->Product Catalyzes

References

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB-PNP for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This whitepaper provides a comprehensive technical overview of 4-Pentynoyl-Val-Ala-PAB-PNP, a sophisticated linker system designed for precise drug delivery. We will delve into its mechanism of action, synthesis, and conjugation, supported by experimental protocols and quantitative data. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to leverage this technology in the development of next-generation targeted cancer therapeutics.

Introduction to this compound

This compound is a chemically sophisticated linker designed for use in antibody-drug conjugates.[1][2] It is a cleavable linker system that facilitates the targeted release of cytotoxic payloads within cancer cells.[1] Its multi-component structure is engineered for stability in circulation and specific enzymatic cleavage within the tumor microenvironment.[3][4]

The key components of this linker are:

  • 4-Pentynoyl Group: This terminal alkyne group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the linker-payload complex to an azide-modified antibody.[1][2]

  • Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in various tumor cells.[] This enzymatic cleavage is the primary mechanism for intracellular drug release.

  • p-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, active cytotoxic drug.[6][7][8][9]

  • p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to amine-containing cytotoxic payloads to form a stable carbamate (B1207046) linkage.[10]

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

  • Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, minimizing premature drug release and off-target toxicity.[3][4] The monoclonal antibody component of the ADC directs it to the tumor site by binding to a specific antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Ala dipeptide bond of the linker.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the active cytotoxic payload into the cytoplasm of the cancer cell.[6][7]

  • Induction of Apoptosis: The released cytotoxic payload then exerts its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the apoptosis of the cancer cell.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for ADC action and the general experimental workflow for the synthesis and evaluation of an ADC utilizing the this compound linker.

ADC_Mechanism_of_Action ADC Mechanism of Action ADC Antibody-Drug Conjugate (4-Pentynoyl-Val-Ala-PAB-Payload) Tumor_Cell Tumor Cell ADC->Tumor_Cell Targeting Receptor_Binding Receptor Binding Tumor_Cell->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Payload_Release Payload Release Self_Immolation->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Cytotoxic Effect ADC_Workflow ADC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Linker_Synthesis 1. Linker Synthesis (this compound) Payload_Conjugation 2. Payload Conjugation to Linker Linker_Synthesis->Payload_Conjugation Final_Conjugation 4. Final Conjugation (Click Chemistry) Payload_Conjugation->Final_Conjugation Antibody_Modification 3. Antibody Modification (Azide Introduction) Antibody_Modification->Final_Conjugation Purification 5. ADC Purification (e.g., SEC) Final_Conjugation->Purification In_Vitro 6. In Vitro Evaluation (Cytotoxicity, Stability) Purification->In_Vitro In_Vivo 7. In Vivo Evaluation (Xenograft Models) In_Vitro->In_Vivo PK_PD 8. PK/PD Studies In_Vivo->PK_PD

References

An In-depth Technical Guide to the Enzymatic Cleavage of Val-Ala Linkers by Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide linker by cathepsin B, a critical mechanism in the targeted delivery of therapeutic agents. This guide will delve into the underlying biochemistry, present quantitative data, detail experimental protocols, and provide visual representations of key processes to support researchers and professionals in the field of drug development.

Introduction: The Role of Cathepsin B and Val-Ala Linkers in Targeted Therapy

Cathepsin B is a cysteine protease predominantly found in the lysosomes of mammalian cells.[][2] Its primary physiological role is in protein degradation within the acidic environment of the lysosome.[3][4] Notably, cathepsin B is often overexpressed in various cancer cells, making it an attractive target for the selective release of cytotoxic drugs within the tumor microenvironment.[][2]

The Val-Ala dipeptide is a linker designed to be specifically cleaved by proteases like cathepsin B.[][] In the context of antibody-drug conjugates (ADCs), this linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[][] The stability of the Val-Ala linker in systemic circulation, coupled with its efficient cleavage within the lysosome, allows for the precise release of the drug at the site of action, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[][]

The Mechanism of Val-Ala Cleavage by Cathepsin B

The cleavage of the Val-Ala linker by cathepsin B is a multi-step process that begins with the internalization of the ADC.

  • ADC Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized through receptor-mediated endocytosis.[6]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway, ultimately reaching the lysosome.[6]

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, active cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) residue and the self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][7]

  • Payload Release: The cleavage of the Val-Ala linker triggers a cascade of self-immolation of the PABC spacer, leading to the release of the active cytotoxic drug inside the cancer cell.[][7]

The specificity of cathepsin B for certain dipeptide sequences is dictated by the interactions between the amino acid residues of the linker and the subsites of the enzyme's active site. The P2 position of the linker, occupied by valine, and the P1 position, occupied by alanine, fit into the corresponding S2 and S1 subsites of cathepsin B's active site.[2][8]

ADC Internalization and Cleavage cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Cleavage & Release CathepsinB Cathepsin B

ADC Internalization and Payload Release Pathway.

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical parameter in ADC design. While direct kinetic data for the cleavage of Val-Ala linkers in full ADC constructs are not always publicly available, comparative studies using model substrates provide valuable insights. The following table summarizes data on the relative cleavage efficiency of different dipeptide linkers by cathepsin B.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Notes
Val-Ala Comparable to Val-CitShows similar buffer stability and cathepsin B release efficiency to Val-Cit.[] Offers advantages in constructing ADCs with high drug-to-antibody ratios (DAR) due to lower aggregation tendencies.[2]
Val-Cit Standard referenceWidely used in approved ADCs. Known for good plasma stability and efficient cleavage by cathepsin B.[2][]
Phe-Lys EffectiveAnother commonly used cathepsin B-cleavable linker.[]
Val-Gln Higher than Val-AlaDemonstrated faster cleavage by cell lysates and cathepsins compared to Val-Ala.[10]
Leu-Gln Higher than Val-AlaShowed a higher rate of cleavage compared to Val-Ala in similar assays.[10]

Experimental Protocols for Assessing Linker Cleavage

Several in vitro and cell-based assays are employed to evaluate the enzymatic cleavage of Val-Ala linkers.

This assay directly measures the cleavage of the linker by purified cathepsin B.

Materials:

  • Purified human cathepsin B

  • ADC with Val-Ala linker

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC-MS system

Protocol:

  • Activate Cathepsin B: Pre-incubate purified cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.

  • Initiate Cleavage: Start the reaction by adding the activated cathepsin B (final concentration, e.g., 100 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload.

In Vitro Cleavage Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Activate Activate Cathepsin B (37°C, 15 min) Mix Mix ADC and Cathepsin B Activate->Mix Prepare_ADC Prepare ADC Solution Prepare_ADC->Mix Incubate Incubate at 37°C Mix->Incubate Sample Take Samples at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze

Workflow for an In Vitro Linker Cleavage Assay.

This assay assesses the ability of the ADC to kill target cancer cells, which is dependent on the intracellular release of the cytotoxic payload.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Non-target cell line (as a control)

  • Complete cell culture medium

  • ADC with Val-Ala linker

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the target and non-target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.

  • Incubation: Incubate the cells for a period that allows for ADC internalization, linker cleavage, and induction of cell death (e.g., 72-96 hours).

  • Assess Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Factors Influencing Val-Ala Linker Cleavage

Several factors can influence the efficiency and specificity of Val-Ala linker cleavage by cathepsin B:

  • pH: Cathepsin B exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[][3] The neutral pH of the bloodstream keeps the enzyme largely inactive, preventing premature drug release.[]

  • Linker Hydrophilicity: The Val-Ala linker is more hydrophilic than the Val-Cit linker.[] This property can be advantageous when conjugating lipophilic payloads, as it can help to mitigate aggregation issues and allow for higher drug loading.[2][]

  • Payload Structure: The chemical structure of the cytotoxic payload can sterically hinder the access of cathepsin B to the cleavage site, potentially affecting the rate of drug release.[7] The inclusion of a self-immolative spacer like PABC helps to overcome this issue.[7]

Comparison with Other Cathepsin B-Cleavable Linkers

While Val-Ala is a highly effective linker, other dipeptide sequences are also utilized in ADC development. The most common comparator is the Val-Cit linker.

  • Val-Ala vs. Val-Cit: Both linkers are efficiently cleaved by cathepsin B and exhibit good plasma stability.[2][] However, the higher hydrophilicity of Val-Ala can be beneficial for ADCs with hydrophobic payloads, enabling the production of more homogenous conjugates with higher DARs.[2][]

  • Other Dipeptides: Researchers have explored a variety of other dipeptide sequences, such as Ala-Ala and Val-Gln, to fine-tune the cleavage kinetics and stability of ADCs.[6][10]

Cathepsin_B_Substrate_Preference cluster_enzyme Cathepsin B Active Site cluster_linker Val-Ala Linker S2 S2 Subsite (Accommodates P2) S1 S1 Subsite (Accommodates P1) P2 Valine (P2) P2->S2 Binding P1 Alanine (P1) P1->S1 Binding Cleavage P1->Cleavage Cleavage Site

Substrate Preference of Cathepsin B's Active Site.

Conclusion

The enzymatic cleavage of the Val-Ala linker by cathepsin B is a cornerstone of modern ADC technology. This mechanism allows for the targeted release of potent cytotoxic agents within cancer cells, maximizing their therapeutic effect while minimizing systemic toxicity. A thorough understanding of the cleavage mechanism, quantitative kinetics, and influencing factors is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of Val-Ala and other protease-cleavable linkers, facilitating the development of more effective and safer cancer therapies.

References

The Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This powerful synergy allows for the targeted delivery of therapeutic agents directly to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window. This technical guide delves into the core principles of ADC design, providing a comprehensive overview of the critical components, conjugation strategies, and key experimental protocols essential for the development of safe and effective ADC therapeutics.

The Tripartite Structure of an Antibody-Drug Conjugate

At its core, an ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects the two.[1] The meticulous selection and optimization of each component are paramount to the overall success of the ADC.

The Guiding Missile: The Monoclonal Antibody

The monoclonal antibody serves as the targeting moiety, responsible for recognizing and binding to specific antigens overexpressed on the surface of cancer cells.[2] The ideal target antigen should exhibit high and homogeneous expression on tumor cells with minimal expression on healthy tissues to ensure specificity and reduce off-target toxicity.[1][3]

Key Selection Criteria for the Monoclonal Antibody:

  • High Target Affinity and Specificity: The antibody must bind to its target antigen with high affinity to facilitate efficient internalization into the cancer cell.[4][5]

  • Internalization Rate: Upon binding to the target antigen, the ADC-antigen complex must be rapidly internalized, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[4][6]

  • Low Immunogenicity: Humanized or fully human antibodies are preferred to minimize the risk of an immune response in patients.[5][7]

  • Long Circulating Half-Life: A longer half-life ensures sustained exposure of the tumor to the ADC.[5]

The Warhead: The Cytotoxic Payload

The payload is the pharmacologically active component of the ADC, responsible for inducing cancer cell death. These are highly potent cytotoxic agents that are often too toxic to be administered systemically as standalone chemotherapies.[8] The choice of payload dictates the mechanism of action and the overall potency of the ADC.

Major Classes of ADC Payloads:

  • Microtubule Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

    • Auristatins (e.g., MMAE, MMAF): Synthetic analogs of dolastatin 10 that inhibit tubulin polymerization.[8]

    • Maytansinoids (e.g., DM1, DM4): Derivatives of maytansine (B1676224) that also inhibit microtubule assembly.[8]

  • DNA-Damaging Agents: These payloads cause damage to cellular DNA, triggering apoptotic pathways.

    • Calicheamicins: Enediyne antibiotics that cause double-strand DNA breaks.

    • Pyrrolobenzodiazepines (PBDs): DNA cross-linking agents.

    • Topoisomerase I Inhibitors (e.g., SN-38, DXd): These drugs trap the topoisomerase I-DNA complex, leading to DNA strand breaks.[7]

The potency of these payloads is a critical factor, with IC50 values typically in the nanomolar to picomolar range.[9]

The Crucial Link: The Linker

The linker is a critical component that covalently attaches the payload to the antibody. Its design is pivotal for the stability and efficacy of the ADC.[10] An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet be efficiently cleaved to release the active drug once inside the target cancer cell.[11][12]

Types of Linkers:

  • Cleavable Linkers: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[10][13]

    • Enzyme-sensitive linkers: Cleaved by enzymes such as cathepsins that are upregulated in tumors (e.g., valine-citrulline).[13]

    • pH-sensitive linkers: Cleaved in the acidic environment of endosomes and lysosomes (e.g., hydrazones).[13]

    • Redox-sensitive linkers: Cleaved in the reducing intracellular environment (e.g., disulfide linkers).[13]

  • Non-Cleavable Linkers: These linkers are more stable and rely on the complete degradation of the antibody within the lysosome to release the payload.[10]

The choice between a cleavable and non-cleavable linker depends on the payload's properties and the desired mechanism of action.

Mechanism of Action: A Step-by-Step Process

The therapeutic effect of an ADC is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.[2]

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell ADC 1. ADC circulates in bloodstream Binding 2. ADC binds to target antigen on cancer cell ADC->Binding Internalization 3. ADC-antigen complex is internalized via endocytosis Binding->Internalization Trafficking 4. Trafficking to lysosome Internalization->Trafficking Release 5. Linker cleavage and payload release Trafficking->Release Action 6. Payload exerts cytotoxic effect Release->Action Apoptosis 7. Cell Death (Apoptosis) Action->Apoptosis Conjugation_Strategies cluster_stochastic Stochastic Conjugation cluster_site_specific Site-Specific Conjugation Lysine Lysine Conjugation Random attachment to surface lysines Heterogeneous DAR Cysteine Cysteine Conjugation Attachment to reduced interchain cysteines Moderately heterogeneous DAR EngineeredCys Engineered Cysteines Cysteine mutation at specific sites Homogeneous DAR UnnaturalAA Unnatural Amino Acids Incorporation of reactive amino acids Homogeneous DAR Enzymatic Enzymatic Ligation Enzyme-mediated conjugation Homogeneous DAR Bystander_Effect cluster_tumor Heterogeneous Tumor Ag+ Antigen+ Target Cell Payload Payload Ag+->Payload Releases Ag- Antigen- Bystander Cell Ag-2 Antigen- Bystander Cell ADC ADC ADC->Ag+ Binds & Internalizes Payload->Ag- Diffuses & Kills Payload->Ag-2 Diffuses & Kills DAR_Determination_Workflow Start ADC Sample Purification Affinity Purification (from serum) Start->Purification Reduction Reduction (optional, for Cys-linked ADCs) Purification->Reduction LC LC Separation (RP-HPLC or HIC) Reduction->LC MS HR-MS Detection (e.g., Q-TOF) LC->MS Deconvolution Data Deconvolution MS->Deconvolution Calculation DAR Calculation Deconvolution->Calculation

References

The Precision Release: An In-depth Technical Guide to Payload Delivery from Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic release of a therapeutic payload at its intended site of action is a cornerstone of targeted drug delivery. In the realm of antibody-drug conjugates (ADCs) and other targeted therapies, cleavable linkers are the critical component that ensures the potent cargo is unleashed only upon reaching the unique microenvironment of the target cell. This technical guide provides a comprehensive exploration of the core principles governing payload release from cleavable linkers, focusing on their mechanisms, quantitative performance, and the experimental methodologies used for their characterization.

Core Principles of Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation while being susceptible to specific triggers within the target tissue or cell.[1][] This selective cleavage is paramount to maximizing therapeutic efficacy and minimizing off-target toxicity.[3] The primary strategies for achieving this controlled release are based on exploiting the distinct physiological and biochemical differences between the extracellular environment and the intracellular compartments of target cells, particularly cancer cells.[]

The three predominant classes of cleavable linkers are:

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[][6]

  • pH-Sensitive Linkers: These linkers, most notably those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][8]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[][]

Mechanisms of Payload Release

The precise mechanism of payload release is dictated by the chemistry of the cleavable linker. Understanding these pathways is crucial for the rational design of effective targeted therapies.

Protease-Mediated Cleavage

Protease-sensitive linkers, particularly the well-established valine-citrulline (Val-Cit) dipeptide linker, are a mainstay in ADC development.[10] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the amide bond within the linker.[10][11] This initial cleavage often triggers a self-immolative cascade, leading to the release of the unmodified payload.[10]

Protease_Cleavage cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell ADC_circulating ADC in Circulation (Linker Stable) ADC_bound ADC Binds to Surface Antigen ADC_circulating->ADC_bound Endosome Endosome (Internalization) ADC_bound->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_released Released Payload Lysosome->Payload_released Linker Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Lysosome Cytotoxicity Cytotoxicity Payload_released->Cytotoxicity

Mechanism of protease-sensitive linker cleavage.
pH-Mediated Hydrolysis

pH-sensitive linkers exploit the acidic environment of endosomes and lysosomes. Hydrazone linkers, for instance, are stable at neutral pH but undergo rapid acid-catalyzed hydrolysis at lower pH values.[][12] This leads to the cleavage of the linker and the release of the payload directly within these acidic intracellular compartments.

pH_Cleavage cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell ADC_circulating ADC in Circulation (Hydrazone Stable) ADC_bound ADC Binds to Surface Antigen ADC_circulating->ADC_bound Endosome Endosome (pH 5.0-6.5) ADC_bound->Endosome Endocytosis Payload_released Released Payload Endosome->Payload_released Hydrolysis Low_pH Low pH Low_pH->Endosome Cytotoxicity Cytotoxicity Payload_released->Cytotoxicity

Mechanism of pH-sensitive linker cleavage.
Glutathione-Mediated Reduction

The significant concentration gradient of glutathione between the cytoplasm and the extracellular space provides a robust mechanism for selective payload release. Disulfide linkers are stable in the low-glutathione environment of the bloodstream but are rapidly reduced and cleaved upon entering the cytoplasm of a target cell.[]

Glutathione_Cleavage cluster_extracellular Extracellular Space (Low Glutathione) cluster_cell Target Cell ADC_circulating ADC in Circulation (Disulfide Stable) ADC_bound ADC Binds to Surface Antigen ADC_circulating->ADC_bound Cytoplasm Cytoplasm (High Glutathione) ADC_bound->Cytoplasm Internalization Payload_released Released Payload Cytoplasm->Payload_released Reduction GSH Glutathione (GSH) GSH->Cytoplasm Cytotoxicity Cytotoxicity Payload_released->Cytotoxicity

Mechanism of glutathione-sensitive linker cleavage.

Quantitative Comparison of Cleavable Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of a targeted therapeutic. The following tables summarize key quantitative data for different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

Linker TypeSpecific Linker ChemistryHalf-life in Human Plasma (t½)Notes
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 days[13]Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[13]
Protease-SensitivePhenylalanine-Lysine (Phe-Lys)~30 days[13]Generally less stable than Val-Cit linkers in plasma.[13]
pH-SensitiveHydrazone183 hours (at pH 7.4)[]Stability is highly dependent on the specific hydrazone structure.
Glutathione-SensitiveDisulfideGenerally stableStability can be enhanced by introducing steric hindrance around the disulfide bond.[15]

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable Linkers

Linker TypePayloadTarget Antigen & Cell LineIC50 (ng/mL)Notes
Protease-Sensitive (Val-Cit)MMAEHER2+ (SK-BR-3)14.3[1]Potent cytotoxicity, dependent on protease expression levels.
Protease-Sensitive (Val-Ala)MMAEHER2+ (SK-BR-3)Similar to Val-Cit[1]Comparable in vitro activity to Val-Cit with potentially lower hydrophobicity.
pH-Sensitive (Hydrazone)DoxorubicinVariousVariableGenerally less potent in direct comparisons with protease-sensitive linkers.[13]
Enzyme-Sensitive (β-Glucuronide)MMAEHER2+ (NCI-N87)8.8[1]Demonstrated high in vitro potency.

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data is compiled from various sources and may not be directly comparable.

Experimental Protocols for Characterizing Payload Release

Rigorous experimental evaluation is essential to select the optimal cleavable linker for a given therapeutic application. The following sections detail the methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing a measure of its potential for premature payload release in circulation.

Plasma_Stability_Workflow Start Start Incubate Incubate ADC in Plasma (37°C) Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analysis Analyze by LC-MS/MS (Quantify Released Payload) Quench->Analysis Calculate Calculate Half-life (t½) Analysis->Calculate End End Calculate->End Cathepsin_Assay_Workflow Start Start Prepare Prepare Reaction Mixture: ADC, Cathepsin B, Buffer (pH 5.0) Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench with Protease Inhibitor Timepoints->Quench Analysis Analyze by HPLC or LC-MS/MS (Quantify Released Payload) Quench->Analysis Calculate Determine Cleavage Rate Analysis->Calculate End End Calculate->End Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Target Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of ADC Seed_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo®) Incubate->Add_Reagent Measure Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure Calculate_IC50 Calculate IC50 Value Measure->Calculate_IC50 End End Calculate_IC50->End

References

The Alkyne Handle: An In-depth Technical Guide to Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of alkyne-containing linkers into biomolecules has revolutionized the fields of chemical biology, drug development, and diagnostics. The unique reactivity of the alkyne functional group, particularly its ability to undergo highly specific and efficient "click chemistry" reactions, provides a powerful tool for the precise modification of proteins, nucleic acids, and other biological macromolecules. This technical guide delves into the core principles of alkyne bioconjugation chemistry, offering a comprehensive overview of reaction mechanisms, quantitative kinetic data, detailed experimental protocols, and strategic workflows.

Core Principles of Alkyne Bioconjugation

Alkyne bioconjugation primarily revolves around two key bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are favored for their high selectivity, quantitative yields, and compatibility with aqueous environments and a wide range of biological functional groups.[1][2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[3] The addition of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), accelerates the reaction and protects biomolecules from oxidative damage.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) to react with an azide, forming a triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.[5]

Beyond click chemistry, other alkyne-based bioconjugation reactions include the Glaser-Hay coupling for dimerization, the Sonogashira coupling for forming carbon-carbon bonds to aromatic systems, and the thiol-yne reaction.[5]

Quantitative Data on Reaction Kinetics

The efficiency of bioconjugation is critically dependent on the reaction kinetics. The second-order rate constant (k₂) is a key parameter for comparing the speed of different reactions, with higher values indicating faster conjugation at lower concentrations.

Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors, with electron-deficient alkynes generally exhibiting faster reaction rates.

Alkyne ClassExampleRelative ReactivityTime to 50% Completion (10 µM Cu⁺)Time to 90% Completion (10 µM Cu⁺)Key Considerations
Propiolamides Secondary PropiolamideVery High~ 5 min~ 15 minElectronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[5]
Tertiary PropiolamideHigh~ 10 min~ 25 minGenerally fast, but can be slightly slower than secondary propiolamides.[5]
Propargyl Ethers O-propargyl-tyrosineHigh~ 8 min~ 20 minExcellent combination of reactivity and stability.[5]
Table 2: Second-Order Rate Constants (k₂) for SPAAC Reactions

The rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne derivative.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DIBOBenzyl Azide~0.3 - 0.7
DBCOBenzyl Azide~0.6 - 1.0
BCNBenzyl Azide~0.06 - 0.1
AZABenzyl Azide~0.01 - 0.1
DIFOBenzyl Azide~0.4 - 0.9
BARACBenzyl Azide~0.9 - 3.0

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[5]

Key Experimental Protocols

This section provides detailed methodologies for cornerstone alkyne bioconjugation experiments.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Cell Lysate

This protocol describes the labeling of an alkyne-modified protein in a complex cellular lysate with an azide-containing reporter molecule (e.g., biotin-azide for affinity purification).

Materials:

  • Alkyne-modified protein lysate (1-5 mg/mL)

  • Azide-functionalized reporter molecule (e.g., Biotin-PEG3-Azide, 1 mM stock in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO₄) (20 mM in water)

  • Sodium ascorbate (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol (B129727), Chloroform (B151607)

  • Protease inhibitors

Procedure:

  • Sample Preparation: To 50 µL of protein lysate in a 1.5 mL microfuge tube, add 100 µL of PBS buffer.

  • Addition of Reporter: Add 4 µL of the 1 mM azide reporter stock solution to achieve a final concentration of 20 µM. Vortex briefly.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. For a 200 µL final reaction volume, mix 10 µL of 100 mM THPTA and 10 µL of 20 mM CuSO₄. Vortex briefly.

  • Initiation of Click Reaction: Add the catalyst premix to the protein lysate mixture. Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate. Vortex briefly.

  • Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.

  • Protein Precipitation (Cleanup):

    • Add 600 µL of methanol to the 200 µL reaction mixture and vortex.

    • Add 150 µL of chloroform and vortex.

    • Add 400 µL of deionized water and vortex.

    • Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.

    • Carefully remove the supernatant.

    • Wash the pellet with 450 µL of methanol, vortex, and centrifuge again.

    • Air-dry the protein pellet for at least 15 minutes.

  • Downstream Analysis: The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis such as SDS-PAGE with in-gel fluorescence or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol details the labeling of cell surface glycans metabolically engineered to display azides with a cyclooctyne-conjugated fluorophore.

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5)

  • Cell culture medium

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Metabolic Labeling: Culture cells in media supplemented with Ac₄ManNAz (e.g., 50 µM) for 48 hours to allow for the incorporation of azides into cell surface glycans.

  • Cell Preparation: Gently aspirate the culture medium and wash the cells twice with pre-warmed DPBS.

  • Probe Administration: Prepare the DBCO-conjugated fluorophore in a sterile, biocompatible buffer (e.g., DPBS) at the desired final concentration (e.g., 25 µM). Add the probe solution to the cells.

  • Incubation: Incubate the cells with the probe for a specified time (e.g., 5-60 minutes) at 37°C.

  • Washing: Aspirate the probe solution and wash the cells twice with DPBS to remove any unreacted probe.

  • Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where alkyne bioconjugation is applied.

Experimental and Logical Workflows

ADC_Development_Workflow cluster_Ab Antibody Engineering cluster_LinkerPayload Linker-Payload Synthesis cluster_Conjugation Bioconjugation cluster_PurificationAnalysis Purification & Analysis Ab_selection Antibody Selection Ab_modification Site-specific Modification (e.g., unnatural amino acid) Ab_selection->Ab_modification Conjugation Click Chemistry (CuAAC or SPAAC) Ab_modification->Conjugation Linker_synthesis Linker Synthesis (with alkyne) Linker_synthesis->Conjugation Payload_synthesis Payload Synthesis (with azide) Payload_synthesis->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (DAR, stability) Purification->Analysis Preclinical_studies Preclinical Studies Analysis->Preclinical_studies Lead Candidate Proteomics_Workflow Metabolic_Labeling Metabolic Labeling (e.g., with AHA or HPG) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Click Chemistry (Alkyne-biotin attachment) Cell_Lysis->Click_Reaction Affinity_Purification Affinity Purification (Streptavidin beads) Click_Reaction->Affinity_Purification Proteolysis On-bead or in-solution Proteolysis (Trypsin) Affinity_Purification->Proteolysis LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Data_Analysis Data Analysis (Protein Identification & Quantification) LC_MS->Data_Analysis GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_analysis Downstream Analysis GPCR GPCR (Alkyne-labeled) G_protein G Protein GPCR->G_protein Activation SDS_PAGE SDS-PAGE GPCR->SDS_PAGE Proteomics Chemical Proteomics GPCR->Proteomics Microscopy Confocal Microscopy GPCR->Microscopy Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Covalent Probe (Azide-functionalized) Ligand->GPCR Covalent Binding (Click Reaction) Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling

References

A Technical Guide to Self-Immolative Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and advanced prodrugs, the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety.[1][2] Self-immolative linkers have emerged as a sophisticated and highly effective class of chemical tools designed for precise drug release.[3] These linkers are engineered to be stable in systemic circulation but to undergo a rapid, spontaneous, and irreversible fragmentation cascade upon a specific triggering event within the target microenvironment, such as enzymatic cleavage.[1][4] This "self-immolation" ensures that the payload is released in its native, active form, maximizing its therapeutic potential while minimizing off-target toxicity.[5][6]

This in-depth technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of self-immolative linkers in drug delivery. It is intended to serve as a valuable resource for researchers and professionals involved in the design and development of next-generation targeted therapies.

Core Principles of Self-Immolative Linkers

The fundamental design of a system employing a self-immolative linker is a tripartite construct consisting of:

  • A Trigger or Specifier: This unit is designed to be selectively cleaved or modified by a specific stimulus prevalent in the target environment.[3] Common triggers include enzyme-cleavable peptide sequences (e.g., Val-Cit for cathepsin B), β-glucuronides, or moieties sensitive to pH or the redox potential of the cellular environment.[7][8]

  • The Self-Immolative Linker (or Spacer): This is the core component that connects the trigger to the payload. Following the activation of the trigger, the linker undergoes a spontaneous chemical breakdown.[3][9]

  • An Effector or Payload: This is the active therapeutic agent, which is released upon the complete degradation of the linker.[9]

The key advantage of this system is that the trigger's cleavage is spatially separated from the payload, preventing steric hindrance that might otherwise impede the activation process.[10]

Mechanisms of Self-Immolation

Self-immolative linkers primarily operate through two main mechanistic pathways: electronic cascade-based elimination and intramolecular cyclization.[3][11]

Electronic Cascade: 1,6-Elimination

The most well-established self-immolative linkers, such as the p-aminobenzyl carbamate (B1207046) (PABC) system, function via a 1,6-elimination mechanism.[3][12] This process is initiated by the removal of a protecting group from an electron-donating heteroatom (like nitrogen in an aniline) that is para- to a benzylic carbon attached to the drug. The unmasked electron-donating group initiates an electronic cascade through the aromatic ring, leading to the formation of an unstable intermediate like azaquinone methide, which then fragments to release the drug, carbon dioxide, and the remnant of the linker.[3]

Below is a diagram illustrating the 1,6-elimination pathway for a PABC linker triggered by enzymatic cleavage of a dipeptide.

G cluster_0 ADC in Circulation (Stable) cluster_1 Lysosomal Environment cluster_2 Self-Immolation Cascade cluster_3 Released Products ADC Antibody Spacer Val-Cit PABC Drug Cleavage Enzymatic Cleavage ADC:peptide->Cleavage Targeted by CathepsinB Cathepsin B CathepsinB->Cleavage Intermediate1 Unstable Intermediate (Free Aniline) Cleavage->Intermediate1 Generates Elimination 1,6-Elimination Intermediate1->Elimination Initiates Azaquinone Azaquinone Methide Intermediate Elimination->Azaquinone Forms Decarboxylation Decarboxylation Azaquinone->Decarboxylation Leads to Drug Active Drug Decarboxylation->Drug Releases CO2 CO2 Decarboxylation->CO2 Releases LinkerRemnant Linker Remnant Decarboxylation->LinkerRemnant Releases

Caption: Workflow of PABC linker cleavage and drug release.

Intramolecular Cyclization

Another major class of self-immolative linkers operates through intramolecular cyclization.[3][9] In this mechanism, the trigger's removal unmasks a nucleophile that attacks an electrophilic site within the linker, leading to the formation of a stable cyclic molecule (e.g., a five- or six-membered ring).[5] This cyclization event is the driving force for the subsequent release of the payload.[13] The rate of drug release can be tuned by modifying the linker structure to favor cyclization, for instance, by leveraging the Thorpe-Ingold effect.[9]

The following diagram illustrates a generic cyclization-based self-immolation mechanism.

G cluster_0 Initial State cluster_1 Activation cluster_2 Self-Immolation cluster_3 Final Products Prodrug Trigger Linker (Nucleophile-Electrophile) Drug TriggerRemoval Trigger Removal Prodrug:linker->TriggerRemoval Cleavage at Trigger Stimulus Stimulus (e.g., Enzyme) Stimulus->TriggerRemoval NucleophileUnmasked Unmasked Nucleophile TriggerRemoval->NucleophileUnmasked Exposes Cyclization Intramolecular Cyclization NucleophileUnmasked->Cyclization Attacks Electrophile ReleasedDrug Active Drug Cyclization->ReleasedDrug Releases CyclicProduct Cyclized Linker Cyclization->CyclicProduct Forms

Caption: Mechanism of cyclization-driven drug release.

Common Types of Self-Immolative Linkers and Their Triggers

A variety of self-immolative systems have been developed, each responsive to different biological cues.

  • Dipeptide Linkers (e.g., Val-Cit): These are designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[14] The Val-Cit dipeptide is widely used due to its high stability in plasma and efficient cleavage within the lysosome.[14][15]

  • β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the lysosomes and also in the microenvironment of some tumors.[8][] Upon cleavage of the glucuronic acid moiety, a phenolic hydroxyl group is revealed, which initiates a 1,6-elimination cascade.[]

  • Disulfide Linkers: These linkers are sensitive to the reducing environment inside cells, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[6] Reduction of the disulfide bond to a thiol can trigger either a 1,4- or 1,6-elimination or a cyclization reaction to release the drug.[17][18]

  • Phosphate-based Linkers: These emerging systems can be triggered by enzymes like phosphatases to initiate the self-immolation cascade.[5][19]

Quantitative Data on Linker Performance

The selection of a self-immolative linker is often guided by its stability in circulation and its rate of cleavage at the target site. The following tables summarize key quantitative data for some common linker systems.

Linker TypeTriggerHalf-life (t½) / Release RateNotes
Val-Cit-PABCCathepsin Bt½ ≈ 240 minutes in one study.[15]Benchmark for efficient cleavage and stability.[15]
Val-Ala-PABCCathepsin B~50% of Val-Cit cleavage rate.[15]Lower hydrophobicity can reduce ADC aggregation.[15]
Phe-Lys-PABCCathepsin B50% release in ~6 hours at pH 4.5-5 (hydrolytic).[20]Very rapid cleavage by isolated cathepsin B.[15][20]
Carbonate LinkerHydrolysist½ ≈ 18 hours in plasma for sacituzumab govitecan.[21]Generally less stable than carbamate linkers.[21]
Benzyl Ether LinkerH₂O₂>90% cleavage within 45 min (in vitro assay).[12]More stable to hydrolysis than carbonate linkers.[12]
Disulfide (para-mercaptobenzyl)Reductiont½ ≈ 10 minutes (following disulfide reduction).[3]Fragmentation rate is pH-dependent.[3]
Sulfatase-cleavable LinkerSulfataset½ = 24 minutes (enzymatic release).[22]High plasma stability (>7 days in mouse plasma).[22]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes a typical experiment to quantify the rate of drug release from an ADC containing a cathepsin B-cleavable linker.[15]

Objective: To measure the kinetics of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock solution).

  • Recombinant Human Cathepsin B.

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0.[15]

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water.[15]

  • Quenching Solution: 2% Formic Acid or a suitable protease inhibitor cocktail.[15]

  • HPLC system with a reverse-phase column (e.g., C18).[23]

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[15]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[15][24]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[15][24] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[15]

  • Quench Reaction: Immediately stop the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, free payload, and any intermediates.[23] The amount of released drug is calculated from the peak area using a standard curve.[23]

The following diagram outlines the experimental workflow for this assay.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis ActivateEnzyme Activate Cathepsin B with DTT Mix Mix ADC and activated Enzyme ActivateEnzyme->Mix PrepareADC Prepare ADC solution in Assay Buffer PrepareADC->Mix Incubate Incubate at 37°C Mix->Incubate Initiates Reaction Sample Take Aliquots at Time Points Incubate->Sample During Incubation Quench Quench Reaction Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Released Drug HPLC->Quantify

Caption: Experimental workflow for an in vitro ADC cleavage assay.

Plasma Stability Assay

Objective: To assess the stability of the linker and the extent of premature drug release in a biological matrix.

Procedure:

  • Incubate the ADC in plasma (e.g., human or mouse) at 37°C.[25]

  • At various time points, take aliquots and process them to precipitate plasma proteins (e.g., with acetonitrile).

  • Analyze the supernatant by LC-MS to quantify the amount of intact ADC remaining and any released payload.[25][26]

Conclusion

Self-immolative linkers represent a cornerstone of modern drug delivery system design, enabling the development of highly selective and potent therapeutics. Their ability to undergo controlled, stimulus-responsive degradation allows for precise payload release at the site of action, a critical feature for improving the therapeutic index of targeted drugs. The diverse chemistry of these linkers, from 1,6-elimination to cyclization-driven systems, offers a versatile toolkit for drug development professionals. A thorough understanding of their mechanisms, kinetics, and the experimental methods used for their evaluation is paramount for the successful design and clinical translation of the next generation of targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of 4-Pentynoyl-Val-Ala-PAB-PNP in PROTAC Development

This technical guide explores the multifaceted role of the chemical entity this compound as a sophisticated linker precursor in the development of Proteolysis Targeting Chimeras (PROTACs). While direct literature on this specific compound is sparse, its constituent parts represent well-established technologies in bioconjugation and drug delivery. This document deconstructs the molecule to elucidate its function, providing a roadmap for its application in creating next-generation protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI).[1][3]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[4][5]

  • A linker that covalently connects the two ligands.[4][6]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[4][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for recognition and destruction by the 26S proteasome.[3][4] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[1][3]

Deconstructing the this compound Linker

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex.[8] The molecule this compound is a highly functionalized linker precursor designed for modular synthesis and controlled payload release, leveraging several advanced chemical strategies.

4-Pentynoyl Group: The "Clickable" Handle

The 4-Pentynoyl group is a terminal alkyne that serves as a reactive handle for "click chemistry." Specifically, it is poised for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[][10] This reaction is exceptionally efficient and bio-orthogonal, allowing for the rapid and modular assembly of a PROTAC library by "clicking" the alkyne-containing linker onto an azide-functionalized POI ligand or E3 ligase ligand.[6][][11] This approach significantly accelerates the optimization of linker length, composition, and attachment points.[6][]

Val-Ala Dipeptide: The Enzymatic Trigger

The Valine-Alanine (Val-Ala) dipeptide is a well-known substrate for lysosomal proteases, particularly Cathepsin B.[12][13] In the context of drug delivery, such as in Antibody-Drug Conjugates (ADCs), this peptide sequence acts as a cleavable linker.[12][13] When the ADC is internalized into a target cell's lysosome, cathepsins cleave the peptide bond, initiating the release of the cytotoxic payload.[14] While PROTACs primarily act in the cytoplasm and nucleus, a Val-Ala linker suggests a design for PROTACs that may be targeted to or activated within the lysosome, or for prodrug strategies where cleavage is required for activation.

PAB (p-aminobenzyl): The Self-Immolative Spacer

The p-aminobenzyl (PAB) group is a classic self-immolative spacer.[15][16] Its function is triggered by the enzymatic cleavage of the adjacent Val-Ala peptide. Once the peptide is cleaved, the exposed aniline (B41778) nitrogen initiates a rapid, irreversible 1,6-electronic cascade elimination.[15] This fragmentation event ensures the clean and complete release of the attached molecule (the PROTAC's active portion) in its unmodified form.[15][16] This mechanism is crucial for ensuring that the released drug is fully active and not encumbered by linker fragments.[16]

PNP (p-nitrophenyl): The Synthetic Activating Group

The p-nitrophenyl (PNP) group, likely in the form of a p-nitrophenyl carbonate, is a highly effective activating group used during chemical synthesis. As an excellent leaving group, it facilitates the covalent attachment of the PAB spacer to the warhead or E3 ligase ligand of the PROTAC during its construction.

Assembled Role in PROTAC Development

The this compound construct is a sophisticated, multi-functional linker precursor for advanced PROTAC design. Its role is twofold:

  • Modular Synthesis: It provides an alkyne handle for efficient, late-stage "click" conjugation to other PROTAC components, enabling the rapid generation of diverse candidates for screening.[11][17]

  • Conditional Release: It incorporates a protease-sensitive trigger (Val-Ala) and a self-immolative spacer (PAB), allowing for the design of PROTACs with a conditional release mechanism. This could be exploited for targeted activation in specific cellular compartments (e.g., lysosomes) or to develop PROTAC prodrugs that are activated within cancer cells, potentially improving their therapeutic index.

Quantitative Data Presentation

Quantitative assessment of PROTAC efficacy is typically defined by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[18] The tables below present representative data for PROTACs that utilize linker technologies embodied by the this compound precursor, such as click chemistry.

Table 1: Performance of a Click Chemistry-Synthesized PROTAC

PROTACTarget ProteinE3 Ligase LigandCell LineDC₅₀DₘₐₓReference
dBET1BRD4ThalidomideMV4;118.9 nM>98%Winter et al., 2015[11]
Caption: Performance data for the BRD4-degrading PROTAC dBET1, which uses a click chemistry-derived triazole linker.[11]

Table 2: Representative Degradation Parameters for KRAS PROTACs

Cell LineCancer TypeKRAS StatusDC₅₀ (nM)Dₘₐₓ (%)
MIA PaCa-2PancreaticG12D2.5>90
AsPC-1PancreaticG12D10>90
HCT116ColorectalG12D5>95
Caption: Representative degradation data for a pan-KRAS degrader. Actual values are highly dependent on the specific PROTAC structure and cell line.[18]

Experimental Protocols

Protocol: PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol outlines the general procedure for conjugating an alkyne-functionalized linker (like one derived from this compound) to an azide-functionalized molecule (e.g., a POI ligand).

  • Preparation of Precursors: Synthesize the POI ligand functionalized with a terminal azide (B81097) and the E3 ligase ligand-linker construct functionalized with the terminal alkyne.

  • Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized component (1 equivalent) and the azide-functionalized component (1 equivalent) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).[11]

  • Catalyst Addition: Prepare a fresh aqueous solution of sodium ascorbate (B8700270) (0.3 equivalents) and add it to the reaction mixture. Subsequently, add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents).[11]

  • Reaction Progression: Stir the mixture at room temperature. Monitor the reaction's completion (typically 1-4 hours) by LC-MS.[11]

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.[11]

Protocol: Western Blotting for Protein Degradation Analysis

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.[19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (DMSO).[5]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate via electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][19]

  • Quantification: Perform densitometry analysis on the protein bands. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.[19]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the downstream functional consequence of target protein degradation.[20]

  • Cell Seeding: Seed cells in a 96-well opaque plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).[20]

  • Incubation: Incubate the plate for a period relevant to the biological context (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration).[19]

Visualizations

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Start Design & Synthesize PROTAC Candidates Biochem Biochemical Assays (e.g., Binding Affinity) Start->Biochem Degradation Western Blot (Determine DC50 / Dmax) Biochem->Degradation Function Cell-based Functional Assays (e.g., Viability, Apoptosis) Degradation->Function Selectivity Selectivity Profiling (e.g., Proteomics) Function->Selectivity Optimization Lead Optimization (Iterative Redesign) Selectivity->Optimization Data informs redesign End In Vivo Studies Selectivity->End Potent & Selective Candidate Optimization->Start Modular_Assembly POI_Azide POI Ligand (Azide-functionalized) Click CuAAC 'Click' Reaction POI_Azide->Click Linker_Alkyne 4-Pentynoyl-Val-Ala-PAB (Alkyne-functionalized) Linker_Alkyne->Click E3_Ligand E3 Ligase Ligand E3_Ligand->Linker_Alkyne Attached during linker synthesis PROTAC POI Ligand - Linker - E3 Ligand (Final PROTAC) Click->PROTAC

References

Methodological & Application

Synthesis Protocol for 4-Pentynoyl-Val-Ala-PAB-PNP: A Cathepsin B-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 4-Pentynoyl-Val-Ala-PAB-PNP is a highly versatile cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This linker system is designed for selective release of cytotoxic payloads within the lysosomal compartment of cancer cells, leveraging the over-expression of proteases like Cathepsin B in the tumor microenvironment. The Val-Ala dipeptide sequence serves as a specific cleavage site for Cathepsin B. Upon enzymatic cleavage, the self-immolative p-aminobenzyl alcohol (PAB) spacer undergoes a 1,6-elimination reaction to release the conjugated drug in its active form.[][2][3] The terminal 4-pentynoyl group provides a bioorthogonal handle for "click" chemistry, allowing for efficient and site-specific conjugation to azide-modified antibodies or payloads.[4] The p-nitrophenyl (PNP) activated carbonate enables covalent attachment of the linker to hydroxyl or amine functionalities on a cytotoxic agent. This application note provides a detailed protocol for the chemical synthesis of this advanced ADC linker.

Signaling Pathway and Mechanism of Action

The Val-Ala linker is specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is often upregulated in cancer cells.[][5][6] Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases like Cathepsin B lead to the cleavage of the dipeptide linker. This cleavage initiates the self-immolation of the PAB spacer, resulting in the release of the cytotoxic payload inside the target cell, leading to apoptosis.

ADC_MOA cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell cluster_endocytosis Receptor-Mediated Endocytosis cluster_lysosome Lysosome (Low pH) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Receptor ADC-Antigen Complex Lysosome ADC in Lysosome Receptor->Lysosome Internalization Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage PayloadRelease Payload Release via PAB Self-Immolation Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Induces

Caption: Mechanism of action of a Val-Ala linker-based ADC.

Experimental Workflow

The synthesis of this compound is a multi-step process that involves peptide coupling, N-terminal modification, and activation of the self-immolative spacer. The general workflow is outlined below.

Synthesis_Workflow Start Starting Materials: Fmoc-Val-OH, Fmoc-Ala-OH, p-Aminobenzyl alcohol Step1 Step 1: Dipeptide Synthesis (Fmoc-Val-Ala-OH) Start->Step1 Step2 Step 2: PAB Coupling (Fmoc-Val-Ala-PAB-OH) Step1->Step2 Step3 Step 3: Fmoc Deprotection (H2N-Val-Ala-PAB-OH) Step2->Step3 Step4 Step 4: 4-Pentynoyl Coupling (4-Pentynoyl-Val-Ala-PAB-OH) Step3->Step4 Step5 Step 5: PNP Activation (this compound) Step4->Step5 FinalProduct Final Product Step5->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by LC-MS analysis. Purification of intermediates and the final product is typically achieved by column chromatography on silica gel or by preparative HPLC.[7][8][9]

Table 1: Summary of Key Reagents and Materials

Reagent/MaterialSupplierPurpose
Fmoc-Val-OHCommercial SourceAmino acid building block
Fmoc-Ala-OHCommercial SourceAmino acid building block
p-Aminobenzyl alcoholCommercial SourceSelf-immolative spacer
4-Pentynoic acidCommercial SourceAlkyne handle precursor
HATUCommercial SourcePeptide coupling reagent
DIPEACommercial SourceNon-nucleophilic base
Piperidine (B6355638)Commercial SourceFmoc deprotection
p-Nitrophenyl chloroformateCommercial SourceActivating agent
Dichloromethane (DCM)Commercial SourceSolvent
Dimethylformamide (DMF)Commercial SourceSolvent
Ethyl acetate (B1210297) (EtOAc)Commercial SourceSolvent
HexanesCommercial SourceSolvent
Step 1: Synthesis of Fmoc-Val-Ala-OH

This step involves the coupling of Fmoc-protected valine and alanine (B10760859) to form the dipeptide.

  • Dissolve Fmoc-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add Fmoc-Val-OH (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield Fmoc-Val-Ala-OH.

Table 2: Representative Data for Step 1

ParameterValueReference
Reaction Time2-4 hours[10][11]
TemperatureRoom Temperature[10]
Yield85-95%[10]
PurificationSilica Gel Chromatography[9]
Step 2: Coupling of Fmoc-Val-Ala-OH to p-Aminobenzyl alcohol (Fmoc-Val-Ala-PAB-OH)
  • Dissolve Fmoc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by silica gel chromatography.

Table 3: Representative Data for Step 2

ParameterValueReference
Reaction Time4-6 hours[10][11]
TemperatureRoom Temperature[10]
Yield80-90%[12]
PurificationSilica Gel Chromatography[9]
Step 3: Fmoc Deprotection (H2N-Val-Ala-PAB-OH)
  • Dissolve Fmoc-Val-Ala-PAB-OH (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) to remove residual piperidine.

  • The crude H2N-Val-Ala-PAB-OH is typically used in the next step without further purification.

Table 4: Representative Data for Step 3

ParameterValueReference
Reaction Time30 minutes[13][14]
TemperatureRoom Temperature[13][14]
YieldQuantitative (crude)[13][14]
PurificationNone-
Step 4: Coupling of 4-Pentynoic Acid (4-Pentynoyl-Val-Ala-PAB-OH)
  • Dissolve 4-pentynoic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 5 minutes.

  • Add a solution of crude H2N-Val-Ala-PAB-OH (1.0 eq) in DMF to the activated acid.

  • Stir the reaction at room temperature for 2-4 hours.

  • Work-up and purify as described in Step 1.

Table 5: Representative Data for Step 4

ParameterValueReference
Reaction Time2-4 hours[10][11]
TemperatureRoom Temperature[10]
Yield75-85%[]
PurificationSilica Gel Chromatography[9]
Step 5: Activation with p-Nitrophenyl Chloroformate (this compound)
  • Dissolve 4-Pentynoyl-Val-Ala-PAB-OH (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add pyridine (B92270) (1.5 eq).

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in DCM.[16][17]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the final product.

Table 6: Representative Data for Step 5

ParameterValueReference
Reaction Time12-16 hours[16]
Temperature0 °C to Room Temperature[16]
Yield70-80%[16]
PurificationSilica Gel Chromatography[9]

Characterization

The final product and all intermediates should be characterized by standard analytical techniques.

Table 7: Analytical Characterization Methods

MethodPurposeExpected Results
¹H and ¹³C NMR Structural elucidationPeaks corresponding to the protons and carbons of the linker structure.
LC-MS Purity assessment and mass confirmationA single major peak with the expected mass-to-charge ratio (m/z) for [M+H]⁺.[18][19]
HPLC Purity determinationA single major peak indicating >95% purity.[7][8][9]

This detailed protocol provides a comprehensive guide for the synthesis of the this compound linker, a critical component in the development of next-generation antibody-drug conjugates. Adherence to these procedures and careful monitoring of the reactions will facilitate the successful production of this valuable research tool.

References

Application Notes and Protocols for Cathepsin B Mediated Cleavage of Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic cleavage of valine-alanine (Val-Ala) linkers by cathepsin B. This dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within tumor cells.

Introduction

The Val-Ala linker is a protease-cleavable linker designed for selective cleavage by lysosomal enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][2] This targeted cleavage mechanism ensures that the cytotoxic payload of an ADC is released preferentially within cancer cells, minimizing off-target toxicity.[][3] The journey of a Val-Ala linked ADC from circulation to payload release involves several key steps: antigen binding, internalization, lysosomal trafficking, and finally, enzymatic cleavage of the linker.[3]

The cleavage of the Val-Ala linker by cathepsin B is a two-step process. First, cathepsin B hydrolyzes the amide bond between alanine (B10760859) and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This initial enzymatic cleavage is the rate-limiting step.[3] Following this, the PABC spacer undergoes a rapid, spontaneous self-immolation to release the active drug.[][3] Compared to the more commonly used valine-citrulline (Val-Cit) linker, the Val-Ala linker exhibits some distinct properties. While it is cleaved by cathepsin B at a more moderate rate, it possesses superior hydrophilicity, which can allow for higher drug-to-antibody ratios (DARs) with reduced aggregation.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the cathepsin B cleavage of Val-Ala linkers, primarily in comparison to the well-characterized Val-Cit linker.

ParameterVal-Ala LinkerVal-Cit LinkerNotesReference(s)
Relative Cleavage Rate by Cathepsin B SlowerFasterThe Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker in isolated cathepsin B assays.[5]
Plasma Stability HighHighBoth linkers demonstrate excellent stability in human plasma, which is crucial for minimizing premature drug release.[4][6]
Half-life in Mouse Serum (as part of a small molecule-drug conjugate) 23 hours11.2 hoursThis data is from a specific study and may vary depending on the overall conjugate structure.[6]
Hydrophilicity HigherLowerThe higher hydrophilicity of the Val-Ala linker can lead to reduced aggregation of ADCs, especially at high DARs.[4]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay with HPLC-MS/MS Analysis

This protocol details the procedure for assessing the cleavage of a Val-Ala linker within an ADC or a model conjugate by recombinant human cathepsin B, followed by quantification of the released payload using HPLC-MS/MS.[3]

Materials:

  • ADC or Val-Ala-payload conjugate

  • Recombinant human cathepsin B

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[7]

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)[7]

  • Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

  • HPLC-MS/MS system

Procedure:

  • Activate Cathepsin B:

    • Dilute recombinant human cathepsin B to a stock concentration of 10 µg/mL in Activation Buffer.

    • Incubate at room temperature for 15 minutes.[7]

    • Further dilute the activated cathepsin B to the desired final concentration (e.g., 0.2 ng/µL) in Assay Buffer.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC or Val-Ala-payload conjugate with the pre-warmed Assay Buffer to a final concentration typically in the micromolar range (e.g., 1 µM).[8]

    • Initiate the cleavage reaction by adding the activated cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[8]

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold Quenching Solution.

    • Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C to precipitate the antibody and enzyme.[3]

    • Transfer the supernatant, which contains the released payload, to a new vial for LC-MS analysis.[3]

  • HPLC-MS/MS Analysis:

    • Analyze the samples to quantify the concentration of the released payload over time.

    • Calculate the rate of cleavage and/or the half-life of the linker.[3]

Protocol 2: Fluorometric Cathepsin B Activity Assay

This protocol provides a high-throughput method to determine the general activity of cathepsin B using a fluorogenic substrate. This can be useful for screening potential inhibitors or confirming enzyme activity before proceeding with linker cleavage assays.[9]

Materials:

  • Recombinant human cathepsin B

  • Cathepsin B Cell Lysis Buffer (if using cell lysates)[9]

  • Cathepsin B Reaction Buffer[9]

  • Fluorogenic Cathepsin B Substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin [Z-RR-AMC] or Ac-RR-AFC)[9]

  • Cathepsin B Inhibitor (for negative control)[9]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Sample Preparation (if using cell lysates):

    • Harvest cells and resuspend in chilled Cathepsin B Cell Lysis Buffer.[9]

    • Incubate on ice for 10-30 minutes.[9]

    • Centrifuge to remove insoluble material and collect the supernatant.[9]

  • Assay Plate Setup:

    • Add 50 µL of your sample (e.g., purified cathepsin B in reaction buffer or cell lysate) to the wells of a 96-well black microplate.

    • For a negative control, add a known cathepsin B inhibitor to a separate well containing your sample.[9]

    • For a substrate blank, add 50 µL of Assay Buffer without the enzyme.[7]

  • Reaction Initiation:

    • Add 50 µL of Cathepsin B Reaction Buffer to each well.[9]

    • Add the fluorogenic cathepsin B substrate to each well to the desired final concentration (e.g., 200 µM for Ac-RR-AFC).[9]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

    • Measure the fluorescence in a kinetic or endpoint mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[9]

  • Data Analysis:

    • Determine the rate of cleavage from the slope of the fluorescence versus time plot for kinetic assays.

    • Compare the fluorescence of samples to controls to determine relative cathepsin B activity.

Visualizations

ADC_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC ADC in Circulation (Val-Ala Linker Stable) Antigen Tumor Antigen ADC->Antigen 1. Targeting & Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Active Drug) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Ala Linker

Caption: Cellular processing pathway of a Val-Ala linked ADC.

Cleavage_Mechanism ValAla_PABC Val-Ala-PABC-Payload Cleaved_Intermediate Payload-PABC-NH2 + Val-Ala ValAla_PABC->Cleaved_Intermediate Cathepsin B (Rate-limiting step) Released_Payload Payload + CO2 + p-aminobenzyl alcohol Cleaved_Intermediate->Released_Payload Self-immolation

Caption: Two-step cleavage mechanism of a Val-Ala-PABC linker.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Activate_Enzyme Activate Cathepsin B Incubate Incubate ADC with Activated Cathepsin B at 37°C Activate_Enzyme->Incubate Prepare_ADC Prepare ADC Solution Prepare_ADC->Incubate Sample Take Time-Point Samples Incubate->Sample Quench Quench Reaction & Precipitate Protein Sample->Quench Analyze Analyze Supernatant by HPLC-MS/MS Quench->Analyze Quantify Quantify Released Payload Analyze->Quantify

References

Application Notes and Protocols for Click Chemistry Reaction of 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-Pentynoyl-Val-Ala-PAB-PNP, a cleavable linker, in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This linker is particularly relevant for the synthesis of antibody-drug conjugates (ADCs), especially with cytotoxic payloads like cryptophycin (B1240208) analogues.[1]

The Val-Ala dipeptide sequence within the linker is designed for selective cleavage by intracellular proteases, such as Cathepsin B, ensuring targeted release of the conjugated payload within cancer cells. The terminal alkyne group allows for a highly specific and efficient conjugation with azide-modified molecules through the formation of a stable triazole linkage.

General Reaction Principle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the conjugation strategy is the CuAAC reaction, a cornerstone of click chemistry. This reaction involves the [3+2] cycloaddition of the terminal alkyne on the this compound linker with an azide-functionalized molecule (e.g., a modified antibody, peptide, or small molecule drug). The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270). To enhance the efficiency and stability of the catalyst and to minimize potential side reactions, a copper-chelating ligand is often employed.

Key Reagents and Their Roles

ReagentFunction
This compound The alkyne-containing linker to be conjugated.
Azide-modified Molecule The binding partner for the click reaction (e.g., azide-functionalized antibody or payload).
Copper(II) Sulfate (CuSO₄) The precursor for the active Copper(I) catalyst.
Sodium Ascorbate A reducing agent that converts Cu(II) to the active Cu(I) catalytic species.
Copper-chelating Ligand Stabilizes the Cu(I) oxidation state, improves reaction kinetics, and prevents catalyst disproportionation. Common ligands include THPTA and TBTA.
Solvent A suitable solvent system that dissolves all reactants. Common choices include aqueous buffers, DMSO, DMF, or mixtures thereof.

Experimental Protocols

The following protocols provide a general framework for the click chemistry conjugation of this compound. Optimization of these conditions may be necessary depending on the specific azide-containing molecule and the desired scale of the reaction.

Protocol 1: General Click Chemistry Conjugation

This protocol is suitable for the conjugation of this compound to a soluble azide-containing molecule.

Materials:

  • This compound

  • Azide-modified molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified molecule and this compound in a 1:1.2 molar ratio in PBS buffer. The final concentration of the limiting reactant should be in the range of 1-5 mM.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.2 mM.

    • Gently mix the solution.

  • Initiation of the Reaction:

    • Add sodium ascorbate to the reaction mixture to a final concentration of 2 mM to initiate the click reaction.

    • Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove excess reagents and the catalyst. For small molecules, purification can be achieved by preparative HPLC. For larger biomolecules like antibodies, size-exclusion chromatography (e.g., a desalting column) is recommended.

Table 1: Summary of Typical Reaction Conditions for General Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Alkyne:Azide) 1.2:1 to 3:1An excess of the alkyne linker is often used to ensure complete conjugation of the azide-modified molecule.
Copper(II) Sulfate Concentration 0.1 - 1 mMLower concentrations are preferred to minimize potential damage to sensitive biomolecules.
Sodium Ascorbate Concentration 1 - 5 mMShould be in excess relative to the copper sulfate.
Ligand (THPTA) Concentration 0.5 - 2 mMA 2-5 fold excess relative to the copper sulfate is common.
Reaction Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate but may affect the stability of sensitive molecules.
Reaction Time 1 - 12 hoursMonitor progress by an appropriate analytical method.
Solvent Aqueous buffer/DMSO co-solventThe percentage of organic co-solvent can be adjusted to ensure solubility of all reactants.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the click chemistry conjugation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Linker (this compound) Stock Solution mix Combine Alkyne, Azide, THPTA, and CuSO4 prep_alkyne->mix prep_azide Prepare Azide-Molecule Stock Solution prep_azide->mix prep_cu Prepare CuSO4 Stock Solution prep_cu->mix prep_asc Prepare Sodium Ascorbate Stock Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate prep_ligand Prepare THPTA Stock Solution prep_ligand->mix mix->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (LC-MS/HPLC) incubate->monitor purify Purify Product (HPLC or SEC) monitor->purify final_product Characterize Final Conjugate purify->final_product

General workflow for CuAAC conjugation.

Signaling Pathway Illustration

While not a classical signaling pathway, the logic of the cleavable ADC mechanism can be visualized as follows.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) receptor Target Cell Receptor adc->receptor Binding payload Released Cytotoxic Payload adc->payload Release endosome Endosome receptor->endosome lysosome Lysosome endosome->lysosome Fusion cathepsin Cathepsin B lysosome->cathepsin Activation cathepsin->adc Cleavage of Val-Ala Linker apoptosis Apoptosis payload->apoptosis

Mechanism of action for a cleavable ADC.

References

Application Note: A Robust Cathepsin B-Mediated Cleavage Assay for Val-Ala Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, dictating its stability in circulation and the efficiency of payload release at the target site. The valine-alanine (Val-Ala) dipeptide linker is an enzyme-cleavable linker designed for specific cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][] Compared to the more common valine-citrulline (Val-Cit) linker, the Val-Ala linker offers the advantage of lower hydrophobicity. This characteristic can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DAR), potentially leading to improved manufacturing and therapeutic profiles.[3][4][5]

This application note provides a detailed protocol for an in vitro Cathepsin B-mediated cleavage assay to characterize the release of a cytotoxic payload from a Val-Ala containing ADC. The assay is essential for preclinical development, enabling the evaluation of linker stability, release kinetics, and overall ADC design. The primary method for quantification of the released payload is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.[6][7][8]

Principle of the Assay

The assay quantifies the release of the payload from the ADC in the presence of purified Cathepsin B. The ADC is incubated with the enzyme under conditions that mimic the acidic environment of the lysosome. Cathepsin B recognizes and cleaves the amide bond within the Val-Ala dipeptide sequence.[] This initial cleavage event triggers a subsequent, rapid self-immolation of the adjacent spacer, typically a p-aminobenzyl carbamate (B1207046) (PABC) group, which in turn liberates the unmodified, active cytotoxic payload.[3] The concentration of the released payload is measured at various time points using LC-MS/MS to determine the cleavage kinetics.

G cluster_0 ADC Structure cluster_1 Cleavage & Release ADC Antibody Thiol Thiol Linkage ADC->Thiol ValAla Val-Ala Dipeptide Thiol->ValAla PABC PABC Spacer ValAla->PABC Cleavage Peptide Bond Cleavage ValAla->Cleavage 1. Payload Cytotoxic Payload PABC->Payload CathepsinB Cathepsin B (Lysosomal Protease) CathepsinB->Cleavage SelfImmolation Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 2. ReleasedPayload Released Payload SelfImmolation->ReleasedPayload 3.

Caption: Mechanism of Val-Ala linker cleavage by Cathepsin B.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the assay.

Reagent/MaterialSuggested SupplierNotes
Val-Ala containing ADCIn-house preparationCharacterize DAR and purity beforehand.
Recombinant Human Cathepsin BBio-Techne, Sigma-AldrichStore as per manufacturer's instructions.
Sodium AcetateSigma-AldrichFor buffer preparation.
Dithiothreitol (DTT)Sigma-AldrichRequired for Cathepsin B activation. Prepare fresh.
EDTASigma-AldrichFor buffer preparation.
Acetonitrile (B52724) (ACN), LC-MS GradeFisher ScientificFor reaction quenching and mobile phase.
Formic Acid (FA), LC-MS GradeFisher ScientificFor quenching solution and mobile phase.
Internal Standard (IS)In-house or commercialStructurally similar to the payload for accurate quantification.
Deionized Water (18.2 MΩ·cm)Milli-Q System
96-well plates or microfuge tubesVWR, Eppendorf
HPLC/UPLC SystemWaters, Agilent
Mass SpectrometerSciex, Thermo FisherTriple quadrupole or high-resolution MS.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This protocol details the enzymatic cleavage reaction.

  • Prepare Assay Buffer (100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5):

    • Prepare the Sodium Acetate/EDTA solution and adjust the pH to 5.5.

    • Immediately before use, add DTT to the required volume of buffer. DTT is essential for activating the cysteine protease activity of Cathepsin B. Keep the buffer on ice.[6]

  • Prepare Stock Solutions:

    • ADC Stock (1 mg/mL): Prepare the Val-Ala ADC in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

    • Cathepsin B Stock (10 µM): Reconstitute recombinant human Cathepsin B in an appropriate activation buffer as per the manufacturer's instructions to a stock concentration of 10 µM.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add the required volume of Assay Buffer. Pre-warm the plate/tubes to 37°C for 10 minutes.

    • Add the ADC stock solution to the pre-warmed buffer to achieve a final concentration of 1 µM .

    • Initiate the reaction by adding Cathepsin B stock solution to a final concentration of 50 nM . The optimal enzyme concentration may require empirical determination (e.g., 20-100 nM).[6]

    • For a negative control, prepare a reaction mixture without Cathepsin B to measure non-enzymatic payload release.

  • Incubation and Time Points:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture for analysis.[6]

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to 2 volumes (e.g., 40 µL) of ice-cold Acetonitrile containing 1% formic acid and a known concentration of an internal standard.[6]

    • The acidic acetonitrile stops the enzymatic reaction and precipitates the large protein components (antibody and enzyme).

Protocol 2: Sample Preparation for LC-MS Analysis
  • Protein Precipitation:

    • After adding the quenching solution, vortex the samples vigorously for 30 seconds.

    • Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[6]

  • Supernatant Transfer:

    • Carefully transfer the supernatant, which contains the released payload and the internal standard, to a new 96-well plate or HPLC vials for LC-MS analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Assay Buffer (pH 5.5 + DTT) setup Combine Reagents & Pre-warm to 37°C prep_buffer->setup prep_adc Prepare ADC Stock (~1 µM final) prep_adc->setup prep_enzyme Prepare Cathepsin B (~50 nM final) prep_enzyme->setup incubate Incubate at 37°C (Time Course: 0-480 min) setup->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench Reaction (Ice-cold ACN + FA + IS) aliquot->quench centrifuge Centrifuge (Precipitate Protein) quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis (Quantify Payload) transfer->lcms

Caption: Experimental workflow for the Val-Ala ADC cleavage assay.
Protocol 3: LC-MS/MS Analysis

  • Instrumentation: Use a UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Separation: Separate the released payload from other components using a suitable C18 reversed-phase column.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Develop a method using specific precursor-product ion transitions for both the payload and the internal standard.

  • Standard Curve: Prepare a standard curve of the pure payload compound of known concentrations in the same final matrix (Assay Buffer + Quenching Solution) to enable accurate quantification.

Data Presentation and Analysis

Quantitative Data Summary

The results of the cleavage assay should be summarized in clear, tabular format.

Table 1: Time-Course of Payload Release from Val-Ala ADC

Time Point (minutes) Released Payload (nM) Standard Deviation (nM) % Cleavage
0 1.5 0.3 0.15%
15 85.2 4.1 8.52%
30 160.7 9.8 16.07%
60 295.4 15.2 29.54%
120 488.1 21.5 48.81%
240 705.9 30.1 70.59%
480 854.3 35.6 85.43%

Data shown are for illustrative purposes only. Initial ADC concentration was 1 µM (1000 nM).

Table 2: Example LC-MS/MS Parameters for Payload Quantification

Parameter Payload Internal Standard
Precursor Ion (m/z) 718.4 722.4
Product Ion (m/z) 285.1 289.1
Collision Energy (eV) 35 35
Dwell Time (ms) 100 100

Parameters are hypothetical and must be optimized for the specific payload.

Data Calculation
  • Quantify Payload: Use the standard curve to convert the peak area ratio (Payload/Internal Standard) from the LC-MS/MS analysis into the concentration of the released payload (nM) at each time point.

  • Calculate Percentage Cleavage:

    • % Cleavage = ( [Released Payload at time t] / [Initial ADC Concentration] ) * 100

Conclusion

This application note provides a comprehensive framework for establishing an in vitro cleavage assay for Val-Ala containing ADCs. The protocol offers a robust method to determine the rate and extent of payload release in the presence of Cathepsin B, a key lysosomal protease. The data generated from this assay are crucial for understanding the linker's behavior and for selecting promising ADC candidates for further development. The use of LC-MS/MS ensures sensitive and accurate quantification, making this a cornerstone assay in the characterization of next-generation ADCs.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Utilizing a 4-Pentynoyl-Val-Ala-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety. This document provides detailed application notes and protocols for the purification of an ADC synthesized using the cleavable 4-Pentynoyl-Val-Ala-PAB-PNP linker. This linker contains a Valine-Alanine (Val-Ala) dipeptide sequence, which is designed to be cleaved by lysosomal proteases like Cathepsin B, ensuring targeted payload release within the cancer cell. The pentynoyl group facilitates click chemistry-based conjugation to an azide-modified antibody.

The purification process is paramount for producing a safe and effective ADC, as it aims to remove process-related impurities such as unconjugated antibody, free drug-linker, residual solvents, and to control critical quality attributes (CQAs) like the drug-to-antibody ratio (DAR) and aggregate content. This guide outlines a multi-step purification strategy involving Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).

Purification Workflow Overview

The purification of an ADC post-conjugation is a multi-step process designed to isolate the desired ADC species with a specific drug-to-antibody ratio (DAR) while removing impurities. The overall workflow is depicted below.

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Conjugation Azide-Antibody + 4-Pentynoyl-Val-Ala-PAB-Payload (Click Chemistry) TFF1 Tangential Flow Filtration 1 (Solvent and Free Linker Removal) Conjugation->TFF1 Crude Conjugation Mixture HIC Hydrophobic Interaction Chromatography (DAR Separation) TFF1->HIC Clarified ADC TFF2 Tangential Flow Filtration 2 (Buffer Exchange & Concentration) HIC->TFF2 DAR-Enriched Fractions SEC Size Exclusion Chromatography (Aggregate Removal & Final Polish) TFF2->SEC Concentrated ADC Final_ADC Purified ADC SEC->Final_ADC Final Product

Figure 1: A schematic of the overall workflow for the purification of an antibody-drug conjugate.

Key Purification Steps and Protocols

Tangential Flow Filtration (TFF) for Initial Clean-up

Tangential Flow Filtration (TFF) is employed immediately after the conjugation reaction to remove organic solvents (e.g., DMSO or DMAc) and excess, unreacted drug-linker.[1] This step is crucial for preparing the ADC for subsequent chromatographic purification.

Protocol for TFF:

  • System Preparation: Install a 30 kDa molecular weight cut-off (MWCO) Pellicon® Capsule into a single-use TFF system.

  • Conditioning: Flush the system and membrane with the feed buffer (e.g., phosphate-buffered saline, PBS) at a rate of 20 L/m².

  • Loading: Load the crude ADC solution into the feed tank.

  • Concentration: Concentrate the ADC solution to a target concentration of 25-30 g/L. This is achieved with a feed flow rate of approximately 5 L/min/m² and a transmembrane pressure (TMP) of 10-20 psi.

  • Diafiltration: Perform diafiltration in constant-volume mode, exchanging at least 5-7 diavolumes with the HIC loading buffer to efficiently remove residual solvents and free drug-linker.

  • Recovery: Recover the concentrated and buffer-exchanged ADC from the TFF system.

ParameterRecommended ValueReference
Membrane MWCO30 kDa
Target Concentration25-30 g/L
Diafiltration Volumes5-7
Expected Recovery>90%[]
Hydrophobic Interaction Chromatography (HIC) for DAR Separation

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR).[3] The conjugation of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated payloads.[4]

Protocol for HIC:

  • Column: A Butyl or Phenyl-based HIC column is commonly used.

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[5]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[5]

  • Equilibration: Equilibrate the column with 5 column volumes (CVs) of Mobile Phase A.

  • Sample Loading: Load the TFF-purified ADC onto the column.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CVs. Species with higher DAR values will be more retained and elute later.

  • Fraction Collection: Collect fractions corresponding to the desired DAR species (e.g., DAR2, DAR4).

  • Analysis: Analyze the collected fractions by UV-Vis spectroscopy and/or mass spectrometry to confirm the DAR.[][7]

ParameterDescriptionTypical Value/RangeReference
Stationary PhaseButyl or Phenyl-[4]
Mobile Phase A (Binding)High salt buffer1.0 - 2.0 M (NH₄)₂SO₄[4][5]
Mobile Phase B (Elution)Low salt buffer25 mM Sodium Phosphate[5]
Elution ProfileHigher DAR species elute later-[3]
Size Exclusion Chromatography (SEC) for Aggregate Removal

Size Exclusion Chromatography (SEC) is the final polishing step to remove high molecular weight species (aggregates) that may have formed during the conjugation or purification process.[8][9]

Protocol for SEC:

  • Column: Use a size exclusion column with a pore size appropriate for separating mAb monomers (approx. 150 kDa) from dimers and larger aggregates.

  • Mobile Phase: A formulation buffer such as PBS or a histidine-based buffer at a neutral pH.

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min for an analytical-scale column.

  • Sample Loading: Load the pooled and concentrated HIC fractions onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution: The separation is isocratic. Aggregates will elute first, followed by the monomeric ADC.

  • Fraction Collection: Collect the main peak corresponding to the monomeric ADC.

ParameterDescriptionTypical Value/RangeReference
Primary GoalRemoval of aggregatesTarget: <1% aggregates[9]
Mobile PhaseFormulation Buffere.g., PBS, pH 7.4[8]
Elution OrderAggregates, Monomer, Fragments-[8]

Characterization and Quality Control

Throughout the purification process, it is essential to monitor the quality of the ADC. Key analytical techniques are summarized below.

Analytical MethodPurposeKey Parameters MeasuredReference
UV-Vis Spectroscopy Determine protein concentration and average DARA280 for protein, A(payload) for drug[]
Hydrophobic Interaction Chromatography (HIC) Determine DAR distributionPeak areas of different DAR species[3][4]
Reversed-Phase HPLC (RP-HPLC) Determine DAR and analyze light/heavy chainsSeparation of reduced antibody chains[7]
Mass Spectrometry (LC-MS) Confirm molecular weight and DARIntact mass of ADC and its subunits[7][10]
Size Exclusion Chromatography (SEC) Quantify aggregatesPercentage of high molecular weight species[8][9]

Mechanism of Payload Release

The this compound linker is designed for selective cleavage within the lysosome of a target cell. This process is initiated by the enzymatic cleavage of the Val-Ala dipeptide by Cathepsin B, which is abundant in the lysosomal compartment.

Payload_Release_Mechanism cluster_0 Inside Target Cell Lysosome ADC Antibody-Linker-Payload (Val-Ala) Cleavage Cathepsin B Cleavage ADC->Cleavage Internalization Self_Immolation 1,6-Elimination of PAB Spacer Cleavage->Self_Immolation Cleaves Val-Ala Payload_Release Free Cytotoxic Payload Self_Immolation->Payload_Release Releases Payload Apoptosis Cell Death Payload_Release->Apoptosis

Figure 2: The intracellular payload release mechanism of a Val-Ala linker-based ADC.

Conclusion

The purification of antibody-drug conjugates is a critical and complex process that requires multiple steps to ensure the final product is safe, effective, and meets all quality specifications. The combination of Tangential Flow Filtration for initial cleanup and buffer exchange, Hydrophobic Interaction Chromatography for the separation of different DAR species, and Size Exclusion Chromatography for the removal of aggregates provides a robust platform for the purification of ADCs synthesized with the this compound linker. Rigorous in-process and final product characterization is essential to confirm the purity, homogeneity, and desired drug loading of the final ADC product.

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates (ADCs) with Valine-Alanine (Val-Ala) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the efficacy, stability, and safety of the ADC. Valine-Alanine (Val-Ala) dipeptide linkers are a type of enzymatically cleavable linker designed to be stable in systemic circulation and release the cytotoxic payload upon internalization into target cancer cells and subsequent cleavage by lysosomal proteases like Cathepsin B.[1][2][3][4]

The inherent heterogeneity of ADCs, arising from the distribution of the drug-to-antibody ratio (DAR), conjugation sites, and potential for aggregation, necessitates a comprehensive suite of analytical methods for their characterization.[5] These methods are crucial for ensuring product quality, consistency, and for understanding the structure-activity relationship. This document provides detailed application notes and protocols for the key analytical methods used to characterize ADCs featuring Val-Ala linkers.

Key Analytical Characterization Assays

The comprehensive characterization of ADCs with Val-Ala linkers involves a multi-faceted approach to assess several critical quality attributes (CQAs). The primary analytical techniques employed include:

  • Hydrophobic Interaction Chromatography (HIC): For the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[6][7][8][9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): An orthogonal method to determine DAR, often involving the analysis of reduced ADC subunits.[5][11]

  • Capillary Electrophoresis (CE): Used for purity, charge heterogeneity, and molecular size variant analysis.[12][13][14][15]

  • Mass Spectrometry (MS): Provides accurate mass measurement for the confirmation of conjugation, determination of DAR, and identification of modifications.[16][17][18]

  • Linker Stability Assays: To evaluate the stability of the Val-Ala linker in plasma and its susceptibility to enzymatic cleavage.[19][20][21][22][23]

Data Presentation: Quantitative Analysis of ADCs

The following tables summarize typical quantitative data obtained from the characterization of ADCs with Val-Ala linkers.

Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Representative Val-Ala ADC

Analytical MethodUnconjugated mAb (DAR 0) (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DAR
HIC-UV 5.215.845.328.15.64.2
RP-HPLC (reduced) 5.516.144.927.95.64.2
Native MS 5.115.945.528.05.54.2

Note: Data is hypothetical and representative of typical results for a cysteine-linked ADC.

Table 2: Comparative Stability of Dipeptide Linkers in Plasma

Linker TypeSpeciesIncubation Time (days)% ADC RemainingReference
Val-Ala Human7>95[24]
Val-Cit Human7>95[24]
Val-Ala Mouse1~80[24]
Val-Cit Mouse1~50[24]

Note: Val-Cit linkers are known to be less stable in mouse plasma compared to human plasma due to cleavage by mouse carboxylesterase 1c (Ces1c). Val-Ala linkers exhibit improved stability in mouse plasma compared to Val-Cit.[19]

Experimental Protocols

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of an ADC based on their hydrophobicity and to calculate the average DAR.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II Bio-inert LC)[6]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • ADC sample (1-5 mg/mL)

Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % B
      0 0
      20 100
      25 100
      26 0

      | 30 | 0 |

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (unconjugated mAb, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Linker Stability Assay in Human Plasma

Objective: To evaluate the stability of the Val-Ala linker by monitoring the change in average DAR over time upon incubation in human plasma.

Materials:

  • ADC with Val-Ala linker

  • Human plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • LC-MS system

  • Incubator at 37°C

Protocol:

  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in human plasma.

    • Incubate the mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • ADC Capture:

    • Thaw the plasma samples on ice.

    • Add Protein A/G magnetic beads to each plasma sample and incubate at 4°C with gentle mixing for 1 hour to capture the ADC.

    • Wash the beads three times with cold PBS to remove plasma proteins.

  • Elution and Analysis:

    • Elute the ADC from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5).

    • Neutralize the eluate immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.0).

    • Analyze the eluted ADC by LC-MS to determine the average DAR as described in the HIC or RP-HPLC protocols.

  • Data Analysis:

    • Plot the average DAR as a function of incubation time. A stable ADC will show minimal change in DAR over the incubation period.

Cathepsin B Cleavage Assay

Objective: To confirm the enzymatic cleavability of the Val-Ala linker by the lysosomal protease Cathepsin B.

Materials:

  • ADC with Val-Ala linker

  • Recombinant human Cathepsin B

  • Cathepsin B activation buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS system

Protocol:

  • Cathepsin B Activation: Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by incubation in activation buffer at 37°C for 15-30 minutes.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~10 µM) with the reaction buffer.

    • Initiate the reaction by adding activated Cathepsin B (final concentration ~100 nM).

    • Incubate the reaction mixture at 37°C.

  • Time Course Sampling:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the samples to pellet the precipitated protein.

  • Analysis:

    • Analyze the supernatant, which contains the released payload, by LC-MS to quantify the amount of cleavage.

  • Data Interpretation: An effective cleavable linker will show a time-dependent increase in the amount of released payload.

Visualizations

Experimental Workflow for ADC Characterization

G cluster_0 ADC Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Functional Characterization Conjugation Antibody-Payload Conjugation Purification Purification (e.g., SEC, TFF) Conjugation->Purification HIC HIC (DAR Distribution) Purification->HIC RPHPLC RP-HPLC (DAR Verification) Purification->RPHPLC CE Capillary Electrophoresis (Purity & Heterogeneity) Purification->CE MS Mass Spectrometry (Identity & DAR) Purification->MS PlasmaStability Plasma Stability Assay Purification->PlasmaStability EnzymeCleavage Cathepsin B Cleavage Assay Purification->EnzymeCleavage CellularAssay In Vitro Cytotoxicity Assay Purification->CellularAssay FinalReport Comprehensive Characterization Report HIC->FinalReport RPHPLC->FinalReport CE->FinalReport MS->FinalReport PlasmaStability->FinalReport EnzymeCleavage->FinalReport CellularAssay->FinalReport

Caption: Workflow for the characterization of ADCs.

Signaling Pathway of ADC with Val-Ala Linker

G cluster_0 Extracellular Space cluster_1 Intracellular Compartments ADC ADC (Antibody-Drug Conjugate) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage by Cathepsin B Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Caption: Mechanism of action for an ADC with a Val-Ala linker.

References

Constructing Antibody-Drug Conjugates with Cleavable Linkers: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's efficacy and safety. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific physiological conditions found within target tumor cells, thereby maximizing on-target toxicity while minimizing systemic side effects.[1]

This document provides a detailed guide to the construction of ADCs utilizing cleavable linkers, covering the underlying principles, step-by-step experimental protocols, and key characterization methods.

Principles of Cleavable Linkers in ADCs

Cleavable linkers are designed to exploit the unique physiological differences between the extracellular environment and the intracellular compartments of cancer cells.[2] This targeted release mechanism is crucial for enhancing the therapeutic window of the ADC.[2] There are three primary categories of cleavable linkers based on their mechanism of action:

  • Protease-Sensitive Linkers: These linkers are designed to be cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[1][3] A common example is the valine-citrulline (Val-Cit) dipeptide linker.[3][4] Upon internalization and trafficking to the lysosome, cathepsin B cleaves the linker, releasing the payload.[4]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3][5]

  • Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione.[2][3]

The choice of linker technology is a critical decision in ADC design, as it influences stability, potency, and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3][6]

Experimental Workflow for ADC Construction

The construction of an ADC with a cleavable linker involves a multi-step process that begins with antibody modification, followed by conjugation with the linker-payload, and subsequent purification and characterization of the final ADC.

ADC_Construction_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Ab_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Ab_Mod Antibody Modification (e.g., Reduction of Disulfide Bonds) Ab_Prep->Ab_Mod Conjugation Conjugation Reaction (Antibody + Linker-Payload) Ab_Mod->Conjugation Modified Antibody Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification of ADC (e.g., Chromatography) Conjugation->Purification Crude ADC Characterization Characterization (DAR, Purity, Potency) Purification->Characterization

Caption: A generalized workflow for the construction of an Antibody-Drug Conjugate (ADC).

Detailed Experimental Protocols

Protocol 1: Antibody Preparation and Modification (for Cysteine-Based Conjugation)

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Dithiothreitol (DTT)

  • Purification columns (e.g., Protein A or G)[7]

  • Reaction buffers (e.g., borate (B1201080) buffer)[8]

Procedure:

  • Antibody Preparation: Prepare the antibody at a suitable concentration in a reaction buffer. If necessary, perform a buffer exchange to remove any interfering substances.[7]

  • Reduction of Disulfide Bonds:

    • Add a reducing agent such as TCEP or DTT to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be optimized to achieve the desired number of free thiols.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

  • Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column or tangential flow filtration to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation of Linker-Payload to the Antibody

This protocol outlines the conjugation of a maleimide-containing linker-payload to the reduced antibody.

Materials:

  • Reduced monoclonal antibody with free thiol groups

  • Maleimide-activated linker-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction buffer

Procedure:

  • Conjugation Reaction:

    • Slowly add the maleimide-activated linker-payload solution to the reduced antibody solution while gently mixing. The stoichiometry of the linker-payload to the antibody is critical for controlling the drug-to-antibody ratio (DAR).[7]

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours or overnight).[7]

  • Quenching the Reaction: After the desired incubation time, quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide (B117702) groups.

Protocol 3: Purification of the ADC

This protocol describes the purification of the ADC to remove unconjugated antibody, free linker-payload, and other impurities.

Materials:

  • Crude ADC solution

  • Purification system (e.g., FPLC or HPLC)

  • Chromatography columns (e.g., Protein A, Hydrophobic Interaction Chromatography (HIC), or Size Exclusion Chromatography (SEC))

Procedure:

  • Chromatographic Separation:

    • Load the crude ADC solution onto the chosen chromatography column.

    • Use an appropriate buffer system and gradient to separate the ADC from impurities.

    • Collect the fractions containing the purified ADC.

  • Buffer Exchange and Concentration: Pool the purified ADC fractions and perform a buffer exchange into a suitable formulation buffer. Concentrate the ADC to the desired final concentration.

Characterization of the ADC

Thorough characterization of the ADC is essential to ensure its quality, consistency, and efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that represents the average number of drug molecules conjugated to a single antibody.[9]

Methods for DAR Determination:

  • UV/Vis Spectroscopy: This is a straightforward method for determining the average DAR. It relies on measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength for the payload) and using the Beer-Lambert law to calculate the concentrations of each component.[9][]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed characterization, offering accurate mass measurements of the intact ADC and all conjugated species, allowing for the unambiguous identification of each DAR species.[9]

MethodPrincipleInformation Obtained
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentration of antibody and payload.[9][]Average DAR.[9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity.[11]DAR distribution (percentage of each species).[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of different ADC species.[9]Precise mass of each DAR species and average DAR.[9]
In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[4]

Protocol for MTT Assay:

  • Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[4][12]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free drug) for a specific duration (e.g., 72-96 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.[4][12]

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance to determine cell viability.[4][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]

Linker TypePayloadTarget Cell LineIC50 (ng/mL)
Cleavable (Val-Cit)MMAEHER2+ (SK-BR-3)10-50[6]
Sulfatase-cleavableMMAEHER2+61[2]

Note: IC50 values can vary significantly based on the specific antibody, payload, cell line, and experimental conditions.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.[6]

Protocol:

  • Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[6]

  • Quantification:

    • Intact ADC: Measure the concentration of the intact ADC using methods like ELISA or LC-MS.[6]

    • Released Payload: Extract the free payload from the plasma samples and quantify using LC-MS.[2]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life of the ADC in plasma.[2]

Linker TypeLinker ExamplePlasma Half-life (t1/2)
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 days (in human plasma)[2]
pH-SensitiveHydrazone183 hours (at pH 7.4)[14]

Mechanism of Action of Cleavable Linker ADCs

The following diagram illustrates the intracellular trafficking and payload release of an ADC with a protease-sensitive linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (by Cathepsin B) Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxicity

References

Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule, connected by a chemical linker.[1][2] The stability of an ADC in systemic circulation is a critical quality attribute that significantly impacts its efficacy and safety.[3][4][5] Premature release of the cytotoxic payload can lead to off-target toxicity, while degradation of the antibody component can compromise its targeting ability.[5][6][7] Therefore, a thorough assessment of ADC stability in human plasma is a crucial step in the preclinical development of these complex molecules.[4][8]

This document provides a detailed protocol for assessing the stability of ADCs in human plasma, covering experimental design, sample analysis, and data interpretation. The methodologies described herein are intended to guide researchers in generating robust and reliable data to inform candidate selection and further development.

Key Parameters for ADC Stability Assessment

Several key parameters are evaluated to determine the stability of an ADC in human plasma. These include:

  • Total Antibody Concentration: Measures the amount of antibody (both conjugated and unconjugated) over time to assess for proteolytic degradation.

  • Conjugated Antibody (or Conjugated Payload) Concentration: Quantifies the amount of antibody that still has the payload attached, providing a direct measure of linker stability.

  • Drug-to-Antibody Ratio (DAR): Represents the average number of drug molecules conjugated to each antibody. A decrease in DAR over time indicates payload deconjugation.[1][9][10]

  • Free (Unconjugated) Payload Concentration: Measures the amount of cytotoxic drug that has been released from the ADC into the plasma. This is a critical indicator of potential off-target toxicity.[11]

  • Aggregation and Fragmentation: Assesses the physical stability of the ADC, as aggregation can impact efficacy and immunogenicity.[4][5]

Experimental Workflow

The general workflow for assessing ADC stability in human plasma involves incubation of the ADC in plasma, followed by sample collection at various time points and subsequent analysis using appropriate bioanalytical methods.

ADC_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_methods Analytical Techniques ADC ADC Sample Incubate Incubate at 37°C ADC->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect Aliquots at Time Points (e.g., 0, 1, 6, 24, 48, 168h) Incubate->Timepoints Analysis Bioanalytical Methods Timepoints->Analysis LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA HIC HIC Analysis->HIC SEC SEC Analysis->SEC

Caption: General experimental workflow for assessing ADC stability in human plasma.

Detailed Experimental Protocol

This protocol outlines a typical in vitro experiment to assess ADC stability in human plasma.

Materials:

  • Test ADC

  • Control ADC (if available)

  • Pooled human plasma (from at least three donors, with appropriate anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Calibrated pipettes and sterile, low-protein-binding microcentrifuge tubes

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA plate reader, HPLC system)

Procedure:

  • Preparation:

    • Thaw the human plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Prepare a stock solution of the test ADC in a formulation buffer.

    • Spike the test ADC into the human plasma to a final concentration relevant to the anticipated therapeutic concentration (e.g., 10-100 µg/mL).

    • Prepare a control sample by spiking the ADC into PBS or formulation buffer.

  • Incubation:

    • Incubate the plasma and control samples at 37°C.[4][10]

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.

    • Immediately freeze the collected aliquots at -80°C to quench any further reactions until analysis.

  • Sample Analysis:

    • Thaw the samples on ice before analysis.

    • Depending on the analytical method, sample preparation steps such as immunocapture may be required to isolate the ADC from the complex plasma matrix.[1][8][12]

Analytical Methodologies

A variety of analytical techniques can be employed to assess different aspects of ADC stability.

Analytical MethodParameter MeasuredKey Considerations
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Total Antibody (via signature peptides), Conjugated Payload, Free PayloadHigh sensitivity and specificity. Can distinguish between different payload species.[3][12][13]
ELISA (Enzyme-Linked Immunosorbent Assay) Total Antibody, Conjugated AntibodyHigh throughput and relatively simple to implement. Requires specific antibody reagents.[14]
HIC (Hydrophobic Interaction Chromatography) Drug-to-Antibody Ratio (DAR) distributionProvides information on the distribution of different drug-loaded species.
SEC (Size Exclusion Chromatography) Aggregation and FragmentationMonitors the physical stability of the ADC.[4][5]
Intact Mass Analysis (MS) Intact ADC mass, DARProvides information on the overall integrity of the ADC and changes in DAR.[1]

Data Presentation and Interpretation

The quantitative data generated from the analytical methods should be summarized in tables to facilitate comparison across different time points and conditions.

Table 1: Example Data Summary for ADC Stability in Human Plasma

Time (hours)Total Antibody (µg/mL)Conjugated Antibody (µg/mL)Average DARFree Payload (ng/mL)% Aggregation
0100.099.83.8< 0.11.2
199.598.53.750.51.3
698.295.33.62.11.5
2495.688.73.38.92.1
4892.180.12.915.42.8
9688.570.52.525.63.5
16885.060.22.138.24.2

Interpretation:

  • A significant decrease in total antibody concentration may indicate proteolytic degradation of the mAb backbone.

  • A faster decline in conjugated antibody compared to total antibody suggests linker instability and payload deconjugation.

  • A decrease in the average DAR over time is a direct measure of payload loss.

  • An increase in free payload concentration is a critical safety concern and indicates premature drug release.

  • An increase in the percentage of aggregation can signal physical instability of the ADC, which may affect its efficacy and immunogenicity.

Signaling Pathways and Degradation Mechanisms

The degradation of an ADC in plasma can occur through several mechanisms. Understanding these pathways is crucial for designing more stable ADCs.

ADC_Degradation_Pathways cluster_degradation Degradation Mechanisms cluster_products Degradation Products ADC Intact ADC in Plasma Proteolysis Proteolytic Cleavage (Enzymatic) ADC->Proteolysis Deconjugation Linker Cleavage (Chemical/Enzymatic) ADC->Deconjugation Aggregation Physical Instability ADC->Aggregation Fragments Antibody Fragments Proteolysis->Fragments Deconjugated_ADC Deconjugated ADC (Lower DAR) Deconjugation->Deconjugated_ADC Free_Payload Free Payload Deconjugation->Free_Payload Aggregates Aggregates Aggregation->Aggregates

Caption: Key degradation pathways for ADCs in human plasma.

Conclusion

The protocol and methodologies described in this application note provide a comprehensive framework for assessing the stability of ADCs in human plasma. The stability profile generated from these studies is essential for understanding the in vivo behavior of an ADC and for selecting promising candidates for further clinical development. A thorough understanding of an ADC's stability is paramount to ensuring a favorable safety and efficacy profile.[15]

References

Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC) that defines the average number of drug molecules conjugated to a single antibody.[1] This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2] Accurate and precise determination of the DAR is therefore essential throughout the discovery, development, and manufacturing of ADCs.[3][4]

This document provides detailed application notes and protocols for the principal methodologies employed for DAR determination, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[3][][6][7][8] The technique is based on the Beer-Lambert law and relies on the distinct absorbance maxima of the antibody and the conjugated drug.[]

Principle: By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the drug), and knowing the molar extinction coefficients of both the antibody and the drug, their respective concentrations can be determined. The average DAR is then calculated from the ratio of these concentrations.[6][8]

Core Requirements:

  • The drug must possess a chromophore with a UV-Vis absorbance distinct from the antibody.[2][][9]

  • The antibody and drug should have significantly different maximum absorbance wavelengths.[2][]

  • The conjugation process should not alter the molar absorptivity of either the antibody or the drug.[2][]

Experimental Protocol
  • Preparation of Standards:

    • Prepare a series of known concentrations of the unconjugated antibody in a suitable buffer (e.g., PBS).

    • Prepare a series of known concentrations of the free drug in the same buffer.

  • Determination of Molar Extinction Coefficients (ε):

    • Measure the absorbance of the antibody standards at 280 nm.

    • Measure the absorbance of the drug standards at its wavelength of maximum absorbance (λ_max).

    • Calculate ε for the antibody and the drug using the Beer-Lambert law (A = εcl).

  • Sample Measurement:

    • Dilute the ADC sample to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of the ADC sample at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

  • Data Analysis and DAR Calculation:

    • Calculate the concentration of the antibody and the drug in the ADC sample using the following equations, which account for the absorbance contribution of the drug at 280 nm and the antibody at the drug's λ_max:

      • C_Ab = (A_280 - (A_λmax * R)) / ε_Ab

      • C_Drug = (A_λmax - (A_280 * S)) / ε_Drug

      • Where R is the ratio of the drug's absorbance at 280 nm to its absorbance at λ_max, and S is the ratio of the antibody's absorbance at λ_max to its absorbance at 280 nm.

    • Calculate the average DAR:

      • Average DAR = C_Drug / C_Ab

Data Presentation
ParameterAntibodyDrugADC Sample
λ_max280 nme.g., 330 nmN/A
Molar Extinction Coefficient (ε)ε_Abε_DrugN/A
Absorbance at 280 nmA_280_AbA_280_DrugA_280_ADC
Absorbance at λ_max_DrugA_λmax_AbA_λmax_DrugA_λmax_ADC
Calculated ConcentrationC_AbC_DrugC_Ab_ADC, C_Drug_ADC
Average DAR N/AN/A(C_Drug_ADC / C_Ab_ADC)

Workflow Diagram

cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_abs Prepare Antibody Standards measure_abs Measure Absorbance of Standards prep_abs->measure_abs prep_drug Prepare Drug Standards prep_drug->measure_abs prep_adc Prepare ADC Sample measure_adc Measure Absorbance of ADC prep_adc->measure_adc calc_ext Calculate Molar Extinction Coefficients measure_abs->calc_ext calc_conc Calculate Antibody & Drug Concentrations measure_adc->calc_conc calc_ext->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar

Caption: UV-Vis Spectroscopy Workflow for DAR Determination.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[10][11] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[2][10]

Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied, causing the ADC species to elute in order of increasing hydrophobicity. The unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.[2][10] The average DAR is calculated from the weighted average of the peak areas of the different species.[10]

Experimental Protocol
  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (high salt buffer).

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).[12]

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high salt to low salt.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas for each eluting species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area_i * DAR_i) / 100

      • Where i represents each ADC species.

Data Presentation
PeakRetention Time (min)Peak Area% of Total AreaDAR SpeciesWeighted DAR
1e.g., 5.2A_1%A_100
2e.g., 8.1A_2%A_22(%A_2 * 2) / 100
3e.g., 10.5A_3%A_34(%A_3 * 4) / 100
4e.g., 12.3A_4%A_46(%A_4 * 6) / 100
5e.g., 14.0A_5%A_58(%A_5 * 8) / 100
Total ΣA_i 100% Average DAR

Workflow Diagram

cluster_prep Preparation cluster_hplc HIC-HPLC cluster_analysis Analysis prep_sample Dilute ADC Sample inject Inject Sample prep_sample->inject separate Separate Species via Gradient Elution inject->separate detect Detect at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calc_dar Calculate Weighted Average DAR integrate->calc_dar

Caption: Hydrophobic Interaction Chromatography Workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another chromatography-based method for DAR determination. Unlike HIC, RP-HPLC is performed under denaturing conditions, which typically requires the reduction of the ADC into its light and heavy chains.[3][10]

Principle: The reduced light and heavy chains, both in their conjugated and unconjugated forms, are separated based on their hydrophobicity on a reversed-phase column. The average DAR is then calculated from the weighted peak areas of the different light and heavy chain species.[10]

Experimental Protocol
  • Sample Preparation:

    • Reduce the ADC sample by incubating with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[4]

    • Dilute the reduced sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C4, C8, or C18).[13]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[4]

    • Gradient: A linear gradient from low to high organic solvent concentration.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis and DAR Calculation:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = [Σ (% Peak Area_L_i * i) + Σ (% Peak Area_H_j * j)] / 100

      • Where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain.

Data Presentation
PeakRetention Time (min)Peak Area% of Total AreaSpeciesWeighted DAR
1e.g., 10.1A_L0%A_L0Light Chain (DAR 0)0
2e.g., 11.5A_L1%A_L1Light Chain (DAR 1)(%A_L1 * 1) / 100
3e.g., 15.3A_H0%A_H0Heavy Chain (DAR 0)0
4e.g., 16.8A_H1%A_H1Heavy Chain (DAR 1)(%A_H1 * 1) / 100
5e.g., 18.2A_H2%A_H2Heavy Chain (DAR 2)(%A_H2 * 2) / 100
Total ΣA_i 100% Average DAR

Workflow Diagram

cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis reduce_adc Reduce ADC Sample inject Inject Reduced Sample reduce_adc->inject separate Separate Chains via Gradient Elution inject->separate detect Detect at 280 nm separate->detect integrate Integrate Peak Areas detect->integrate calc_dar Calculate Weighted Average DAR integrate->calc_dar

Caption: Reversed-Phase HPLC Workflow for DAR Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly accurate method that provides both separation and mass identification of the different ADC species.[] It can be used for both intact and reduced ADCs.

Principle: The ADC sample is first separated by liquid chromatography (either HIC or RP-HPLC). The eluent is then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the different species. This allows for the unambiguous identification of each drug-loaded form and the calculation of a precise average DAR based on the relative abundance of each species.[14]

Experimental Protocol
  • Sample Preparation:

    • For intact analysis, dilute the ADC sample.

    • For reduced analysis, treat the ADC with a reducing agent as in the RP-HPLC protocol.

    • Deglycosylation with an enzyme like PNGase F may be performed to simplify the mass spectra.[14]

  • LC-MS Conditions:

    • LC System: UHPLC system for high-resolution separation.[15]

    • Column: HIC or RP column as described in the previous sections.

    • Mobile Phases: MS-compatible mobile phases (e.g., using formic acid instead of TFA).

    • MS System: A high-resolution mass spectrometer such as a Q-TOF.[15]

    • Ionization: Electrospray ionization (ESI) is typically used.

  • Data Analysis and DAR Calculation:

    • Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.

    • Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.

    • Calculate the weighted average DAR:

      • Average DAR = Σ (Relative Abundance_i * DAR_i) / 100

Data Presentation
Detected Mass (Da)Relative Abundance (%)Inferred DAR SpeciesWeighted DAR
e.g., 148,000500
e.g., 148,800151(15 * 1) / 100
e.g., 149,600302(30 * 2) / 100
e.g., 150,400353(35 * 3) / 100
e.g., 151,200154(15 * 4) / 100
Total 100% Average DAR

Workflow Diagram

cluster_prep Preparation cluster_lcms LC-MS cluster_analysis Analysis prep_sample Prepare ADC Sample (Intact or Reduced) inject Inject Sample prep_sample->inject separate LC Separation inject->separate ionize ESI separate->ionize analyze_ms Mass Analysis (Q-TOF) ionize->analyze_ms deconvolute Deconvolute Mass Spectra analyze_ms->deconvolute calc_dar Calculate Weighted Average DAR deconvolute->calc_dar

Caption: Liquid Chromatography-Mass Spectrometry Workflow.

References

Application Notes and Protocols for 4-Pentynoyl-Val-Ala-PAB-PNP in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoyl-Val-Ala-PAB-PNP is a highly versatile, cleavable linker utilized in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). Its multi-component structure is rationally designed for stability in systemic circulation and specific, efficient release of a cytotoxic payload within the target cancer cells. This linker incorporates a cathepsin B-cleavable Val-Ala dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a terminal alkyne group for bioorthogonal conjugation via click chemistry.[1][2] These features make it an invaluable tool in modern drug discovery for creating potent and highly selective anti-cancer agents.

The Val-Ala dipeptide has been shown to offer improved hydrophilicity and stability as compared to other cathepsin B-cleavable linkers like Val-Cit.[3] ADCs constructed with Val-Ala linkers have demonstrated high drug-to-antibody ratios (DAR) with minimal aggregation.[3] The mechanism of action relies on the overexpression of cathepsin B in the lysosomal compartments of tumor cells, ensuring that the cytotoxic payload is released preferentially at the site of action, thereby minimizing off-target toxicity.[][5]

Chemical Structure and Components

The this compound linker is comprised of four key functional units:

  • 4-Pentynoyl Group: This terminal alkyne serves as a bioorthogonal handle for conjugation to an azide-modified antibody or payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][6]

  • Valine-Alanine (Val-Ala) Dipeptide: This sequence is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][][5]

  • p-Aminobenzyl (PAB) Spacer: Following the enzymatic cleavage of the Val-Ala peptide, this self-immolative spacer undergoes a 1,6-elimination reaction to release the conjugated drug in its unmodified, active form.[7]

  • p-Nitrophenyl (PNP) Carbonate: This activated carbonate group acts as a good leaving group, facilitating the efficient conjugation of the linker to a hydroxyl or amine functional group on the cytotoxic payload.

Mechanism of Action in Antibody-Drug Conjugates

The targeted delivery and specific release of a cytotoxic drug using an ADC constructed with the 4-Pentynoyl-Val-Ala-PAB linker follows a well-defined pathway:

  • Circulation and Targeting: The ADC circulates in the bloodstream and the antibody component selectively binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the amide bond between the alanine (B10760859) and the PAB spacer.[][5]

  • Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, which releases the active cytotoxic payload into the cytoplasm of the cancer cell.[7]

  • Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Data Presentation

The following table summarizes comparative data for ADCs utilizing Val-Ala linkers. While specific data for the this compound linker is not available in the public domain, this data for similar Val-Ala-containing ADCs provides an expected performance benchmark.

ParameterVal-Ala Linker ADCNon-Cleavable Linker ADCReference
Average Drug-to-Antibody Ratio (DAR) ~7Not Applicable[3]
Aggregation No significant increaseNot Applicable[3]
In Vitro Cytotoxicity (IC50) 92 pM609 pM[3]
Plasma Stability HighHigh[3]
Cleavage Enzyme Cathepsin BNot Applicable[][5]

Experimental Protocols

Protocol 1: Conjugation of a Cytotoxic Payload to this compound

This protocol describes the conjugation of a hydroxyl- or amine-containing cytotoxic drug to the linker.

Materials:

  • This compound

  • Cytotoxic payload with a free amine or hydroxyl group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.

  • Add the payload solution to the linker solution.

  • Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the 4-Pentynoyl-Val-Ala-PAB-Payload conjugate as a solid.

Protocol 2: Synthesis of an ADC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-containing drug-linker to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-Pentynoyl-Val-Ala-PAB-Payload conjugate

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the 4-Pentynoyl-Val-Ala-PAB-Payload in DMSO.

    • Prepare the Cu(I)-THPTA complex by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified antibody solution with the 4-Pentynoyl-Val-Ala-PAB-Payload (typically at a molar ratio of 1:4 to 1:10 antibody to drug-linker).

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).

    • Initiate the reaction by adding the sodium ascorbate solution (approximately 40 equivalents relative to the azide).

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug-linker and other reagents.

    • Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, and SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is for evaluating the potency of the newly synthesized ADC on cancer cell lines.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well cell culture plates

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated control antibody in complete cell culture medium.

  • Remove the medium from the cells and add the different concentrations of the ADC or control antibody.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration.

  • Determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) using a suitable data analysis software.

Visualizations

G cluster_linker This compound Structure Alkyne 4-Pentynoyl (Alkyne for Click Chemistry) Val Valine Alkyne->Val Peptide bond Ala Alanine Val->Ala Peptide bond PAB PAB (Self-immolative spacer) Ala->PAB Cathepsin B Cleavage Site PNP PNP (Leaving group for payload conjugation) PAB->PNP Carbonate Linkage

Caption: Structure of the this compound linker.

G cluster_workflow ADC Synthesis Workflow mAb_N3 Azide-Modified Antibody (mAb-N3) CuAAC CuAAC Click Reaction (+ Cu(I), THPTA, Ascorbate) mAb_N3->CuAAC Drug_Linker 4-Pentynoyl-Val-Ala-PAB-Payload Drug_Linker->CuAAC Purification Purification (SEC) CuAAC->Purification ADC Final ADC Purification->ADC

Caption: Workflow for ADC synthesis via click chemistry.

G cluster_moa ADC Mechanism of Action ADC ADC binds to tumor antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Release Self-immolation of PAB & Payload Release Cleavage->Release Apoptosis Payload induces Cell Death (Apoptosis) Release->Apoptosis

Caption: Cellular mechanism of action for a Val-Ala linked ADC.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. Efficacious ADC development hinges on rigorous in vitro evaluation of their activity. This document provides detailed application notes and protocols for key cell-based assays to assess ADC efficacy, including cytotoxicity, internalization, apoptosis induction, and the bystander effect.

General Workflow for ADC Efficacy Testing

The following diagram illustrates a typical workflow for the in vitro characterization of an ADC's efficacy.

ADC Efficacy Testing Workflow cluster_0 Initial ADC Characterization cluster_1 Functional Efficacy Assessment cluster_2 Data Analysis Binding Affinity Binding Affinity Internalization Assay Internalization Assay Binding Affinity->Internalization Assay Confirmation of Target Engagement Cytotoxicity Assay Cytotoxicity Assay Internalization Assay->Cytotoxicity Assay Prerequisite for Payload Delivery Apoptosis Assay Apoptosis Assay Cytotoxicity Assay->Apoptosis Assay Mechanism of Cell Death Bystander Effect Assay Bystander Effect Assay Cytotoxicity Assay->Bystander Effect Assay Evaluation of broader efficacy IC50 Determination IC50 Determination Apoptosis Assay->IC50 Determination Bystander Effect Assay->IC50 Determination Quantitative Analysis Quantitative Analysis IC50 Determination->Quantitative Analysis

Caption: A logical workflow for ADC in vitro efficacy assessment.

I. ADC Internalization and Payload Release Pathway

The efficacy of most ADCs is dependent on their internalization into target cells and the subsequent release of their cytotoxic payload. The following diagram depicts a generalized pathway for this process.

ADC Internalization and Payload Release cluster_cell Target Cancer Cell ADC ADC Receptor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Linker Cleavage & Payload Release Cellular Target e.g., Tubulin, DNA Payload->Cellular Target Binding Apoptosis Apoptosis Cellular Target->Apoptosis Induction of

Caption: Generalized pathway of ADC internalization and payload release.

II. Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the potency of an ADC. These assays measure the ability of the ADC to kill target cancer cells.

Application Note:

Two common methods for assessing cytotoxicity are the MTT and XTT assays. Both rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The MTT assay produces a water-insoluble formazan that requires a solubilization step, while the XTT assay produces a water-soluble formazan, simplifying the protocol.[1] The choice of assay depends on the specific cell line and experimental requirements. It is crucial to include appropriate controls, such as an unconjugated antibody and a non-targeting ADC, to demonstrate target-specific killing.

Experimental Protocols:

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and isotype control ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a period determined by the ADC's mechanism of action and the cell line's doubling time (typically 72-120 hours) at 37°C with 5% CO₂.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[1]

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[2]

B. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired duration (e.g., 72-120 hours) at 37°C with 5% CO₂.

  • XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT solution with an activation reagent.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation:

Summarize the results in a table to facilitate the comparison of IC50 values (the concentration of ADC required to inhibit cell growth by 50%).

CompoundTarget Cell LineIC50 (nM)
Test ADCSK-BR-3 (HER2+)1.5
Test ADCMDA-MB-468 (HER2-)>1000
Unconjugated AntibodySK-BR-3 (HER2+)>1000
Isotype Control ADCSK-BR-3 (HER2+)>1000

III. Internalization Assays

Internalization of the ADC-antigen complex is a prerequisite for the intracellular release of the payload for many ADCs.[3]

Application Note:

Internalization can be assessed both qualitatively and quantitatively using methods like immunofluorescence microscopy and flow cytometry.[1] pH-sensitive dyes, such as pHrodo, are particularly useful as they are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[4][5]

Experimental Protocols:

A. Immunofluorescence Microscopy

  • Cell Seeding: Seed target cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit internalization.

  • Washing and Fixation: Wash the cells with cold PBS to remove unbound ADC and fix with 4% paraformaldehyde.

  • Staining: Permeabilize the cells with 0.1% Triton X-100 and stain for lysosomes using an anti-LAMP1 antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.[1]

B. Flow Cytometry using a pH-sensitive dye

  • ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo) according to the manufacturer's protocol.

  • Cell Treatment: Resuspend target cells in flow cytometry buffer and incubate with the labeled ADC at 37°C for different durations. Include a 4°C control.[6]

  • Analysis: Analyze the cells by flow cytometry. The increase in fluorescence intensity corresponds to the amount of internalized ADC.[7]

Data Presentation:

Present the quantitative flow cytometry data in a table showing the geometric mean fluorescence intensity (gMFI) over time.

Time Point (hours)gMFI at 37°CgMFI at 4°C (Control)
0150145
1800160
43,500180
2425,000250

IV. Apoptosis Assays

Many ADC payloads induce cell death through apoptosis.

Application Note:

Apoptosis can be detected using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.[8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[3]

Experimental Protocol (Annexin V/PI Staining):
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the ADC at various concentrations for a predetermined time (e.g., 48 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

  • Analysis: Analyze the cells by flow cytometry within one hour.[9]

Data Presentation:

Summarize the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) in a table.

TreatmentConcentration (nM)Viable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated09532
Test ADC1702010
Test ADC10404515
Test ADC100107020

V. Bystander Effect Assays

The bystander effect occurs when the payload of an ADC kills not only the target antigen-positive cells but also neighboring antigen-negative cells.[10] This is a crucial attribute for efficacy in heterogeneous tumors.

Application Note:

The bystander effect can be evaluated using a co-culture assay where antigen-positive and antigen-negative cells are grown together.[10] The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

Experimental Protocol (Co-culture Assay):
  • Cell Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include control wells with only antigen-negative cells.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 72-120 hours.

  • Analysis: Measure the viability of the GFP-expressing antigen-negative cells using a fluorescence plate reader or by flow cytometry.

Data Presentation:

Present the data in a table showing the viability of the antigen-negative bystander cells at different co-culture ratios and ADC concentrations.

ADC Concentration (nM)Bystander Cell Viability (%) (1:1 ratio Ag+:Ag-)Bystander Cell Viability (%) (1:3 ratio Ag+:Ag-)Bystander Cell Viability (%) (Ag- only)
0100100100
1859598
10507095
100204092

VI. Signaling Pathways of Common ADC Payloads

Understanding the mechanism of action of the ADC's payload is critical for interpreting assay results. Below are simplified diagrams of the signaling pathways for common payloads.

A. MMAE (Monomethyl Auristatin E) - Microtubule Inhibition

MMAE is a potent anti-mitotic agent that inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[2]

MMAE Mechanism of Action MMAE MMAE Tubulin Tubulin MMAE->Tubulin Binds to Microtubule Assembly Microtubule Assembly Tubulin->Microtubule Assembly Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Assembly->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis DM1 Mechanism of Action DM1 DM1 Tubulin Tubulin DM1->Tubulin Binds to Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disrupts Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis SN-38 Mechanism of Action SN-38 SN-38 Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex SN-38->Topoisomerase I-DNA Complex Stabilizes DNA Re-ligation DNA Re-ligation Topoisomerase I-DNA Complex->DNA Re-ligation Prevents DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Re-ligation->DNA Double-Strand Breaks S-phase Arrest S-phase Arrest DNA Double-Strand Breaks->S-phase Arrest Apoptosis Apoptosis S-phase Arrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of Drug-Linker Constructs Using 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing the 4-Pentynoyl-Val-Ala-PAB-PNP linker. This advanced linker system is designed for the targeted delivery of cytotoxic payloads to cancer cells, featuring a protease-cleavable dipeptide and a terminal alkyne for bioorthogonal "click" chemistry conjugation.

The this compound linker incorporates several key features for effective ADC development. The valine-alanine (Val-Ala) dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage initiates the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the release of the unmodified cytotoxic drug directly within the target cell.[2] The p-nitrophenyl (PNP) carbonate acts as an activated leaving group, facilitating the efficient conjugation of an amine-containing payload.[3] Furthermore, the 4-pentynoyl group, a terminal alkyne, enables a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugation to an azide-modified antibody.[4][5] This "click chemistry" approach allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous and well-defined ADCs.[]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of drug-linker constructs and final ADCs using the this compound linker. Please note that actual results may vary depending on the specific drug, antibody, and experimental conditions.

Table 1: Illustrative Synthesis Parameters for Drug-Linker Conjugate

ParameterValue/Condition
Reactants
This compound1.2 equivalents
Amine-containing Payload (e.g., MMAE)1.0 equivalent
Base (e.g., DIPEA)2.0-3.0 equivalents
Reaction Conditions
SolventAnhydrous DMF or DMSO
TemperatureRoom Temperature (20-25°C)
Reaction Time2-18 hours
Purification
MethodPreparative RP-HPLC
Characterization
Purity (by analytical RP-HPLC)>95%
Identity ConfirmationLC-MS, ¹H NMR
Yield
Typical Overall Yield60-80%

Table 2: Illustrative Parameters for ADC Conjugation via CuAAC

ParameterValue/Condition
Reactants
Azide-Modified Antibody1.0 equivalent
Alkyne-Drug-Linker5-10 equivalents
Copper (I) Catalyst (e.g., CuSO₄ with a reducing agent)10-20 equivalents
Ligand (e.g., THPTA)20-40 equivalents
Reaction Conditions
SolventAqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO)
TemperatureRoom Temperature (20-25°C)
Reaction Time1-4 hours
Purification
MethodSize Exclusion Chromatography (SEC)
Characterization
Purity (by SEC)>98%
Aggregation Level (by SEC)<5%
Average Drug-to-Antibody Ratio (DAR) by HIC3.5 - 4.0
Identity ConfirmationLC-MS

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the synthesis of drug-linker constructs using this compound.

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the conjugation of an amine-containing cytotoxic payload to the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system (preparative and analytical)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolution of Reactants:

    • In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the this compound linker, add the solution of the amine-containing payload.

    • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring:

    • Monitor the progress of the reaction by LC-MS or analytical RP-HPLC until the starting material (this compound) is consumed. This typically takes 2-18 hours.

  • Purification:

    • Upon completion, purify the crude drug-linker conjugate by preparative RP-HPLC to remove unreacted starting materials, excess reagents, and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final drug-linker construct.

    • Verify the molecular weight using LC-MS.

    • Confirm the structure using ¹H NMR.

    • Assess the purity using analytical RP-HPLC (should be >95%).

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid. Store under desiccated conditions at -20°C or lower.

Protocol 2: Site-Specific Modification of an Antibody with an Azide (B81097) Group

This protocol outlines a general method for introducing an azide group onto an antibody for subsequent click chemistry conjugation. This can be achieved through various methods, including enzymatic modification of the antibody's glycans or reaction with N-terminal or engineered cysteine residues. The following is an example using enzymatic glycan modification.

Materials:

  • Monoclonal antibody (mAb)

  • β-Galactosidase

  • β-1,4-Galactosyltransferase (Gal-T)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction buffers (specific to the enzymes used)

  • Phosphate-buffered saline (PBS)

  • Ultrafiltration spin columns (e.g., 50 kDa MWCO)

Procedure:

  • Degalactosylation:

    • In a suitable reaction tube, incubate the antibody with β-Galactosidase in the recommended buffer to remove terminal galactose residues from the N-linked glycans in the Fc region.

  • Azide Installation:

    • After buffer exchange using an ultrafiltration spin column to remove the β-Galactosidase, add Gal-T and UDP-GalNAz to the degalactosylated antibody.

    • Incubate the reaction mixture to transfer the azido-sugar (GalNAz) to the exposed N-acetylglucosamine (GlcNAc) residues.

  • Purification:

    • Purify the azide-modified antibody by size exclusion chromatography or repeated buffer exchange with ultrafiltration spin columns to remove excess reagents and enzymes.

  • Characterization:

    • Confirm the introduction of the azide group using a copper-free click reaction with a fluorescently labeled dibenzocyclooctyne (DBCO) reagent, followed by SDS-PAGE analysis, or by mass spectrometry.

Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-containing drug-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody

  • 4-Pentynoyl-Val-Ala-PAB-Drug conjugate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in an appropriate solvent (e.g., water or buffer).

    • Dissolve the 4-Pentynoyl-Val-Ala-PAB-Drug conjugate in DMSO.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified antibody in the reaction buffer.

    • Add the desired molar excess of the alkyne-drug-linker solution (typically 5-10 equivalents).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours. The reaction can be monitored by LC-MS analysis of the reaction mixture over time.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker, catalyst, and other small molecules using size exclusion chromatography (SEC).

  • Characterization:

    • Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[7][]

    • Assess the purity and aggregation of the final ADC by SEC.[9]

    • Confirm the molecular weight of the ADC species by LC-MS.[10]

Mandatory Visualizations

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Modification cluster_2 Step 3: ADC Conjugation (CuAAC) Linker This compound Reaction1 Conjugation (DIPEA, DMF) Linker->Reaction1 Payload Amine-containing Payload (e.g., MMAE) Payload->Reaction1 Purification1 RP-HPLC Purification Reaction1->Purification1 DrugLinker 4-Pentynoyl-Val-Ala-PAB-Payload Reaction2 Click Chemistry (Cu(I), THPTA) DrugLinker->Reaction2 Purification1->DrugLinker Antibody Monoclonal Antibody (mAb) AzideMod Site-Specific Azide Installation Antibody->AzideMod AzideAb Azide-Modified mAb AzideMod->AzideAb AzideAb->Reaction2 ADC_crude Crude ADC Reaction2->ADC_crude Purification2 SEC Purification ADC_crude->Purification2 FinalADC Purified ADC Purification2->FinalADC

Caption: Experimental workflow for ADC synthesis.

G cluster_0 Intracellular ADC Processing ADC ADC in Lysosome Cleavage Val-Ala Cleavage ADC->Cleavage 1 CathepsinB Cathepsin B CathepsinB->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 2 DrugRelease Active Drug Release SelfImmolation->DrugRelease 3 CellDeath Apoptosis DrugRelease->CellDeath 4

Caption: Intracellular drug release mechanism.

References

Troubleshooting & Optimization

Technical Support Center: ADC Conjugation with 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentynoyl-Val-Ala-PAB-PNP for Antibody-Drug Conjugate (ADC) synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of ADCs using the this compound linker.

Issue 1: Low Conjugation Efficiency and/or Low Drug-to-Antibody Ratio (DAR)

A common challenge in ADC development is achieving the desired Drug-to-Antibody Ratio (DAR) with high efficiency. Low conjugation efficiency can result from several factors related to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting Table for Low Conjugation Efficiency:

Potential Cause Recommended Solution Expected Outcome
Inefficient Copper(I) Catalyst Ensure the use of a freshly prepared copper(I) source or in situ reduction of copper(II) (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[1][2] Use a stabilizing ligand such as THPTA or TBTA to prevent the oxidation of Cu(I) and improve its solubility.[1][2][3]Increased reaction rate and higher conjugation yield.
Oxygen Interference Degas all buffers and solutions prior to use by sparging with an inert gas (e.g., argon or nitrogen).[3] If possible, perform the reaction under an inert atmosphere.[3]Minimized oxidation of the Cu(I) catalyst, leading to a more efficient reaction.
Suboptimal Reaction Conditions Optimize the molar ratio of the linker-payload to the antibody. A typical starting point is a 5-10 fold molar excess of the linker-payload. Adjust the reaction time and temperature. Most CuAAC reactions proceed efficiently at room temperature within 1-4 hours.[4]Improved reaction kinetics and higher DAR.
Presence of Interfering Substances Ensure the antibody is in a suitable buffer, free of chelating agents like EDTA or high concentrations of substances that can interfere with the copper catalyst.[5] Perform a buffer exchange if necessary.Consistent and reproducible conjugation results.
Steric Hindrance If the alkyne group on the antibody is in a sterically hindered location, consider engineering the antibody to introduce the alkyne at a more accessible site. While not a direct troubleshooting step for an existing antibody, it is a crucial design consideration.Improved accessibility of the reactive groups, leading to higher conjugation efficiency.
Issue 2: ADC Aggregation

Aggregation of ADCs is a critical issue that can affect their efficacy, safety, and stability.[6] The hydrophobic nature of the payload and the linker can contribute to this problem.

Troubleshooting Table for ADC Aggregation:

Potential Cause Recommended Solution Expected Outcome
Hydrophobicity of Linker-Payload Introduce a limited amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the hydrophobic linker-payload.[7] However, high concentrations can denature the antibody, so optimization is crucial (typically ≤10% v/v).Reduced aggregation during the conjugation reaction.
High Drug-to-Antibody Ratio (DAR) High DARs increase the overall hydrophobicity of the ADC, promoting aggregation.[6][8] If aggregation is a persistent issue, consider targeting a lower average DAR by adjusting the stoichiometry of the reactants. The Val-Ala linker is noted to be less hydrophobic than Val-Cit, potentially allowing for higher DARs with less aggregation.[9]A more homogenous and soluble ADC product.
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the formulation buffer. Avoid pH values near the isoelectric point (pI) of the antibody.[7]Enhanced colloidal stability of the final ADC product.
Inefficient Purification Aggregates can form during the purification process. Optimize the purification method (e.g., size-exclusion chromatography) to efficiently separate monomeric ADC from aggregates.[10]High-purity monomeric ADC with minimal aggregate content.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1:

  • 4-Pentynoyl group: This contains a terminal alkyne which is used for conjugation to an azide-modified antibody via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[11][12]

  • Val-Ala (Valine-Alanine): This dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[] This allows for the specific cleavage of the linker and release of the payload within the target cell.

  • PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by proteases, the PAB group spontaneously decomposes to release the unmodified cytotoxic drug.[14]

  • PNP (p-nitrophenyl): This is an activated leaving group that facilitates the conjugation of the linker to the cytotoxic payload, which typically has a reactive amine or hydroxyl group.

Q2: How does the Val-Ala dipeptide compare to the more common Val-Cit linker?

A2: The Val-Ala linker is also cleaved by Cathepsin B, although some studies suggest the cleavage rate may be slower than that of the Val-Cit linker.[9] However, the Val-Ala linker is considered to be less hydrophobic than the Val-Cit linker.[9] This can be advantageous in reducing the propensity for aggregation, especially when producing ADCs with a high drug-to-antibody ratio (DAR).[9]

Q3: What are the critical parameters to control during the CuAAC conjugation reaction?

A3: The key parameters for a successful CuAAC reaction are:

  • Catalyst System: The use of a stable and active Cu(I) catalyst is crucial. This is typically achieved by the in situ reduction of a Cu(II) salt with sodium ascorbate in the presence of a stabilizing ligand like THPTA.[1][2]

  • Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Therefore, degassing of buffers and performing the reaction under an inert atmosphere can significantly improve yields.[3]

  • Reactant Stoichiometry: The molar ratio of the linker-payload to the antibody will directly influence the average DAR of the final ADC. This should be carefully optimized to achieve the desired loading.

  • Reaction Time and Temperature: These parameters should be optimized to ensure complete reaction without causing degradation of the antibody or ADC.

Q4: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A4: Several analytical techniques can be used to determine the DAR:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on their hydrophobicity.[15][16] Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-conjugated ADCs). The average DAR can be calculated from the peak areas of the different species.[15][16]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like ESI-MS can provide the molecular weight of the different drug-loaded species, allowing for the determination of the DAR distribution and the average DAR.[17][18]

  • UV/Vis Spectroscopy: This method can provide an estimate of the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the payload). However, this method is less precise than HIC or MS.

Q5: What should I do if I observe low payload release in a cell-based assay?

A5: Low payload release could be due to several factors:

  • Inefficient Linker Cleavage: Confirm that the target cells express sufficient levels of the necessary lysosomal proteases (e.g., Cathepsin B). You can perform an in vitro cleavage assay using purified Cathepsin B to verify that the Val-Ala linker in your ADC is susceptible to enzymatic cleavage.

  • Poor ADC Internalization: Ensure that the antibody component of your ADC binds to its target antigen on the cell surface and is efficiently internalized. This can be assessed using flow cytometry or fluorescence microscopy with a fluorescently labeled ADC.

  • Incorrect Assay Conditions: Review the protocol for your cell-based assay to ensure that the incubation times and conditions are appropriate for ADC internalization, linker cleavage, and payload release to exert its cytotoxic effect.

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation via CuAAC

This protocol provides a general guideline for the conjugation of an azide-modified antibody with the this compound-payload. Optimization will be required for specific antibodies and payloads.

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a stabilizing ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).[19]

    • Dissolve the this compound-payload in a suitable organic solvent like DMSO to a high concentration.

    • Prepare the azide-modified antibody in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer is degassed.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody.

    • Add the this compound-payload solution to the desired molar excess. If using an organic solvent, ensure the final concentration in the reaction mixture is low (e.g., <10% v/v) to avoid antibody denaturation.

    • Prepare the catalyst solution by premixing the CuSO₄ and THPTA solutions.

    • Add the catalyst solution to the antibody-payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the ADC from excess linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = (Σ (% Peak Area of DARn * n)) / (Σ % Peak Area of all DAR species) where 'n' is the number of drugs conjugated.

Visualizations

ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_preparation Reagent Preparation cluster_conjugation CuAAC Conjugation cluster_purification Purification cluster_analysis Characterization azide_mAb Azide-Modified Antibody reaction Reaction Mixture: - Antibody - Linker-Payload - Cu(I) Catalyst - Ligand azide_mAb->reaction linker_payload Alkyne-Linker-Payload linker_payload->reaction purification Size-Exclusion Chromatography (SEC) reaction->purification Crude ADC analysis DAR (HIC, MS) Aggregation (SEC) Purity (SDS-PAGE) purification->analysis Purified ADC

Caption: Experimental workflow for ADC synthesis and characterization.

Troubleshooting Logic for Low DAR

Low_DAR_Troubleshooting start Low DAR Observed check_catalyst Is the Cu(I) catalyst active and stable? start->check_catalyst check_oxygen Was oxygen excluded from the reaction? check_catalyst->check_oxygen Yes solution_catalyst Use fresh catalyst, add stabilizing ligand. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions (stoichiometry, time, temp) optimal? check_oxygen->check_conditions Yes solution_oxygen Degas buffers and use inert atmosphere. check_oxygen->solution_oxygen No check_buffer Is the antibody buffer free of interfering substances? check_conditions->check_buffer Yes solution_conditions Optimize reactant ratios, incubation time, and temp. check_conditions->solution_conditions No solution_buffer Perform buffer exchange. check_buffer->solution_buffer No end Improved DAR check_buffer->end Yes solution_catalyst->end solution_oxygen->end solution_conditions->end solution_buffer->end

Caption: Decision tree for troubleshooting low DAR in ADC conjugation.

Signaling Pathway of Payload Release

Payload_Release_Pathway ADC_extracellular ADC in Circulation ADC_bound ADC binds to Antigen on Tumor Cell ADC_extracellular->ADC_bound endocytosis Receptor-Mediated Endocytosis ADC_bound->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Cathepsin B cleaves Val-Ala linker lysosome->cleavage self_immolation PAB Self-Immolation cleavage->self_immolation payload_release Payload Released in Cytosol self_immolation->payload_release cytotoxicity Induces Cell Death payload_release->cytotoxicity

Caption: Mechanism of intracellular payload release from the ADC.

References

addressing premature cleavage of 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the premature cleavage of the 4-Pentynoyl-Val-Ala-PAB-PNP linker system used in antibody-drug conjugates (ADCs) and other bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a cleavable linker used in the synthesis of ADCs.[1] It is composed of four key parts:

  • 4-Pentynoyl group: An alkyne-containing moiety that allows for conjugation to an azide-modified antibody or molecule via copper-catalyzed "click chemistry" (CuAAC).[1][2]

  • Val-Ala (Valine-Alanine) dipeptide: This is the core of the cleavage mechanism. It is designed to be selectively cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][4][]

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer. Once the Val-Ala peptide is cleaved by Cathepsin B, the PAB linker spontaneously decomposes, ensuring the release of the unmodified payload.[][6]

  • PNP (p-nitrophenyl): The p-nitrophenyl carbamate (B1207046) is a reactive group that serves as a good leaving group, facilitating the attachment of the linker to an amine-containing cytotoxic payload.[7]

The intended mechanism involves the ADC remaining stable in systemic circulation, internalizing into a target cancer cell, and trafficking to the lysosome, where Cathepsin B cleaves the Val-Ala linker to release the payload.[8][9]

Q2: What is premature cleavage and why is it a significant concern?

A2: Premature cleavage is the unintended release of the cytotoxic payload from the ADC before it reaches the target cells.[8][10] This is a major concern because the free, highly potent payload can cause systemic toxicity to healthy tissues, leading to adverse effects such as neutropenia and thrombocytopenia.[11][12] Furthermore, premature payload release reduces the concentration of the ADC that reaches the tumor site, thereby decreasing its therapeutic efficacy.[13] The success of a cleavable linker strategy is highly dependent on its ability to remain stable in circulation while allowing for efficient cleavage at the target site.[6][14]

Q3: What are the primary potential causes of premature cleavage for my this compound conjugate?

A3: Premature cleavage of Val-Ala-based linkers can stem from two main sources:

  • Unintended Enzymatic Cleavage: While designed for Cathepsin B, the Val-Ala peptide can be susceptible to cleavage by other enzymes present in the bloodstream. Key enzymes identified as causing instability, particularly in preclinical animal models, include carboxylesterases (like Ces1C in mice) and human neutrophil elastase.[11][12][13][15]

  • Chemical Instability: The linker contains several bonds that could be susceptible to chemical hydrolysis under physiological conditions (pH 7.4). The most likely point of non-enzymatic cleavage is the hydrolysis of the carbamate bond linking the PAB spacer to the payload, especially if the payload itself influences the bond's stability.[16][17][18]

Q4: My ADC is demonstrating significant instability in mouse plasma, but seems more stable in human plasma. What is the likely cause?

A4: This is a commonly observed phenomenon. The discrepancy is often due to species-specific differences in plasma enzymes. Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1C), which is known to efficiently hydrolyze Val-Cit and related peptide linkers like Val-Ala.[11][12][15] Humans have different carboxylesterase profiles, and these linkers generally exhibit greater stability in human plasma.[12] This highlights a critical challenge in the preclinical evaluation of ADCs and underscores the importance of using appropriate models for stability testing.[11]

Q5: How can I experimentally diagnose the specific cause of the observed premature cleavage?

A5: A systematic approach is required to pinpoint the cause of instability. The recommended strategy involves a series of in vitro stability assays:

  • Plasma Stability Assay: Incubate the ADC in plasma from different species (mouse, rat, monkey, human) and analyze payload release over time using techniques like LC-MS.[19][20] This will confirm if the instability is species-specific.

  • Enzyme Inhibition Assay: Repeat the plasma stability assay in the presence of specific enzyme inhibitors. For example, using a broad-spectrum esterase inhibitor like bis(p-nitrophenyl) phosphate (B84403) (BNPP) can help determine if carboxylesterases are responsible for the cleavage.[17]

  • Isolated Enzyme Assays: Test the ADC's stability directly against specific enzymes suspected of causing cleavage, such as Cathepsin B (as a positive control for intended cleavage), carboxylesterases, and neutrophil elastase.[6][15]

  • Buffer Stability Assay: Incubate the ADC in a physiological buffer (e.g., PBS at pH 7.4) without any plasma or enzymes. This will assess the inherent chemical stability of the linker-payload connection.[21]

Troubleshooting Guide

If you are experiencing premature cleavage of your this compound conjugate, follow this workflow to diagnose and address the issue.

G start Start: Premature Cleavage Observed check_species Step 1: Assess Species Specificity (In Vitro Plasma Stability Assay) start->check_species mouse_unstable Result: Unstable in Mouse Plasma, Stable in Human Plasma check_species->mouse_unstable Different Stabilities all_unstable Result: Unstable in All Plasma (including Human) check_species->all_unstable Similar Instability conclusion_ces1c Conclusion: Cleavage likely due to mouse-specific Carboxylesterase (Ces1C). Consider alternative preclinical models. mouse_unstable->conclusion_ces1c buffer_test Step 2: Assess Chemical Stability (Incubate in PBS, pH 7.4) all_unstable->buffer_test buffer_unstable Result: Unstable in Buffer buffer_test->buffer_unstable buffer_stable Result: Stable in Buffer buffer_test->buffer_stable conclusion_hydrolysis Conclusion: Linker-Payload is chemically labile. Review conjugation chemistry or payload structure. buffer_unstable->conclusion_hydrolysis enzyme_test Step 3: Test Specific Enzymes (e.g., Neutrophil Elastase) buffer_stable->enzyme_test conclusion_human_enzyme Conclusion: Cleavage likely due to a human plasma enzyme (e.g., elastase). Consider linker modification. enzyme_test->conclusion_human_enzyme

Caption: Troubleshooting workflow for premature ADC cleavage.

Quantitative Data Summary

The choice of dipeptide sequence can significantly impact plasma stability, especially in preclinical mouse models. The Val-Ala linker generally shows improved stability over the more commonly used Val-Cit linker in mouse serum.

Dipeptide LinkerHalf-life (t½) in Mouse SerumPrimary Cleavage Enzyme (Mouse)Reference
Val-Cit11.2 hoursCarboxylesterase 1c (Ces1C)[6]
Val-Ala 23 hours Carboxylesterase 1c (Ces1C)[6]

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma from different species.

Materials:

  • ADC stock solution (e.g., 1 mg/mL in PBS)

  • Cryopreserved plasma (human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., Heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system (e.g., HIC-MS or RP-MS) for analysis[19][20]

Methodology:

  • Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.

  • Spike the ADC into the plasma to a final concentration of ~100 µg/mL. Mix gently.

  • Immediately withdraw a sample for the t=0 time point.

  • Incubate the remaining plasma-ADC mixture at 37°C.

  • Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Process samples immediately. This may involve affinity capture of the ADC (e.g., using Protein A beads) to separate it from plasma proteins, followed by elution.[20]

  • Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) or the concentration of released payload over time.

  • Plot the average DAR versus time and calculate the ADC half-life.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To confirm that the Val-Ala linker is susceptible to its intended cleavage enzyme.

Materials:

  • ADC stock solution

  • Human Cathepsin B, activated (recombinant)

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., final concentration 50 µg/mL) in the assay buffer.

  • Initiate the reaction by adding activated Cathepsin B. Include a control sample without the enzyme.

  • Incubate at 37°C.

  • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction (e.g., by adding a protease inhibitor or by immediate freezing).

  • Analyze samples by LC-MS to quantify the release of the free payload.

Intended vs. Premature Cleavage Pathways

The stability of the ADC is a balance between desired lysosomal cleavage and undesired cleavage in circulation.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell Lysosome (pH ~5.0) ADC Intact ADC (4-Pentynoyl-Val-Ala-PAB-Payload-Ab) FreePayload_Circ Free Payload (Off-Target Toxicity) ADC->FreePayload_Circ Premature Cleavage (e.g., Esterase, Hydrolysis) CleavedADC Cleaved ADC (Inactive) ADC->CleavedADC Premature Cleavage ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization FreePayload_Lysosome Released Payload (Cytotoxicity) ADC_Internalized->FreePayload_Lysosome Intended Cleavage (Cathepsin B)

Caption: Pathways of intended vs. premature payload release.

References

Technical Support Center: Managing Hydrophobicity of ADCs with Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing hydrophobicity in Antibody-Drug Conjugates (ADCs) featuring Valine-Alanine (Val-Ala) linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the development of ADCs with Val-Ala linkers, focusing on problems arising from hydrophobicity.

Problem 1: High levels of aggregation observed after conjugation.

High molecular weight species (HMWS) or aggregates can negatively impact the efficacy, pharmacokinetics, and safety of an ADC.[1]

  • Potential Cause 1: High Drug-to-Antibody Ratio (DAR)

    • Rationale: Increasing the number of hydrophobic linker-payloads per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][2] While Val-Ala linkers are less hydrophobic than Val-Cit linkers, high DARs can still lead to aggregation.[3][4]

    • Troubleshooting Steps:

      • Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species.[1]

      • Optimize DAR: Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower, more optimal DAR that balances efficacy and stability.[2]

      • Analytical Assessment: Employ Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of different DAR species. Higher retention times indicate greater hydrophobicity.[5]

  • Potential Cause 2: Suboptimal Formulation

    • Rationale: The buffer composition, pH, and presence of excipients are critical for maintaining ADC stability and preventing aggregation.[6]

    • Troubleshooting Steps:

      • Buffer Optimization: Screen different buffers (e.g., histidine, citrate) and pH values. The optimal pH is typically one that is sufficiently far from the isoelectric point (pI) of the ADC to ensure a net charge and electrostatic repulsion between molecules.

      • Excipient Screening: Systematically screen various types and concentrations of excipients to identify those that stabilize the ADC. Common stabilizers include surfactants (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose (B13894), trehalose), and amino acids (e.g., arginine, glycine).[5]

Problem 2: Poor solubility of the ADC.

Poor solubility can hinder formulation development and in vivo administration.

  • Potential Cause: Inherent Hydrophobicity of the Linker-Payload

    • Rationale: Both the linker and the payload contribute to the overall hydrophobicity of the ADC.[7] Although Val-Ala is less hydrophobic than Val-Cit, highly lipophilic payloads can still result in solubility issues.[3]

    • Troubleshooting Steps:

      • Incorporate Hydrophilic Spacers: Introduce hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker design to shield the hydrophobic payload and improve solubility.[5] Charged sulfonate or pyrophosphate groups can also increase hydrophilicity.[5]

      • Antibody Engineering: If aggregation-prone regions are identified on the monoclonal antibody, site-directed mutagenesis can be used to replace solvent-exposed hydrophobic residues with more hydrophilic ones.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the Val-Ala linker considered a good choice for managing ADC hydrophobicity?

A1: The Val-Ala dipeptide linker is less hydrophobic compared to the more commonly used Val-Cit linker.[3][4] This lower hydrophobicity can reduce the propensity for aggregation, particularly with hydrophobic payloads and at higher drug-to-antibody ratios (DARs).[3][4] Studies have shown that Val-Ala linkers can permit a DAR of up to 7.4 with aggregation limited to less than 10%.[3] In a direct comparison with a DAR of approximately 7, Val-Cit-based ADCs exhibited a 1.80% increase in aggregation, whereas Val-Ala-based ADCs showed no significant increase in dimeric species.[4]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity and aggregation of a Val-Ala linked ADC?

A2: A higher DAR generally leads to increased hydrophobicity and a greater tendency for aggregation.[1][2] As more linker-payload molecules are conjugated to the antibody, the overall surface hydrophobicity of the ADC molecule increases, which promotes intermolecular hydrophobic interactions that can lead to the formation of aggregates.[2] Optimizing the DAR is a critical aspect of developing a stable and effective ADC.

Q3: What are the key formulation strategies to minimize the aggregation of ADCs with Val-Ala linkers?

A3: A well-designed formulation is crucial for the stability of ADCs. Key strategies include:

  • pH and Buffer Selection: Maintaining the pH of the formulation away from the ADC's isoelectric point (pI) helps to ensure colloidal stability through electrostatic repulsion.

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are effective in preventing protein surface adsorption and aggregation.[8]

    • Sugars: Sugars such as sucrose and trehalose (B1683222) act as cryo- and lyoprotectants, stabilizing the protein's structure.[5]

    • Amino Acids: Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface, while histidine is often used as a buffering agent.[9]

Q4: What analytical techniques are essential for assessing the hydrophobicity and aggregation of ADCs with Val-Ala linkers?

A4: The following analytical methods are critical for characterizing ADCs:

  • Size Exclusion Chromatography (SEC): This is the most widely used technique to quantify aggregates (high molecular weight species) and fragments in ADC preparations.[10][11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity and is a key method for determining the drug-to-antibody ratio (DAR) and assessing the overall hydrophobicity of the ADC.[1][12]

  • Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution and can detect the presence of large aggregates.[5]

Data Summary

Table 1: Comparative Aggregation of ADCs with Val-Ala vs. Val-Cit Linkers

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation LevelReference
Val-Ala~7No obvious increase in dimeric peak[4]
Val-Cit~71.80% increase in aggregation[4]
Val-AlaUp to 7.4< 10%[3]

Table 2: Common Excipients for ADC Formulation and Their Function

Excipient ClassExampleTypical ConcentrationFunction
SurfactantsPolysorbate 20, Polysorbate 800.01% - 0.1%Prevents surface adsorption and aggregation.[8]
SugarsSucrose, Trehalose5% - 10%Stabilizes protein structure, acts as cryo/lyoprotectant.[5]
Amino AcidsArginine50 - 250 mMSuppresses aggregation by interacting with hydrophobic patches.
Amino AcidsHistidine10 - 50 mMActs as a buffering agent to maintain optimal pH.[9]

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

  • Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

  • Materials:

    • SEC column (e.g., Shim-pack™ Bio Diol)

    • HPLC or UPLC system with a UV detector

    • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8 (mobile phase composition may need optimization to suppress secondary interactions).[10]

  • Procedure:

    • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

    • Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in the mobile phase.

    • Data Acquisition: Inject the prepared sample onto the column.

    • Data Analysis: Monitor the elution profile at 280 nm. The aggregates will elute first, followed by the monomer, and then any fragments. Integrate the peak areas to calculate the percentage of each species.

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To assess the relative hydrophobicity of the ADC and determine the drug-to-antibody ratio (DAR) distribution.

  • Materials:

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

    • HPLC system with a UV detector

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[5]

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.[5]

  • Procedure:

    • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

    • Data Acquisition: Inject the ADC sample onto the equilibrated column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[5]

    • Data Analysis: Monitor the elution profile at 280 nm. The retention time is indicative of the ADC's hydrophobicity. Different DAR species will elute as distinct peaks, with higher DAR species having longer retention times.

Visualizations

Troubleshooting_Workflow Troubleshooting ADC Aggregation Start High Aggregation Detected Assess_DAR Assess Drug-to-Antibody Ratio (DAR) Start->Assess_DAR High_DAR Is DAR too high? Assess_DAR->High_DAR Optimize_DAR Optimize Conjugation (Reduce Linker-Payload Molar Excess) High_DAR->Optimize_DAR Yes Assess_Formulation Assess Formulation High_DAR->Assess_Formulation No Reassess_Aggregation Re-evaluate Aggregation (SEC) Optimize_DAR->Reassess_Aggregation End Aggregation Managed Reassess_Aggregation->End Suboptimal_Formulation Is formulation suboptimal? Assess_Formulation->Suboptimal_Formulation Optimize_Formulation Optimize Formulation (pH, Buffers, Excipients) Suboptimal_Formulation->Optimize_Formulation Yes Consider_Linker_Mod Consider Linker Modification Suboptimal_Formulation->Consider_Linker_Mod No Optimize_Formulation->Reassess_Aggregation PEGylation Incorporate Hydrophilic Spacers (e.g., PEG) Consider_Linker_Mod->PEGylation PEGylation->Reassess_Aggregation

Caption: A decision tree for troubleshooting ADC aggregation.

HIC_Workflow HIC Analysis Workflow for ADC Hydrophobicity cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep ADC Sample Preparation Injection Sample Injection Sample_Prep->Injection Column_Equilibration HIC Column Equilibration (High Salt Buffer) Column_Equilibration->Injection Gradient_Elution Gradient Elution (Decreasing Salt Concentration) Injection->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Peak_Analysis Analyze Peaks (Retention Time & Area) Chromatogram->Peak_Analysis DAR_Determination Determine DAR Distribution & Relative Hydrophobicity Peak_Analysis->DAR_Determination

Caption: Workflow for HIC analysis of ADC hydrophobicity.

References

Technical Support Center: P-Aminobenzyl (PAB) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-aminobenzyl (PAB) self-immolative linkers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments with PAB-containing constructs, such as antibody-drug conjugates (ADCs).

FAQs and Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma/Serum

Question: We are observing significant, premature release of our cytotoxic payload in mouse plasma stability studies, leading to potential off-target toxicity. Our construct uses a valine-citrulline (Val-Cit) peptide sequence with a PAB spacer. What could be the cause and how can we address this?

Answer: This is a well-documented issue, particularly in rodent models. The primary cause is the susceptibility of the Val-Cit-PAB linker system to certain plasma enzymes that are not the intended lysosomal proteases.

Potential Causes:

  • Enzymatic Cleavage by Carboxylesterases: Mouse plasma contains high levels of carboxylesterase 1c (Ces1c), which is known to hydrolyze the Val-Cit dipeptide, leading to the collapse of the PAB spacer and premature drug release.[1][2] This instability is a known challenge when evaluating ADCs in mouse models.[3] Human plasma has lower levels of this specific enzyme, but some instability can still occur.

  • Cleavage by Neutrophil Elastase (NE): Human neutrophil elastase, another circulatory protease, has also been shown to aberrantly cleave the Val-Cit bond.[4] This can contribute to off-target toxicity and may be linked to adverse effects like neutropenia.[4]

Recommended Actions & Troubleshooting:

  • Confirm the Cause: Run a control experiment by incubating the ADC in plasma with and without a broad-spectrum esterase inhibitor to see if payload release is reduced.

  • Modify the Linker: Consider chemical modifications to the linker to improve stability. Introducing substitutions on the PABC benzene (B151609) ring or replacing the PABC with heterocyclic amides have been explored to reduce cleavage in mouse serum.[2] For example, a meta-amide PABC (MA-PABC) group has been shown to dramatically improve mouse serum stability without impacting the desired cathepsin B cleavage.[3]

  • Change the Peptide Sequence: Explore alternative dipeptide sequences that are less susceptible to plasma proteases while still being efficiently cleaved by lysosomal enzymes like Cathepsin B.

Issue 2: ADC Aggregation and Low Drug-to-Antibody Ratio (DAR)

Question: Our ADC, which uses a Mc-Val-Cit-PAB-Payload linker, shows a high tendency to aggregate, especially at higher drug-to-antibody ratios (DAR). This is limiting our therapeutic window and causing manufacturing issues. Why is this happening?

Answer: Aggregation is a common problem driven by the hydrophobicity of the linker-payload system. The maleimidocaproyl (Mc), Val-Cit, and PAB components, combined with a hydrophobic payload, create a system that can lead to intermolecular interactions and aggregation.[5][6]

Potential Causes:

  • High Hydrophobicity: The conventional Mc-Val-Cit-PAB linker is inherently hydrophobic.[4][5] This hydrophobicity increases with each conjugated drug, and at a DAR of 3-4 or higher, it can cause the entire ADC to aggregate and precipitate out of solution.[4][5]

  • Suboptimal Conjugation Conditions: The use of organic co-solvents to dissolve the hydrophobic linker-payload for the conjugation reaction can, at high concentrations, partially denature the antibody, promoting aggregation.[7]

Recommended Actions & Troubleshooting:

  • Quantify Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of monomeric ADC versus aggregates and fragments.

  • Optimize Conjugation: Carefully titrate the amount of organic co-solvent (e.g., DMSO) used during conjugation to the minimum level required for linker-payload solubility.[7]

  • Introduce Hydrophilic Spacers: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design.[4] This can significantly improve the solubility of the ADC and allow for higher DAR values without inducing aggregation.

  • Explore Alternative Linkers: Glucuronide-based linkers have been shown to result in minimal aggregation (<5%) compared to dipeptide-linked conjugates, which can show up to 80% aggregation in some cases.[6]

Issue 3: Inefficient Payload Release Inside Target Cells

Question: Despite successful internalization of our ADC, we are seeing lower-than-expected cytotoxicity. We suspect the payload is not being released efficiently. How can the PAB self-immolation process fail?

Answer: The PAB linker is designed to undergo a rapid, spontaneous 1,6-elimination (self-immolation) after the enzymatic cleavage of the peptide trigger.[6][8] However, the efficiency of this electronic cascade can be hindered by the nature of the attached payload.

Potential Causes:

  • Payload's Electronic Effects: The self-immolation process is sensitive to the electronic properties of the payload, especially when linked via a phenol (B47542) group. Electron-withdrawing groups on the payload can accelerate immolation, whereas other substitutions may slow it down significantly, trapping the payload in its inactive, linker-attached form.[9]

  • Steric Hindrance: A bulky payload positioned close to the PAB group can sterically inhibit the binding of the cleaving enzyme (e.g., Cathepsin B) to the dipeptide, reducing the initial cleavage rate and, consequently, the overall rate of payload release.[2] The PAB spacer is explicitly used to distance the payload and reduce this very issue, but highly complex payloads can still present a challenge.[2]

Recommended Actions & Troubleshooting:

  • Perform a Lysosomal Cleavage Assay: Incubate the ADC with purified Cathepsin B or in a lysosomal lysate and monitor the release of the free payload over time using RP-HPLC or LC-MS.

  • Analyze Immolation Kinetics: For phenol-containing payloads, synthesize model compounds to study the immolation rate independently of the enzymatic cleavage step. This can confirm if the electronic cascade is the rate-limiting step.[9]

  • Modify the Payload Attachment Point: If possible, altering the attachment point on the payload or introducing a different functional group for conjugation could improve the kinetics of the self-immolation process.

Data Summary

Table 1: Comparative Stability and Properties of Different Linker Systems
Linker SystemKey Issue AddressedObservationReference
Prototypical Val-Cit-PABMouse Serum Instability100% payload release in mouse serum within 4 hours.[3]
MA-PABC LinkerMouse Serum InstabilityDramatically improved stability in mouse serum compared to unsubstituted PAB, while retaining efficient Cathepsin B cleavage.[3]
Dipeptide-Linked ConjugatesAggregationCan show up to 80% aggregation.[6]
Glucuronide-Linked ConjugatesAggregationShow minimal aggregation (<5%).[6]

Key Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol assesses the stability of an ADC in plasma by measuring the amount of prematurely released free payload over time.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in fresh mouse or human plasma. Prepare a control sample in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the reaction mixture.

  • Sample Quench: Immediately quench the reaction by adding an excess of cold acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10] Quantify the payload against a standard curve.

  • Data Reporting: Report the results as the percentage of total payload released at each time point.

Protocol 2: Analysis of ADC Aggregation

This protocol quantifies the amount of aggregated ADC using Size Exclusion Chromatography (SEC-HPLC).

Methodology:

  • System Preparation: Equilibrate an SEC-HPLC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the sample onto the column.

  • Detection: Monitor the eluent using a UV detector at 280 nm (for the antibody) and at the payload's absorbance maximum, if different.

  • Analysis: Integrate the peak areas corresponding to the monomer, aggregates (which elute earlier), and fragments (which elute later).

  • Data Reporting: Calculate the percentage of each species relative to the total integrated peak area.[11]

Visual Diagrams

Mechanism and Side Reaction Pathways

cluster_0 Intended Intracellular Pathway (Target Cell Lysosome) cluster_1 Potential Side Reactions (Systemic Circulation) ADC_intra ADC Internalized Cleaved_intra Linker Cleaved by Cathepsin B ADC_intra->Cleaved_intra Enzymatic Action Immolation PAB Self-Immolation (1,6-Elimination) Cleaved_intra->Immolation Spontaneous Products Released Payload + CO2 + Spacer Remnant Immolation->Products Effect Cytotoxic Effect Products->Effect ADC_circ ADC in Circulation Cleaved_circ Premature Cleavage by Plasma Proteases (e.g., Ces1c, NE) ADC_circ->Cleaved_circ Enzymatic Action Aggregation ADC Aggregation ADC_circ->Aggregation Hydrophobicity Toxicity Off-Target Toxicity Cleaved_circ->Toxicity

Caption: Overview of the intended therapeutic pathway versus potential side reaction pathways for a PAB-linked ADC.

Troubleshooting Workflow: Premature Payload Release

cluster_workflow Troubleshooting Workflow: Premature Payload Release A Symptom: Unexpected payload release in stability assay B Hypothesis 1: Enzymatic degradation in plasma A->B C Hypothesis 2: General chemical instability A->C D Action: Run plasma stability assay +/- broad-spectrum esterase inhibitor B->D E Action: Incubate ADC in buffer at relevant pH/temp (no plasma) C->E F Result: Release is significantly reduced with inhibitor D->F G Result: Significant release observed in buffer E->G H Conclusion: Premature release is enzyme-mediated. Consider linker redesign. F->H Yes J Conclusion: Linker is chemically stable. Problem is likely enzymatic. F->J No I Conclusion: Linker construct is chemically unstable. Re-evaluate spacer chemistry. G->I Yes G->J No

Caption: A logical workflow to diagnose the root cause of premature payload release in ADC stability studies.

PAB Linker Self-Immolation Mechanism

cluster_mechanism Self-Immolation Mechanism Start Cathepsin B Cleavage Site Val-Cit PAB Spacer Payload Intermediate Unstable Intermediate H₂N-PAB Spacer Payload Start:f1->Intermediate Enzyme Cathepsin B Enzyme->Start:f0 Cleaves Here Elimination 1,6-Elimination (Electron Cascade) Intermediate->Elimination Products Released Products Free Payload (Active) CO₂ Aza-quinone Methide Elimination->Products

Caption: The enzymatic cleavage and subsequent self-immolation cascade of a typical Val-Cit-PAB linker.

References

Technical Support Center: The Pentynoyl Group in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentynoyl-containing molecules. This resource provides answers to frequently asked questions and troubleshooting guides for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pentynoyl group and why is it used in biological research?

The pentynoyl group is a chemical moiety containing a terminal alkyne functional group. This alkyne is a key tool in "bioorthogonal chemistry," a set of reactions that can occur in living systems without interfering with native biochemical processes.[1][2] It is commonly incorporated into metabolic precursors, such as amino acids, sugars, or fatty acids, to serve as a chemical reporter.[3][4][5] Once metabolized and incorporated into biomolecules (e.g., proteins), the alkyne handle can be selectively tagged with a probe (like a fluorophore or biotin) via a "click chemistry" reaction, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][6] This allows for the visualization, enrichment, and identification of the modified biomolecules.

Q2: How stable is the pentynoyl group in a cellular environment?

The pentynoyl group itself, particularly the carbon-carbon triple bond (alkyne), is generally stable and non-reactive within the cellular milieu, which lacks endogenous functional groups that react with it.[2] This stability is a cornerstone of its utility as a bioorthogonal handle.[1] However, the stability of the entire probe molecule depends on the linker attaching the pentynoyl group and the nature of the molecule it's attached to. For instance, pentynoate esters may be susceptible to hydrolysis by cellular esterases.[3] Caged derivatives, such as pentynoyl amides, have shown high stability in solution and cell media until triggered by an external agent like a platinum complex.[7][8]

Q3: What are the known metabolic fates of pentynoyl-containing molecules?

Once introduced into a biological system, pentynoyl-containing molecules can be subject to metabolic processes. For example, 4-pentynoic acid, a related compound, can be metabolized by pathways similar to fatty acid oxidation.[9][10] Studies using 1-deoxy-N-pentynyl glucosamine (B1671600) have shown that the pentynoic acid moiety can be cleaved and enter other metabolic pathways, leading to its incorporation into acetylated proteins.[4] This suggests that the pentynoyl group can be transferred from its delivery molecule and utilized by cellular machinery, such as lysine (B10760008) acetyltransferases that use 4-pentynoyl-CoA as a cofactor.[5][6] Researchers should be aware of this potential for "metabolic scrambling" when interpreting results.[11]

Q4: Can the pentynoyl group or its metabolites be toxic to cells?

While the alkyne group is considered biologically inert, the overall molecule or its metabolites can exhibit toxicity. For example, 4-pentenoic acid, a structural analog, is a known hypoglycemic agent and can be hepatotoxic.[9][12][13] The cytotoxicity of any specific pentynoyl-containing probe depends on its structure, concentration, and the cell type being studied.[14] In some applications, such as platinum-triggered drug activation, the release of a caged molecule is the desired cytotoxic effect.[7][8] It is always recommended to perform dose-response experiments to determine the optimal non-toxic concentration of a new probe for your specific experimental system.

Q5: What are the common bioorthogonal reactions involving the pentynoyl group?

The most common bioorthogonal reaction for the pentynoyl group's terminal alkyne is the azide-alkyne cycloaddition, often referred to as "click chemistry."[1] This reaction forms a stable triazole linkage. Key variants include:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a very fast and efficient reaction but requires a copper catalyst, which can be toxic to living cells. It is widely used for in vitro applications and labeling fixed cells.[1][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as "copper-free click chemistry," this reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne to react with an azide (B81097). While the pentynoyl group's terminal alkyne is not used in SPAAC, related probes containing cyclooctynes are designed for this purpose to avoid copper toxicity in live-cell imaging.[2]

  • Platinum-Triggered Decaging: In specific prodrug strategies, platinum complexes can trigger the cleavage of pentynoyl amide groups to release an active therapeutic agent.[7][8]

Troubleshooting Guides

Issue 1: Low or no signal after bioorthogonal labeling (e.g., CuAAC).

  • Possible Cause: Inefficient metabolic incorporation of the probe.

    • Solution: Optimize probe concentration and incubation time. Ensure cells are healthy and metabolically active. Mycoplasma contamination can also affect amino acid metabolism and should be checked.[11] For a general workflow, see Protocol 1.

  • Possible Cause: Incomplete or failed click reaction.

    • Solution: For CuAAC, ensure the freshness of your copper(I) source and reducing agent (e.g., sodium ascorbate). Titrate catalyst concentration. Ensure the pH of the reaction buffer is appropriate (typically around 7-8).

  • Possible Cause: Labeled protein is present at very low abundance.

    • Solution: Increase the amount of starting material (e.g., cell lysate). Use an enrichment strategy, such as biotin-tagging the probe and subsequent streptavidin affinity purification.[6]

  • Possible Cause: Fluorescence quenching.

    • Solution: Over-labeling a protein with fluorophores can lead to dye-dye quenching and reduced signal.[15] Try reducing the concentration of the fluorescent azide probe or the initial metabolic labeling time. Determine the degree of labeling (DOL) to assess if it's too high.[15]

Issue 2: High background or non-specific labeling.

  • Possible Cause: Probe is "sticky" or reactive.

    • Solution: Include adequate wash steps after incubation with the probe and after the click reaction. Add detergents (e.g., Tween-20, Triton X-100) to wash buffers.

  • Possible Cause: Intrinsic chemical reactivity of the probe.

    • Solution: Some probes, like 4-pentynoyl-CoA, can exhibit limited intrinsic reactivity. Always run a negative control experiment without the enzyme or cellular system to assess background labeling.[6]

  • Possible Cause: Off-target metabolic processing.

    • Solution: The pentynoyl group may be metabolized and incorporated into other biomolecules than the intended target (metabolic scrambling).[4][11] Use competitive inhibition by adding an excess of the natural metabolite (e.g., acetate) to see if labeling decreases.[4]

Issue 3: Labeled protein/molecule precipitates or loses function.

  • Possible Cause: Modification alters protein properties.

    • Solution: The addition of a bulky pentynoyl group and a subsequent tag (like biotin (B1667282) or a fluorophore) can alter the protein's charge, hydrophobicity, and conformation, leading to precipitation or loss of function.[15] Try using a shorter incubation time or lower probe concentration to reduce the degree of labeling. If labeling a specific site, ensure it is not in a critical functional domain like an enzyme active site or antibody binding site.[15][16]

Data Presentation

Table 1: Reaction Parameters for Pentynoyl Group Bioorthogonal Reactions

Reaction Type Reagents Typical Half-Time Biological Compatibility Key Considerations
CuAAC Terminal Alkyne, Azide, Cu(I) catalyst, Reducing Agent Minutes Limited in live cells due to copper toxicity.[2] Widely used in vitro and on fixed samples. Catalyst must be fresh. Ligands can be used to reduce copper toxicity.

| Platinum-Triggered Decaging | Pentynoyl Amide, Platinum Salt (e.g., K₂PtCl₄) | ~10-30 minutes (in vitro) | Compatible with cellular environments, but Pt complexes have limited lifetime in media.[7][8] | Reaction rates are slower in the presence of biological nucleophiles.[8] Nontoxic concentrations of Pt salts must be determined.[7] |

Table 2: Potential Metabolic Processing of Pentynoyl-Containing Molecules

Metabolic Process Involved Enzymes (Examples) Resulting Product/Effect Reference
Beta-Oxidation Pathway 3-ketoacyl-CoA thiolase Can lead to the formation of reactive metabolites that inhibit fatty acid oxidation. [9]
CoA Synthesis Acyl-CoA Synthetases Forms 4-pentynoyl-CoA from 4-pentynoate. [5]
Protein Acylation Lysine Acetyltransferases (e.g., p300) Transfers the pentynoyl group from 4-pentynoyl-CoA to lysine residues on substrate proteins. [6]

| Metabolic Cleavage | Unspecified | Release of pentynoic acid from a carrier molecule (e.g., a sugar), which can then enter other metabolic pools. |[4] |

Experimental Protocols

Protocol 1: General Protocol for Metabolic Labeling of Cultured Mammalian Cells

  • Cell Culture: Plate mammalian cells at an appropriate density and allow them to adhere overnight under standard culture conditions.

  • Probe Preparation: Prepare a stock solution of the pentynoyl-containing metabolic probe (e.g., an amino acid analog) in a suitable solvent (e.g., DMSO or sterile PBS).

  • Metabolic Labeling: Replace the standard culture medium with fresh medium containing the desired final concentration of the pentynoyl probe. It is often beneficial to use medium with a reduced concentration of the corresponding natural metabolite.

  • Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours). This step requires optimization based on the cell type, probe, and protein of interest.

  • Cell Harvest & Lysis: Wash the cells thoroughly with cold PBS to remove any unincorporated probe. Lyse the cells using a lysis buffer compatible with downstream applications (e.g., RIPA buffer for SDS-PAGE).

  • Downstream Processing: The cell lysate containing the alkyne-labeled proteins is now ready for a bioorthogonal click reaction with an azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin).

Protocol 2: In Vitro Substrate Labeling using 4-Pentynoyl-CoA and a Purified Enzyme

This protocol is adapted from methods used to identify substrates of lysine acetyltransferases (KATs) like p300.[6]

  • Reaction Setup: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., HEPES buffer, pH 7.5):

    • Substrate: Purified protein, protein complex, or total cell lysate (e.g., nuclear extract).

    • Enzyme: Purified recombinant enzyme (e.g., p300).

    • Cofactor: 4-pentynoyl-CoA (e.g., 50 µM final concentration).

  • Negative Control: Set up a parallel reaction that includes all components except the purified enzyme. This will control for any non-enzymatic or background labeling.[6]

  • Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30-37°C) for 1-2 hours.

  • Reaction Quench: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Click Reaction & Analysis: The reaction mixture can now be subjected to a CuAAC reaction with an azide-fluorophore to visualize labeled substrates via in-gel fluorescence scanning, or with azide-biotin for enrichment and mass spectrometry analysis.[6]

Visualizations

Troubleshooting_Low_Signal cluster_inc Probe Incorporation cluster_click Click Reaction cluster_abund Target Abundance start Low/No Signal Observed check_inc Check Probe Incorporation start->check_inc check_click Check Click Reaction start->check_click check_abund Check Target Abundance start->check_abund opt_inc Optimize: - Concentration - Incubation Time - Cell Health check_inc->opt_inc Problem Found opt_click Optimize: - Fresh Reagents (Cu/Ascorbate) - Catalyst Concentration - pH check_click->opt_click Problem Found opt_abund Action: - Increase Lysate Amount - Use Affinity Enrichment (e.g., Biotin-Streptavidin) check_abund->opt_abund Problem Found

Caption: Troubleshooting workflow for low signal in labeling experiments.

Metabolic_Fate Probe Pentynoyl-Probe (e.g., Pentynoyl-Amino Acid) Incorporation Incorporation into Target Protein Probe->Incorporation Intended Pathway Cleavage Metabolic Cleavage Probe->Cleavage Alternative Pathway Pentynoate Free 4-Pentynoate Cleavage->Pentynoate PCoA 4-Pentynoyl-CoA Pentynoate->PCoA BetaOx Beta-Oxidation Pathway Pentynoate->BetaOx Acylation Off-Target Protein Acylation PCoA->Acylation Off_Target_Logic start Labeling Signal Observed competition Add excess natural substrate (e.g., Acetate) start->competition inhibition Inhibit suspected off-target enzyme (e.g., p300 inhibitor) competition->inhibition Yes no_change Signal Unchanged competition->no_change No inhibition->no_change No reduction Signal Reduced inhibition->reduction Yes conclusion1 Suggests On-Target Labeling no_change->conclusion1 conclusion2 Suggests Off-Target via this pathway reduction->conclusion2

References

Technical Support Center: Synthesis of 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the cleavable ADC linker, 4-Pentynoyl-Val-Ala-PAB-PNP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

This compound is a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] It contains several key components:

  • 4-Pentynoyl group: An alkyne-containing moiety that allows for "click" chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to azide-modified molecules.[2][4]

  • Val-Ala (Valine-Alanine) dipeptide: This sequence is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[5][][7] This enzymatic cleavage ensures the targeted release of a cytotoxic payload within the cancer cell.

  • PAB (p-aminobenzyl alcohol) spacer: A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, undergoes a 1,6-elimination to release the attached drug.[8]

  • PNP (p-nitrophenyl) ester: An activated ester that facilitates the conjugation of the linker to an amine-containing payload molecule.[9][10]

Q2: What is the general synthetic strategy for this compound?

While a detailed step-by-step protocol can vary, the general approach involves a multi-step synthesis, which can be performed using solid-phase or solution-phase techniques.[] A common sequence is:

  • Synthesis of the Val-Ala dipeptide.

  • Coupling of the Val-Ala dipeptide to the p-aminobenzyl alcohol (PAB) linker.

  • Acylation of the N-terminus of the Val-Ala dipeptide with 4-pentynoic acid.

  • Activation of the PAB alcohol with p-nitrophenyl chloroformate to form the final PNP ester.

Q3: What are the most common challenges encountered during the synthesis?

Common challenges include:

  • Low coupling efficiency: Particularly during the formation of the Val-Ala peptide bond and the subsequent acylation with 4-pentynoic acid.

  • Side reactions: These can occur at various stages, including racemization of amino acids, side reactions of the terminal alkyne, and incomplete activation to the PNP ester.[12]

  • Purification difficulties: The final product and intermediates can be challenging to purify due to their hydrophobicity and potential for aggregation.[13][14]

  • Stability issues: The PAB linker and the final PNP ester can be sensitive to certain reaction conditions.[8][]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield During Val-Ala Dipeptide Coupling
Symptom Potential Cause Recommended Solution
Incomplete reaction, presence of starting materials (Valine or Alanine derivatives) in LC-MS analysis.Insufficient activation of the carboxylic acid.- Increase the equivalents of coupling reagents (e.g., EDC/HOBt, HATU/HOAt).- Switch to a more powerful coupling reagent like HATU or COMU, which are known for higher efficiency and lower racemization rates.[12][15]- Ensure all reagents are anhydrous, as moisture can quench the activated species.
Steric hindrance, particularly with the bulky valine residue.- Increase the reaction time and/or temperature (e.g., from room temperature to 40°C).- Use a 2- to 3-fold excess of the amino acid being coupled.
Significant formation of side products.Racemization of the activated amino acid.- Use additives like HOBt or HOAt to suppress racemization.- Perform the coupling at a lower temperature (e.g., 0°C to room temperature).- Avoid strong bases; use a milder base like diisopropylethylamine (DIPEA) in stoichiometric amounts.[16]
Aggregation of the growing peptide chain, especially in solid-phase synthesis.[17]- Use a higher swelling resin for SPPS.- Incorporate chaotropic salts (e.g., LiCl) in the reaction mixture.- Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF/DCM.
Problem 2: Incomplete Coupling of 4-Pentynoic Acid
Symptom Potential Cause Recommended Solution
Presence of unreacted Val-Ala-PAB in the reaction mixture.Inefficient activation of 4-pentynoic acid.- Use standard peptide coupling reagents like EDC/HOBt or HATU/HOAt.- Ensure the 4-pentynoic acid is pure and free of any inhibitors.
Potential side reactions of the alkyne group.- While the terminal alkyne is generally stable, avoid harsh basic conditions that could lead to isomerization or other side reactions.- If using copper catalysts at a later stage, ensure they are not present during the coupling step.
Problem 3: Low Yield or Side Products During PNP Ester Formation
Symptom Potential Cause Recommended Solution
Incomplete reaction, presence of 4-Pentynoyl-Val-Ala-PAB-OH starting material.Insufficient activation with p-nitrophenyl chloroformate (PNPC).- Increase the equivalents of PNPC and the base (e.g., pyridine (B92270) or triethylamine).- Ensure anhydrous conditions, as PNPC is highly moisture-sensitive.- Monitor the reaction closely by TLC or LC-MS, as prolonged reaction times can lead to side products.
Degradation of the starting material or product.- Perform the reaction at low temperatures (e.g., 0°C) to minimize side reactions.- Use a non-nucleophilic base to avoid reaction with the activated ester.
Formation of symmetric carbonate from the PAB-alcohol.Excess PNPC or prolonged reaction time.- Use a controlled amount of PNPC (e.g., 1.1-1.5 equivalents).- Add the PNPC solution slowly to the reaction mixture.
Problem 4: Difficult Purification of the Final Product
Symptom Potential Cause Recommended Solution
Broad peaks or poor separation during HPLC purification.Aggregation of the product due to the hydrophobic nature of the Val-Ala dipeptide and the pentynoyl group.[13][17]- Use a C18 column with a wide pore size.- Optimize the HPLC gradient. A shallower gradient may improve separation.- Add a small amount of an organic modifier like isopropanol (B130326) to the mobile phase to disrupt aggregation.
Co-elution of impurities.Presence of closely related side products (e.g., diastereomers from racemization).- If racemization is suspected, use a chiral column or chiral HPLC method for analysis and purification.- Re-evaluate the coupling conditions to minimize racemization (see Problem 1).

Experimental Protocols

General Protocol for Solid-Phase Synthesis of 4-Pentynoyl-Val-Ala-PAB-OH

This is a generalized protocol and may require optimization based on the specific resin and reagents used.

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for solid-phase peptide synthesis (SPPS). Swell the resin in an appropriate solvent like DMF.

  • Fmoc-Ala Coupling:

  • Fmoc-Val Coupling:

    • Deprotect the N-terminus of the resin-bound Alanine with 20% piperidine in DMF.

    • Couple Fmoc-Val-OH using HBTU/DIPEA in DMF. Due to the steric hindrance of Valine, a double coupling may be necessary to ensure complete reaction.

  • 4-Pentynoic Acid Coupling:

    • Deprotect the N-terminus of the resin-bound Valine.

    • Couple 4-pentynoic acid using a suitable coupling agent (e.g., DIC/HOBt) in DMF.

  • Cleavage from Resin:

    • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

    • Cleave the peptide-linker from the resin using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification:

    • Precipitate the crude product in cold diethyl ether.

    • Purify the crude 4-Pentynoyl-Val-Ala-PAB-OH by reverse-phase HPLC.

Protocol for PNP Ester Formation (Solution Phase)
  • Dissolution: Dissolve the purified 4-Pentynoyl-Val-Ala-PAB-OH in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by flash column chromatography or preparative HPLC.

Data Presentation

Parameter Typical Value/Range Notes
Coupling Efficiency (per step) >95%Monitored by ninhydrin test during SPPS. Lower efficiency may be observed for Valine coupling.
Purity after HPLC >95%Purity of the final product is crucial for subsequent conjugation reactions.
Molecular Weight 538.55 g/mol Confirm by mass spectrometry (ESI-MS).
Storage Conditions -20°C, under inert gasThe PNP ester is sensitive to moisture and should be stored in a desiccated environment.[]

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution_Phase Solution Phase Chemistry Resin Rink Amide Resin Fmoc_Ala Fmoc-Ala-OH Coupling Resin->Fmoc_Ala 1. Fmoc Deprotection 2. Coupling Fmoc_Val Fmoc-Val-OH Coupling Fmoc_Ala->Fmoc_Val 1. Fmoc Deprotection 2. Coupling Pentynoyl 4-Pentynoic Acid Coupling Fmoc_Val->Pentynoyl 1. Fmoc Deprotection 2. Coupling Cleavage Cleavage from Resin Pentynoyl->Cleavage TFA Cocktail Crude_Product Crude 4-Pentynoyl-Val-Ala-PAB-OH Cleavage->Crude_Product Purification1 HPLC Purification Crude_Product->Purification1 PNP_Activation PNP Ester Formation Purification1->PNP_Activation p-nitrophenyl chloroformate Final_Product This compound PNP_Activation->Final_Product Purification2 Final Purification Final_Product->Purification2

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_Analysis Problem Analysis cluster_Solutions Potential Solutions Start Low Yield or Impurities Detected Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Side_Reactions Unexpected Side Products? Start->Check_Side_Reactions Check_Purification Poor HPLC Resolution? Start->Check_Purification Optimize_Coupling Optimize Coupling: - Stronger Reagents - Double Couple - Increase Temperature/Time Check_Coupling->Optimize_Coupling Minimize_Side_Reactions Minimize Side Reactions: - Additives (HOBt) - Lower Temperature - Anhydrous Conditions Check_Side_Reactions->Minimize_Side_Reactions Improve_Purification Improve Purification: - Optimize HPLC Gradient - Use Different Column - Add Modifiers Check_Purification->Improve_Purification Signaling_Pathway cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell ADC ADC with 4-Pentynoyl-Val-Ala-PAB-Payload Internalization Internalization into Lysosome ADC->Internalization 1. Binding to Cell Surface Antigen Cleavage Cathepsin B Cleavage of Val-Ala Internalization->Cleavage 2. Lysosomal Environment Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation 3. Enzymatic Reaction Payload_Release Payload Release Self_Immolation->Payload_Release 4. 1,6-Elimination Cell_Death Cell Death Payload_Release->Cell_Death 5. Cytotoxic Effect

References

Technical Support Center: Overcoming Poor In Vivo Stability of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vivo stability of antibody-drug conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your ADC development and provides actionable solutions.

Issue 1: Rapid Loss of Drug-to-Antibody Ratio (DAR) in Plasma Stability Assays

Symptom: You observe a significant decrease in the average DAR of your ADC when incubated in plasma in vitro or during pharmacokinetic (PK) studies in vivo.

Potential Causes and Solutions:

Possible CauseRecommended Solution
Linker Instability Cleavable Linkers: If using a cleavable linker (e.g., disulfide, hydrazone), it may be susceptible to premature cleavage in the bloodstream.[][2] Consider switching to a more stable cleavable linker, such as a dipeptide (e.g., Val-Cit) which is cleaved by lysosomal enzymes like cathepsin B, or a non-cleavable linker (e.g., thioether).[][2][3][4]
Maleimide (B117702) Chemistry: Thioether bonds formed via maleimide chemistry can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[5] This is particularly true for certain conjugation sites.[5] Explore alternative conjugation chemistries like those using sulfone linkers, which have shown improved plasma stability.[5]
Enzymatic Degradation Some peptide linkers can be sensitive to cleavage by extracellular enzymes, such as elastase.[6] To mitigate this, novel "tandem-cleavage" linkers have been developed. These linkers use a protective group, like a glucuronide moiety, to shield the dipeptide from degradation in circulation.[6][7]
Presence of Reducing Agents If a disulfide linker is used, residual reducing agents from the conjugation process can lead to deconjugation.[8] Ensure the complete removal of reducing agents after the conjugation step through purification methods like dialysis or diafiltration.[8]
Issue 2: ADC Aggregation Observed During Formulation or In Vivo Studies

Symptom: Your ADC formulation shows an increase in high molecular weight species (HMWS) as detected by Size Exclusion Chromatography (SEC), or you observe rapid clearance in vivo which may be indicative of aggregation.[9][10][11]

Potential Causes and Solutions:

Possible CauseRecommended Solution
High Hydrophobicity The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC, leading to aggregation.[][9][12] This is especially problematic with high DARs.[][13]
Solutions: • Use hydrophilic linkers or incorporate polyethylene (B3416737) glycol (PEG) modifications to decrease hydrophobicity.[][14] • Optimize the DAR to the lowest effective level.[] • Explore more hydrophilic payloads if possible.
Inappropriate Formulation Conditions pH and Buffer: The pH of the formulation can influence ADC stability. Aggregation can occur if the pH is close to the isoelectric point of the antibody.[12] Ionic Strength: Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[8]
Solutions: • Conduct a buffer and pH screening study to identify optimal formulation conditions. A typical starting point for ionic strength is 150 mM NaCl.[8] • Include excipients that are known to reduce protein aggregation.
Conjugation Chemistry Site of Conjugation: The location of the payload on the antibody can impact stability.[16][17] Some sites may be more prone to causing conformational changes that lead to aggregation.[9] Stochastic Conjugation: Traditional conjugation to lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADCs, some of which may be more prone to aggregation.[17]
Solutions: • Employ site-specific conjugation technologies to create a more homogeneous and stable ADC product.[][3] • If using stochastic methods, optimize the process to control the DAR distribution.
Handling and Storage Stress Repeated freeze-thaw cycles and exposure to thermal stress or light can induce aggregation.[8][9]
Solution: • Aliquot your ADC to avoid multiple freeze-thaw cycles. • Store at recommended temperatures and protect from light.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the in vivo stability of an ADC?

A1: The primary factors include:

  • Linker Chemistry: The choice between cleavable and non-cleavable linkers, and the specific chemical bonds used, are critical.[][3] Cleavable linkers must be stable in circulation but efficiently cleaved at the target site.[2][3]

  • Payload Properties: Highly hydrophobic payloads can increase the tendency for aggregation, which can affect stability and pharmacokinetic properties.[][9]

  • Conjugation Strategy: The site of conjugation and the drug-to-antibody ratio (DAR) can significantly impact stability.[16][17] Site-specific conjugation generally leads to more homogeneous and stable ADCs.[]

  • Antibody Selection: The intrinsic stability of the monoclonal antibody itself is a key determinant of the overall stability of the ADC.[9]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability?

A2: A higher DAR increases the hydrophobicity of the ADC, which can lead to a greater propensity for aggregation and faster clearance from circulation.[][13] Over-conjugation can also result in reduced solubility and increased immunogenicity.[] Conversely, a low DAR may lead to insufficient potency.[] Therefore, optimizing the DAR is a critical step in ADC development to balance efficacy and stability.[]

Q3: What is the difference between a cleavable and a non-cleavable linker in terms of stability?

A3:

  • Cleavable linkers are designed to be stable in the bloodstream and release the payload upon entering the target cell, often through enzymatic (e.g., cathepsins) or chemical (e.g., pH change, glutathione) triggers.[2][3] However, they can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[]

  • Non-cleavable linkers are more stable in circulation as they rely on the complete degradation of the antibody in the lysosome to release the payload.[3] This enhances stability but may result in the release of a payload-linker-amino acid complex, which needs to be active.[3]

Q4: How can I assess the in vivo stability of my ADC?

A4: A combination of in vitro and in vivo assays is recommended:

  • In Vitro Plasma Stability Assay: This is a common initial step where the ADC is incubated in plasma from different species (e.g., mouse, rat, monkey, human) at 37°C for a set period (e.g., 7 days).[4][18] Samples are taken at various time points to measure the change in average DAR and the release of free payload, typically by LC-MS.[4][18][19]

  • In Vivo Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., mice, rats) to determine the ADC's half-life, clearance, and overall stability in a biological system.[20] Key parameters to measure include total antibody, conjugated antibody (ADC with at least one drug), and free payload levels in the blood over time.[20]

Q5: What are some next-generation strategies to improve ADC stability?

A5: Researchers are exploring several innovative approaches:

  • Novel Linker Technologies: This includes the development of linkers with tunable release mechanisms and enhanced hydrophilicity to improve stability and solubility.[14] Tandem-cleavage linkers that are protected from enzymatic degradation in the circulation are a promising example.[6][7]

  • Site-Specific Conjugation: Techniques that allow for precise placement of the payload on the antibody lead to more homogeneous ADCs with improved pharmacokinetic properties and stability.[][3]

  • Antibody Engineering: Modifying the antibody to introduce specific conjugation sites or to improve its intrinsic stability can enhance the overall performance of the ADC.[14]

  • Hydrophilic Modifications: Incorporating hydrophilic moieties, such as PEG chains, into the linker can help to mitigate the aggregation caused by hydrophobic payloads.[]

Experimental Protocols & Data

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of an ADC in plasma.

Objective: To determine the rate of drug deconjugation and aggregation of an ADC when incubated in plasma.

Materials:

  • ADC of interest

  • Control ADC (if available)

  • Plasma from relevant species (e.g., human, mouse, rat), anticoagulated (e.g., with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instruments: LC-MS for DAR analysis, SEC-HPLC for aggregation analysis.[18][21]

Procedure:

  • Thaw frozen plasma at 37°C and centrifuge to remove any cryoprecipitates.

  • Spike the ADC into the plasma to a final concentration of, for example, 1 mg/mL. Prepare a parallel control sample by spiking the ADC into PBS.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 24, 48, 96, 168 hours), draw an aliquot from each sample.[18]

  • Immediately freeze the aliquots at -80°C to quench any further reaction until analysis.

  • Analysis:

    • DAR Analysis (LC-MS): Analyze the samples to determine the average DAR at each time point.[18] The rate of DAR loss over time indicates linker stability.

    • Aggregation Analysis (SEC-HPLC): Analyze the samples to quantify the percentage of monomer, aggregate (HMWS), and fragment.[21] An increase in HMWS over time indicates aggregation.

    • Free Payload Analysis (LC-MS/MS): The plasma supernatant can be analyzed to quantify the amount of released payload.[4][18]

Table 1: Comparison of Linker Stability in Plasma

The following table summarizes hypothetical data from a plasma stability study comparing two different linker technologies.

Linker TypeConjugation ChemistryTime in Human Plasma (hours)Average DAR% Monomer (SEC)
vc-PABC-MMAE Maleimide03.899.1%
243.698.5%
723.197.2%
1682.595.8%
Thioether Sulfone03.999.3%
243.999.1%
723.898.9%
1683.798.5%

This is example data for illustrative purposes.

Visualizations

cluster_0 In Vivo Instability Pathways ADC_circ Intact ADC in Circulation Deconjugated Premature Payload Release (Off-Target Toxicity) ADC_circ->Deconjugated Linker Cleavage (Enzymatic/Chemical) Aggregated ADC Aggregation (Rapid Clearance) ADC_circ->Aggregated Hydrophobicity, Formulation Issues Target Target Cell Uptake (Efficacy) ADC_circ->Target Stable Circulation

Caption: Key pathways affecting ADC stability in circulation.

cluster_1 Troubleshooting Workflow for Poor ADC Stability Start Poor In Vivo Stability (Low Exposure / High Toxicity) Check_DAR Assess DAR Loss (Plasma Stability Assay) Start->Check_DAR Check_Agg Assess Aggregation (SEC Analysis) Start->Check_Agg DAR_Loss Significant DAR Loss? Check_DAR->DAR_Loss Aggregation Significant Aggregation? Check_Agg->Aggregation DAR_Loss->Aggregation No Linker Optimize Linker Chemistry (e.g., non-cleavable, stable peptide) DAR_Loss->Linker Yes Conjugation Optimize Conjugation (e.g., site-specific) DAR_Loss->Conjugation Yes Formulation Optimize Formulation (pH, excipients, DAR) Aggregation->Formulation Yes Payload Consider Hydrophilic Linkers/Payloads Aggregation->Payload Yes End Re-evaluate In Vivo Aggregation->End No Linker->End Conjugation->End Formulation->End Payload->End

Caption: A decision tree for troubleshooting ADC stability issues.

cluster_2 Experimental Workflow for Stability Assessment cluster_3 Analysis Methods ADC_Prep Prepare ADC Sample (e.g., 1 mg/mL) Incubation Incubate in Plasma & PBS (37°C) ADC_Prep->Incubation Sampling Collect Aliquots at Time Points (0-168h) Incubation->Sampling Analysis Analytical Readouts Sampling->Analysis LCMS LC-MS (Avg. DAR, Free Payload) Analysis->LCMS SEC SEC-HPLC (% Monomer, % Aggregate) Analysis->SEC Interpretation Interpret Data: - Rate of DAR Loss - Rate of Aggregation LCMS->Interpretation SEC->Interpretation

References

Technical Support Center: Enhancing the Therapeutic Window of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the therapeutic window of your ADCs during experimental design and execution.

Troubleshooting Guides

This section addresses common challenges encountered during ADC development and provides structured advice to diagnose and resolve these issues.

Issue 1: High Off-Target Toxicity Observed in Preclinical Models

  • Question: My ADC is showing significant toxicity in healthy tissues in my animal model, leading to a narrow therapeutic window. What are the potential causes and how can I troubleshoot this?

  • Answer: High off-target toxicity is a common hurdle in ADC development and can stem from several factors related to the ADC's components and design. Here’s a step-by-step guide to investigate and mitigate this issue:

    Potential Causes and Troubleshooting Steps:

    • Linker Instability: The linker may be prematurely releasing the cytotoxic payload into systemic circulation before reaching the target tumor cells.[][2][3]

      • Troubleshooting:

        • Experiment: Conduct a plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, human) and measure the amount of free payload over time using LC-MS/MS.

        • Solution: If the linker is unstable, consider re-engineering it. Options include:

          • Switching from a cleavable to a non-cleavable linker if the ADC's mechanism of action allows for lysosomal degradation to release the payload.[2]

          • Optimizing the cleavage site of a cleavable linker to be more specific to the tumor microenvironment (e.g., using linkers sensitive to enzymes overexpressed in the tumor).[4]

    • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.[5][6]

      • Troubleshooting:

        • Experiment: Perform immunohistochemistry (IHC) or quantitative mass spectrometry on a panel of healthy tissues to assess the expression level of the target antigen.

        • Solution: If the target is expressed on critical healthy tissues, consider:

          • Affinity engineering of the antibody to have a higher affinity for the antigen at the higher densities found on tumor cells.

          • Exploring alternative targets with more restricted expression profiles.[7]

    • Non-Specific Uptake: The ADC may be taken up by healthy cells through mechanisms independent of target binding.[5][8]

      • Troubleshooting:

        • Experiment: Use a non-binding isotype control ADC in your animal model. If toxicity is still observed, it suggests non-specific uptake.

        • Solution:

          • Hydrophobicity: Highly hydrophobic payloads can increase non-specific uptake. Consider using a more hydrophilic linker or payload.[8]

          • Fc-mediated Uptake: The Fc region of the antibody can be recognized by Fc receptors on healthy cells, such as liver sinusoidal endothelial cells.[8] Engineering the Fc region to reduce binding to these receptors can decrease off-target toxicity.[6][]

    • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to faster clearance and higher off-target toxicity.

      • Troubleshooting:

        • Experiment: Characterize the DAR of your ADC population using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

        • Solution: If the DAR is high or the ADC is a heterogeneous mixture, consider:

          • Optimizing the conjugation chemistry to achieve a lower, more controlled DAR.

          • Employing site-specific conjugation to produce a homogeneous ADC with a defined DAR, typically between 2 and 4.[]

Issue 2: Low Efficacy of ADC in Preclinical Models

  • Question: My ADC is well-tolerated but shows poor anti-tumor efficacy in my xenograft model. What factors could be contributing to this, and what experiments should I perform?

  • Answer: Low efficacy can be as challenging as high toxicity. A systematic evaluation of each component of the ADC and its interaction with the target cells is necessary.

    Potential Causes and Troubleshooting Steps:

    • Poor ADC Internalization: The target antigen may not be efficiently internalized upon antibody binding.[10][11]

      • Troubleshooting:

        • Experiment: Perform an internalization assay using a fluorescently labeled antibody or ADC and monitor its uptake into target cells over time via flow cytometry or confocal microscopy.

        • Solution: If internalization is poor, consider:

          • Targeting a different antigen known to internalize efficiently.

          • Using a bispecific antibody that binds to both a non-internalizing tumor antigen and an internalizing receptor.[]

    • Inefficient Payload Release: The linker may be too stable, preventing the release of the cytotoxic payload inside the tumor cell.[][2]

      • Troubleshooting:

        • Experiment: Conduct an in vitro cytotoxicity assay comparing the free payload to the ADC. If the free payload is significantly more potent, it may indicate inefficient release from the ADC.

        • Solution: Re-engineer the linker to be more labile within the lysosomal compartment. For cleavable linkers, ensure the cleavage mechanism is active in the target cells.[2]

    • Drug Resistance Mechanisms: The tumor cells may have intrinsic or acquired resistance to the ADC's payload.[10][12][13]

      • Troubleshooting:

        • Experiment:

          • Assess the expression of drug efflux pumps like MDR1 (ABCB1) in the tumor cells.[12][14]

          • Investigate the expression and activity of the payload's target (e.g., topoisomerase for topoisomerase inhibitors).[12]

        • Solution:

          • If drug efflux is high, consider using a payload that is not a substrate for these pumps.[]

          • If the payload's target is downregulated, switch to an ADC with a different mechanism of action.[12]

    • Antigen Heterogeneity: The expression of the target antigen within the tumor may be heterogeneous, leaving a population of antigen-negative cancer cells untreated.[11]

      • Troubleshooting:

        • Experiment: Use IHC or flow cytometry to assess the homogeneity of antigen expression in tumor samples.

        • Solution:

          • Employ an ADC with a bystander effect, where a membrane-permeable payload can diffuse into and kill adjacent antigen-negative cells.[11][15]

          • Consider a bispecific ADC that can target two different tumor antigens.[]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to widen the therapeutic window of an ADC?

A1: The primary strategies focus on optimizing the three main components of the ADC: the antibody, the linker, and the payload. Key approaches include:

  • Site-Specific Conjugation: This creates a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which can improve pharmacokinetics and reduce toxicity compared to heterogeneous mixtures.[][17][18]

  • Linker Optimization: Designing linkers that are stable in circulation but efficiently release the payload in the tumor microenvironment minimizes premature drug release and off-target toxicity.[2][4][19]

  • Payload Selection: Choosing payloads with novel mechanisms of action can overcome resistance, and payloads that are less susceptible to efflux pumps can enhance efficacy.[][20]

  • Antibody Engineering: Modifying the antibody to improve tumor selectivity, such as through bispecific designs or affinity tuning, can reduce on-target, off-tumor toxicity.[6][]

  • Dosing Strategy Optimization: Adjusting the dose and schedule, such as using dose capping or fractionation, can help manage toxicities.[21][22][23][24][25]

Q2: How does the drug-to-antibody ratio (DAR) affect the therapeutic window?

A2: The DAR is a critical parameter that significantly influences an ADC's efficacy and toxicity.

  • High DAR: While a higher DAR can increase potency, it often leads to increased hydrophobicity, which can result in faster clearance, aggregation, and greater off-target toxicity.

  • Low DAR: A lower DAR may result in insufficient potency.

  • Optimal DAR: An optimal DAR, typically between 2 and 4, balances potency with favorable pharmacokinetic properties. Site-specific conjugation is a key technology to achieve a uniform and optimal DAR.[]

Q3: What are the advantages of site-specific conjugation over conventional methods?

A3: Site-specific conjugation offers several advantages over traditional methods like lysine (B10760008) or cysteine conjugation, which produce heterogeneous mixtures:

  • Homogeneity: Produces a well-defined ADC with a specific DAR.[][26]

  • Improved Pharmacokinetics: Homogeneous ADCs generally have more predictable and favorable PK profiles.[27]

  • Wider Therapeutic Window: By reducing heterogeneity and enabling optimization of the conjugation site, site-specific methods can lead to ADCs with an improved therapeutic index.[17][27]

  • Enhanced Stability: Conjugation at specific, engineered sites can avoid interference with antibody binding and improve the stability of the conjugate.[]

Q4: What is the "bystander effect" and when is it desirable?

A4: The bystander effect occurs when the payload released from an ADC within a target cell is membrane-permeable and can diffuse into neighboring cells, killing them even if they do not express the target antigen.[11][15] This is particularly advantageous for treating tumors with heterogeneous antigen expression, as it allows the ADC to eliminate antigen-negative cancer cells within the tumor mass.[11]

Data Presentation

Table 1: Comparison of Common Site-Specific Conjugation Methods

Conjugation MethodSite of ConjugationKey FeaturesAdvantagesDisadvantages
Engineered Cysteines (e.g., THIOMABs) Cysteine residues engineered at specific locations.[18]Requires partial reduction of the antibody.Precise control over DAR; good stability.[]Potential for disulfide bond scrambling.
Enzymatic Conjugation (e.g., Transglutaminase) Glutamine or lysine residues.[17][26]Uses enzymes to attach the linker-payload.High specificity; mild reaction conditions.May require engineering of recognition tags.
Glycan Remodeling N-glycans in the Fc region.[18][28]Involves enzymatic modification of the antibody's glycans.Homogeneous product; conjugation site is distant from the antigen-binding site.Can be a multi-step process.
Unnatural Amino Acids An unnatural amino acid incorporated into the antibody sequence.[17][18]Requires cell line engineering.Allows for bio-orthogonal conjugation chemistry; highly specific.Can be complex and costly to produce.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Materials: Test ADC, control ADC with a known stable linker, plasma (from relevant species), PBS, quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.

  • Procedure: a. Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in plasma and PBS (as a control for non-enzymatic degradation). b. Incubate the samples at 37°C. c. At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of each sample. d. Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. e. Centrifuge to precipitate plasma proteins. f. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of release and the half-life of the ADC in plasma.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Endocytosis Antigen->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

ADC_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance ADC ADC Antigen_Downregulation Antigen Downregulation ADC->Antigen_Downregulation Reduced Binding Impaired_Internalization Impaired Internalization ADC->Impaired_Internalization Reduced Uptake Lysosomal_Dysfunction Lysosomal Dysfunction ADC->Lysosomal_Dysfunction Inefficient Payload Release Drug_Efflux Increased Drug Efflux ADC->Drug_Efflux Payload Expulsion Payload_Inactivation Payload Inactivation ADC->Payload_Inactivation Target Alteration

Troubleshooting_Workflow

References

Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Linker for Enhanced Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for linker optimization in antibody-drug conjugates (ADCs). The following information addresses specific experimental issues to enhance ADC efficacy and safety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for problems encountered during ADC development, with a focus on linker stability, conjugation efficiency, and analytical characterization.

FAQ 1: Linker Selection and Stability

Question: We are observing premature payload release in our in vitro plasma stability assays. What are the likely causes and how can we improve linker stability?

Answer:

Premature payload release is a critical issue that can lead to off-target toxicity and a reduced therapeutic index.[1][2] The primary cause is often the inherent instability of the linker in circulation.[1][2]

Troubleshooting Steps:

  • Re-evaluate Linker Chemistry: The choice of linker is paramount to ADC stability.[1]

    • Cleavable Linkers: If using a cleavable linker, consider the cleavage mechanism. Acid-labile linkers like hydrazones can be unstable at physiological pH.[1] Enzyme-cleavable linkers, such as those containing valine-citrulline, are generally more stable in plasma and are cleaved by lysosomal proteases like cathepsin B within the target cell.[1]

    • Non-Cleavable Linkers: For maximum plasma stability, consider a non-cleavable linker, such as one forming a thioether bond (e.g., SMCC).[1][3] These linkers release the payload only after the complete lysosomal degradation of the antibody.[1][3]

  • Optimize Linker Design:

    • Steric Hindrance: Introducing steric hindrance around the cleavable site can enhance stability and reduce premature cleavage.

    • Hydrophilicity: Increasing the hydrophilicity of the linker can improve the pharmacokinetic profile and stability of the ADC.

  • Refine Conjugation Strategy:

    • Site-Specific Conjugation: Homogeneous ADCs produced through site-specific conjugation often exhibit improved stability and pharmacokinetics compared to heterogeneously conjugated ADCs.

Comparative Overview of Linker Types:

Linker TypeAdvantagesDisadvantagesCommon Examples
Cleavable - Targeted payload release in the tumor microenvironment or within the cell.[1] - Can enable a "bystander effect," killing adjacent antigen-negative tumor cells.- Potential for premature payload release in circulation, leading to off-target toxicity.[1]- Valine-Citrulline (enzyme-cleavable) - Hydrazone (pH-sensitive) - Disulfide (redox-sensitive)
Non-Cleavable - High plasma stability, minimizing off-target toxicity.[1][3] - Generally leads to a wider therapeutic window.[3]- Payload is released with a linker-amino acid remnant, which may affect its potency. - Relies on antibody degradation for payload release, which can be a slower process.[1]- Thioether (e.g., SMCC linker)
FAQ 2: Inconsistent Drug-to-Antibody Ratio (DAR)

Question: We are observing significant batch-to-batch variability in the drug-to-antibody ratio (DAR). What are the potential causes and how can we achieve a more consistent DAR?

Answer:

Inconsistent DAR is a common challenge in ADC manufacturing that can impact both the efficacy and safety of the therapeutic.[4][5] A low DAR may result in reduced potency, while a high DAR can lead to aggregation, faster clearance, and increased toxicity.[4][6]

Troubleshooting Steps:

  • Control of Antibody Reduction (for Cysteine Conjugation):

    • Incomplete Reduction: Insufficient reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation, leading to a lower DAR.

    • Solution: Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature to ensure complete and consistent reduction.[7]

  • Suboptimal Conjugation Reaction Conditions:

    • pH: The pH of the reaction buffer is critical for the efficiency of the conjugation reaction. Ensure the pH is optimal for the specific linker chemistry being used.

    • Molar Ratio: Precisely control the molar ratio of the linker-payload to the antibody.

    • Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration that maximizes conjugation without causing ADC degradation or aggregation.[7]

  • Linker-Payload Quality:

    • Purity and Stability: Ensure the purity and stability of the linker-payload construct before conjugation. Impurities or degradation can lead to inconsistent conjugation efficiency.

  • Analytical Method Validation:

    • Accuracy and Precision: Validate the analytical method used for DAR determination (e.g., HIC, UV/Vis spectroscopy) to ensure it is accurate and precise.

Methods for DAR Determination:

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and another for the payload) to calculate the concentrations of each component.[][9][10]- Simple, rapid, and requires standard laboratory equipment.[4][]- Provides an average DAR and no information on the distribution of different drug-loaded species.[10] - Requires that the drug has a distinct UV/Vis absorbance spectrum from the antibody.[4][][9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC.[11][12][13]- Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[10][14] - Analysis is performed under non-denaturing conditions.[12][13]- Method development can be complex. - May not be suitable for all ADC formats.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the reduced ADC based on hydrophobicity to determine the extent of conjugation.[15]- Can provide detailed information on the distribution of the payload on the antibody chains.- The ADC is denatured during the analysis.[10]
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drug-linkers.- Provides a direct and accurate measurement of DAR and drug distribution.- Requires specialized instrumentation and expertise.
FAQ 3: ADC Aggregation

Question: Our ADC formulation shows signs of aggregation, either during the conjugation process or upon storage. What are the common causes of aggregation and what mitigation strategies can we employ?

Answer:

ADC aggregation is a significant issue that can negatively impact efficacy, safety, and manufacturability.[6][16][17][18] Aggregates can be immunogenic and may lead to off-target toxicities.[6][16]

Troubleshooting Steps:

  • Hydrophobic Interactions:

    • Cause: The conjugation of a hydrophobic payload increases the surface hydrophobicity of the antibody, promoting intermolecular interactions and aggregation.[17][19]

    • Solution:

      • Use a more hydrophilic linker.

      • Include excipients like polysorbates (e.g., Polysorbate 20 or 80) in the formulation to shield hydrophobic regions.[19]

  • High Drug-to-Antibody Ratio (DAR):

    • Cause: A high DAR increases the likelihood of aggregation due to increased hydrophobicity.[6][19]

    • Solution: Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[19]

  • Suboptimal Buffer Conditions:

    • Cause: The pH and ionic strength of the buffer can influence ADC stability. If the buffer pH is close to the isoelectric point (pI) of the ADC, it can lead to aggregation.[17][19]

    • Solution: Screen different buffer systems to find a pH that is sufficiently far from the pI of the ADC. Optimize the salt concentration to minimize protein-protein interactions.[17][19]

  • Physical Stress:

    • Cause: Freeze-thaw cycles and mechanical stress (e.g., vigorous mixing) can cause denaturation and aggregation.[6][16][19]

    • Solution: Aliquot ADC samples into single-use volumes to avoid multiple freeze-thaw cycles.[19] Use gentle mixing methods during the conjugation process.

Experimental Protocols

This section provides detailed methodologies for key experiments in ADC linker optimization.

Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy

Objective: To determine the average number of drug molecules conjugated to an antibody using UV-Vis spectrophotometry.

Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the cytotoxic drug.[][9] By measuring the absorbance of the ADC solution at two wavelengths, the concentrations of the antibody and the drug can be calculated, allowing for the determination of their molar ratio.[9]

Materials:

  • Purified ADC sample

  • Conjugation buffer (e.g., PBS)

  • UV-transparent quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients (ε):

    • Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug-linker at two wavelengths:

      • λ1: The absorbance maximum of the antibody (typically 280 nm).

      • λ2: The absorbance maximum of the drug-linker.

  • Sample Preparation:

    • Dilute the ADC sample in the conjugation buffer to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (usually between 0.1 and 1.0 AU).

  • Absorbance Measurement:

    • Blank the spectrophotometer with the conjugation buffer.

    • Measure the absorbance of the diluted ADC sample at λ1 (A_280) and λ2 (A_drug).

  • Calculation:

    • Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_drug):

      • A_280 = (ε_Ab_280 * C_Ab) + (ε_drug_280 * C_drug)

      • A_drug = (ε_Ab_drug * C_Ab) + (ε_drug_drug * C_drug)

    • Solve the system of two linear equations for C_Ab and C_drug.

    • Calculate the average DAR: DAR = C_drug / C_Ab

Protocol 2: In Vitro Plasma Stability Assay using LC-MS

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma over time.

Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC and released payload are quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Purified ADC sample

  • Plasma (human, mouse, or other relevant species)

  • Incubator at 37°C

  • LC-MS system

  • Reagents for sample preparation (e.g., protein precipitation agents like acetonitrile)

Procedure:

  • Incubation:

    • Incubate the ADC sample in plasma at a defined concentration at 37°C.

  • Time Points:

    • Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation:

    • For analysis of the released payload, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

    • Separately, the remaining intact ADC in the plasma can be quantified, often after immunocapture, to determine the change in DAR over time.

  • Data Analysis:

    • Plot the concentration of the released payload or the change in average DAR as a function of time to determine the stability profile of the ADC.

Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the typical pathway of an ADC from binding to a cancer cell surface antigen to the release of its cytotoxic payload in the lysosome.

ADC_Pathway ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Receptor-Mediated Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic/ pH-mediated Payload Released Cytotoxic Payload Cleavage->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: General mechanism of ADC action.

Troubleshooting Workflow for ADC Aggregation

This workflow provides a systematic approach to identifying and mitigating the causes of ADC aggregation.

Aggregation_Troubleshooting ADC Aggregation Troubleshooting Workflow Start Aggregation Observed CheckDAR Analyze DAR Start->CheckDAR HighDAR DAR Too High? CheckDAR->HighDAR OptimizeConjugation Optimize Conjugation (e.g., lower linker:Ab ratio) HighDAR->OptimizeConjugation Yes CheckBuffer Evaluate Formulation Buffer HighDAR->CheckBuffer No OptimizeConjugation->CheckBuffer SuboptimalBuffer pH near pI or Incorrect Ionic Strength? CheckBuffer->SuboptimalBuffer ScreenBuffers Screen Buffers (pH, salts) SuboptimalBuffer->ScreenBuffers Yes CheckStress Review Handling & Storage Conditions SuboptimalBuffer->CheckStress No ScreenBuffers->CheckStress PhysicalStress Freeze-Thaw Cycles or Mechanical Stress? CheckStress->PhysicalStress ModifyHandling Aliquot Samples & Use Gentle Mixing PhysicalStress->ModifyHandling Yes CheckHydrophobicity Assess Linker/Payload Hydrophobicity PhysicalStress->CheckHydrophobicity No ModifyHandling->CheckHydrophobicity HighHydrophobicity Highly Hydrophobic? CheckHydrophobicity->HighHydrophobicity ModifyLinker Use Hydrophilic Linker or Add Excipients HighHydrophobicity->ModifyLinker Yes End Aggregation Mitigated HighHydrophobicity->End No ModifyLinker->End

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Mitigating Off-Target Toxicity of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate off-target toxicity when working with Antibody-Drug Conjugates (ADCs) featuring cleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity with ADCs that use cleavable linkers?

Off-target toxicity of ADCs with cleavable linkers is a significant concern and can be broadly categorized into two main mechanisms:

  • On-target, off-tumor toxicity: This occurs when the target antigen of your ADC is also expressed on healthy tissues, leading to the ADC binding to and killing non-cancerous cells.[1]

  • Off-target, off-tumor toxicity: This is a common cause of dose-limiting toxicities and arises from the premature release of the payload into systemic circulation.[1][] This free payload can then diffuse into healthy cells, causing toxicity.[1][] Mechanisms contributing to this include:

    • Linker instability: The chemical linker connecting the antibody and the payload may be unstable in the bloodstream, leading to premature cleavage.[1][]

    • Nonspecific uptake: Intact ADCs can be taken up by healthy cells, such as those in the liver and immune cells, through mechanisms like nonspecific endocytosis or Fc receptor-mediated uptake.[1]

Q2: What are the main types of cleavable linkers and their release mechanisms?

There are three commonly used types of cleavable linkers, each exploiting different physiological conditions within tumor cells to release the cytotoxic payload.[3]

  • Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by proteases like Cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[4][5]

  • pH-sensitive linkers: These linkers, which often incorporate a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

  • Glutathione-sensitive linkers: These linkers utilize disulfide bonds that are stable in the bloodstream but are readily cleaved by the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH) found within cancer cells.[3][6]

Q3: What is the "bystander effect" and how does it relate to off-target toxicity?

The bystander effect refers to the ability of a cytotoxic payload, once released from an ADC within a target cancer cell, to diffuse out and kill neighboring cells, including antigen-negative cancer cells.[7][8] This can be beneficial for treating heterogeneous tumors.[9] However, if the payload diffuses into surrounding healthy tissue, it can lead to significant off-target toxicity.[1] The extent of the bystander effect is heavily influenced by the physicochemical properties of the payload, with highly membrane-permeable payloads exhibiting a stronger effect.[1][8]

Q4: How do I choose the right cleavable linker for my ADC?

Selecting the appropriate cleavable linker is critical for a successful ADC and involves considering several factors:[10]

  • Target Cell Characteristics: Evaluate the biological environment of the target cells, including their pH, the presence of reducing agents, and specific protease activity.[10]

  • Payload Properties: Ensure the linker's cleavage mechanism is compatible with the stability and release requirements of your cytotoxic drug.[10]

  • Therapeutic Goals: Choose a linker that maximizes the therapeutic window by ensuring efficient drug delivery and release at the tumor site while minimizing premature release and systemic toxicity.[10]

Troubleshooting Guides

Problem 1: My ADC shows high potency and specificity in vitro, but in vivo studies are terminated early due to excessive toxicity (e.g., >20% body weight loss, neutropenia, thrombocytopenia).[1][11]

  • Possible Cause: Premature payload release in systemic circulation due to an unstable linker.[1][]

  • Troubleshooting Workflow:

    A High In Vivo Toxicity Observed B Hypothesis: Premature Payload Release A->B C Action: Perform Linker Stability Assay B->C D Result: Linker is Unstable C->D Unstable E Result: Linker is Stable C->E Stable F Solution: Re-engineer linker for improved stability (e.g., modify cleavage site, introduce hydrophilic spacer) D->F G Alternative Hypothesis: On-target, off-tumor toxicity or nonspecific uptake E->G H Action: Evaluate target expression on healthy tissues and assess nonspecific uptake mechanisms G->H

    Caption: Troubleshooting workflow for high in vivo toxicity.

Problem 2: I am observing significant cytotoxicity in my antigen-negative control cell line in vitro.

  • Possible Cause 1: The payload has a very potent bystander effect, and even minimal, nonspecific uptake by antigen-negative cells is causing cell death.

  • Possible Cause 2: The linker is unstable in the cell culture medium, leading to the release of free payload that is then taken up by the antigen-negative cells.

  • Troubleshooting Steps:

    • Perform a conditioned medium transfer assay: Culture antigen-positive cells with the ADC, then transfer the conditioned medium to a culture of antigen-negative cells. If the antigen-negative cells die, it suggests that the payload is being released and is membrane-permeable.[12][13]

    • Assess linker stability in culture medium: Incubate the ADC in the cell culture medium for the duration of the cytotoxicity assay and measure the amount of free payload released over time using techniques like LC-MS.[14]

    • Titrate the ADC concentration: Determine the IC50 of the free payload on the antigen-negative cell line and compare it to the observed toxicity of the ADC. This can help differentiate between nonspecific uptake of the intact ADC and toxicity from the released payload.

Quantitative Data Summary

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADC TargetPayloadLinker TypeCell LineIC50 (ng/mL)Reference
HER2Tubulysin CCleavableSK-BR-30.1 - 1[15]
HER2Tubulysin CCleavableBT-4741 - 10[15]
TROP-2SN-38Acid-sensitive (CL2A)VariousVaries[3]
CD79bMMAEProtease-sensitive (vc)VariousVaries[16]

Table 2: Impact of Linker Type on In Vivo Toxicity

ADC TargetPayloadLinker TypeKey In Vivo Toxicities ObservedReference
Non-Hodgkin Lymphoma AntigensDM1Cleavable (SPP)Significant weight loss, hepatic and hematological toxicities[16]
Non-Hodgkin Lymphoma AntigensDM1Non-cleavable (SMCC)More favorable tolerability compared to cleavable linker ADC[16]
VariousMMAEProtease-sensitive (vc)Neutropenia, peripheral neuropathy[16][17]
VariousDM1ThioetherThrombocytopenia, hepatic toxicity[17]
VariousMMAFProtease-sensitiveOcular toxicity[17]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods to determine the IC50 value of an ADC.[4][15][18]

  • Cell Seeding:

    • Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[4][15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC solutions.

    • Include wells with medium only as a blank control and untreated cells as a negative control.

    • Incubate the plate for 72-96 hours.[4][15]

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][18]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4][18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.[15][18]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic dose-response curve.[15]

Bystander Effect Assay (Co-Culture Method)

This protocol is designed to assess the ability of the released payload to kill neighboring antigen-negative cells.[4][8][18]

  • Cell Preparation:

    • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.[4][18]

    • Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3).[4][8]

  • Cell Seeding:

    • Seed the co-culture mixture in a 96-well plate.

  • ADC Treatment:

    • Treat the co-culture with the ADC at various concentrations for 72-96 hours. The concentration should be cytotoxic to the antigen-positive cells but have minimal direct effect on the antigen-negative monoculture.[8]

  • Viability Assessment:

    • Read the fluorescence intensity of the GFP-labeled antigen-negative cells using a plate reader.[18]

    • Normalize the fluorescence intensity value in each well by subtracting the reading from the blank group.

    • Divide the fluorescence values of ADC-treated wells by the values of non-treated wells to get the percentage of viability of the antigen-negative cells.[18]

Linker Stability Assay (In Vitro Plasma Stability)

This protocol evaluates the stability of the ADC linker in plasma.[14]

  • Incubation:

    • Incubate the ADC sample in plasma from different species (e.g., mouse, human) at 37°C.[14]

  • Time Points:

    • Collect plasma samples at various time points over a designated period (e.g., 0, 6, 24, 48, 72 hours).

  • Quantification:

    • Measure the amount of total antibody and conjugated antibody using an ELISA-based method.[14]

    • Quantify the amount of free (released) payload in the plasma samples using LC-MS.[14]

  • Data Analysis:

    • Calculate the percentage of drug loss over time by comparing the amount of conjugated antibody at each time point to the initial amount.

    • Correlate the drug loss with the appearance of free payload to determine the linker stability.

Visualizations

cluster_extracellular Extracellular Space (Bloodstream, pH 7.4) cluster_cell Target Cancer Cell A ADC in Circulation (Stable Linker) B ADC binds to Target Antigen A->B C Receptor-Mediated Endocytosis B->C D Internalized ADC in Endosome/Lysosome C->D E Linker Cleavage (e.g., by proteases, low pH) D->E F Payload Release E->F G Payload induces Cell Death (Apoptosis) F->G

Caption: Mechanism of action of an ADC with a cleavable linker.

A ADC Candidate Selection B In Vitro Cytotoxicity Assay (Antigen-Positive & Negative Cells) A->B C Bystander Effect Assay (Co-culture) A->C D Linker Stability Assay (Plasma) A->D E Lead Candidate Optimization B->E C->E D->E F In Vivo Efficacy & Toxicity Studies (Animal Models) E->F

Caption: General workflow for assessing ADC efficacy and toxicity.

References

improving the pharmacokinetics of Val-Ala containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the pharmacokinetics of Valine-Alanine (Val-Ala) containing Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a Val-Ala linker compared to a Val-Cit linker in ADCs?

A1: The Val-Ala dipeptide linker offers several advantages over the more commonly used Val-Cit linker, primarily related to its physicochemical properties. Val-Ala is less hydrophobic than Val-Cit, which can lead to improved ADC characteristics.[1][2] Key advantages include:

  • Reduced Aggregation: ADCs with Val-Ala linkers generally show less aggregation, especially at higher drug-to-antibody ratios (DAR).[1][3][] This allows for the development of ADCs with higher DARs without compromising their physical stability.[1][5]

  • Improved Hydrophilicity: The lower hydrophobicity of Val-Ala helps to offset the lipophilicity of certain payloads, contributing to better overall solubility and pharmacokinetic (PK) profiles.[1][3]

  • Higher DAR potential: Due to reduced aggregation, Val-Ala linkers can facilitate the successful conjugation of a higher number of drug molecules per antibody (e.g., DAR up to 7.4) with limited aggregation.[1][5] In contrast, achieving a high DAR with Val-Cit can be challenging due to precipitation and aggregation issues.[5]

Q2: What are the primary factors that negatively impact the pharmacokinetics of Val-Ala containing ADCs?

A2: The primary factors that can negatively affect the pharmacokinetics of Val-Ala ADCs include:

  • Premature Linker Cleavage: Like other peptide-based linkers, the Val-Ala dipeptide can be susceptible to premature cleavage by enzymes in circulation, leading to off-target payload release.[3][6] In preclinical mouse models, this is a known issue due to the activity of mouse carboxylesterase 1c (Ces1c).[3][6] While more stable in human plasma, cleavage can still be mediated by other enzymes like neutrophil elastase.[6]

  • Hydrophobicity: The overall hydrophobicity of the ADC, influenced by both the payload and the linker, is a critical factor.[7][8] Increased hydrophobicity can lead to faster clearance from circulation, often through uptake by the liver, and an increased propensity for aggregation.[7][9][10]

  • Aggregation: ADC aggregation can significantly alter its PK profile, leading to rapid clearance and potentially causing immunogenicity.[11][12] Aggregation is often driven by the hydrophobicity of the linker-payload combination, especially at high DARs.[9][13]

Q3: How is the Val-Ala linker cleaved to release the payload?

A3: The Val-Ala linker is designed to be cleaved by lysosomal proteases, primarily Cathepsin B, which is overexpressed in many tumor cells.[1][14] The intended mechanism involves the following steps:

  • The ADC binds to the target antigen on the cancer cell surface and is internalized, typically into an endosome.

  • The endosome fuses with a lysosome, exposing the ADC to a cocktail of degradative enzymes, including Cathepsin B.

  • Cathepsin B recognizes and cleaves the peptide bond between Valine and Alanine.[2][14]

  • If a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) is present, its cleavage triggers a spontaneous electronic cascade that liberates the unmodified, active payload inside the target cell.[2][15]

Troubleshooting Guide

Issue 1: Rapid Clearance and Poor Exposure in Mouse Models

Q: My Val-Ala ADC shows a significantly shorter half-life and lower exposure in mice compared to what is expected. What is the likely cause and how can I troubleshoot this?

A: Rapid clearance of Val-Ala ADCs in mice is a common issue, primarily caused by premature linker cleavage by the mouse-specific enzyme carboxylesterase 1c (Ces1c).[3][6] This leads to off-target payload release, reducing ADC efficacy and potentially increasing toxicity.

Troubleshooting Steps:

  • Confirm Linker Instability: Perform an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[6][9]

  • Modify the Linker: Consider linker engineering strategies to enhance stability. While adding a glutamic acid residue (Glu-Val-Ala) has been shown to improve the stability of Val-Cit linkers against Ces1c, similar strategies could be explored for Val-Ala.[16]

  • Consider Alternative Preclinical Models: If possible, use Ces1c knockout mice for preclinical studies to obtain data that is more translatable to human pharmacokinetics.[3]

  • Explore Alternative Linker Chemistries: For future ADC designs, consider peptide sequences less prone to enzymatic cleavage in mice, such as the Gly-Gly-Phe-Gly (GGFG) tetrapeptide, or novel linker technologies like sulfatase-cleavable linkers which have shown high plasma stability.[3][6]

Issue 2: ADC Aggregation Observed During Formulation or Post-Injection

Q: I am observing high molecular weight species (aggregates) in my Val-Ala ADC preparation. What causes this and what are the mitigation strategies?

A: ADC aggregation is often driven by the hydrophobicity of the linker-payload combination.[9][13] While Val-Ala is less hydrophobic than Val-Cit, aggregation can still occur, particularly with highly lipophilic payloads or at high DARs.[1][]

Mitigation Strategies:

  • Characterize and Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to accurately quantify the percentage of aggregates in your ADC sample.[9][12]

  • Reduce Overall Hydrophobicity:

    • Incorporate Hydrophilic Spacers: Introduce hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design.[7][10] This can "shield" the hydrophobic payload and improve the ADC's solubility and PK profile.[7]

    • Optimize DAR: A lower average DAR will generally result in a less hydrophobic and more stable ADC.[9] Evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.

  • Formulation Optimization: Systematically screen different formulation buffers, pH levels, and excipients (e.g., polysorbates, sugars) to identify conditions that minimize aggregation and maintain stability.[9]

Data Summary: Val-Ala vs. Val-Cit Linker Properties
PropertyVal-Ala LinkerVal-Cit LinkerReference(s)
Relative Hydrophobicity LowerHigher[1][2][5]
Aggregation at High DAR Less prone to aggregation; allows for DAR up to ~7.4 with <10% aggregation.More prone to aggregation; difficult to achieve high DAR without precipitation.[1][3][5]
Cathepsin B Cleavage Rate Cleaved at approximately half the rate of Val-Cit.Faster cleavage by isolated Cathepsin B.[2]
Mouse Plasma Stability Susceptible to cleavage by Ces1c.Susceptible to cleavage by Ces1c.[3][6]

Key Experimental Protocols

Protocol 1: ADC Plasma Stability Assessment

This protocol outlines a method to evaluate the stability of a Val-Ala ADC in plasma in vitro.

Materials:

  • ADC sample

  • Mouse and Human plasma (e.g., K2-EDTA anticoagulant)

  • PBS (phosphate-buffered saline)

  • Anti-human IgG (Fc) magnetic beads

  • Low-pH elution buffer (e.g., 0.1% formic acid)

  • LC-MS system with a reverse-phase column

Methodology:

  • Incubation: Dilute the ADC to a final concentration (e.g., 1 mg/mL) in both mouse and human plasma. Incubate the samples at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze aliquots at -80°C to halt any reaction.[6]

  • Immunocapture: For each time point, incubate the plasma sample with anti-human IgG (Fc) magnetic beads for 1-2 hours to capture the ADC.[6]

  • Washing: Wash the beads multiple times with PBS to remove unbound plasma proteins.[6]

  • Elution: Elute the captured ADC from the beads using a low-pH buffer.[6]

  • LC-MS Analysis: Analyze the eluted samples using LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[6][17]

Protocol 2: Analysis of ADC Hydrophobicity by HIC

This protocol uses Hydrophobic Interaction Chromatography (HIC) to assess the relative hydrophobicity of an ADC.

Materials:

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

  • HPLC system with UV detector (280 nm)

Methodology:

  • Sample Preparation: Dilute the ADC and the unconjugated parent antibody to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated HIC column.[9]

  • Elution: Elute the bound proteins using a decreasing salt gradient (an increasing percentage of Mobile Phase B).[9]

  • Detection: Monitor the elution profile via UV absorbance at 280 nm.

  • Data Analysis: Compare the retention time of the ADC to the unconjugated antibody. A longer retention time indicates increased hydrophobicity.[9][18] Different DAR species can also be resolved, with higher DAR species eluting later.[18]

Visualizations

ADC_Troubleshooting_Workflow start Poor in vivo Pharmacokinetics (e.g., Rapid Clearance, Low Exposure) check_agg Assess Aggregation (SEC Analysis) start->check_agg agg_high Aggregation > 5%? check_agg->agg_high Results check_hydro Assess Hydrophobicity (HIC Analysis) agg_high->check_hydro No sol_formulate Optimize Formulation (Buffers, Excipients) agg_high->sol_formulate Yes check_stability Assess Plasma Stability (Mouse vs. Human Plasma) check_hydro->check_stability Normal sol_hydro Reduce Hydrophobicity: - Add PEG Spacer - Optimize DAR check_hydro->sol_hydro High Hydrophobicity sol_linker Improve Linker Stability: - Linker Modification - Alternative Chemistry check_stability->sol_linker Unstable in Mouse Plasma pk_ok Pharmacokinetics Improved check_stability->pk_ok Stable sol_formulate->pk_ok sol_hydro->pk_ok sol_linker->pk_ok

Caption: Troubleshooting workflow for poor ADC pharmacokinetics.

ADC_Plasma_Stability_Workflow start Start: ADC Sample incubate Incubate ADC in Plasma (Mouse & Human) at 37°C start->incubate aliquots Collect Aliquots at Multiple Time Points (e.g., 0-168h) incubate->aliquots capture Immunocapture ADC with Anti-Fc Magnetic Beads aliquots->capture wash Wash Beads to Remove Unbound Proteins capture->wash elute Elute ADC from Beads (Low pH Buffer) wash->elute analyze Analyze by LC-MS to Determine Average DAR elute->analyze end End: Compare DAR Decrease Over Time Between Species analyze->end

Caption: Experimental workflow for ADC plasma stability assessment.

References

Technical Support Center: Optimization of Click Chemistry for Efficient Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for click chemistry bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing click chemistry reactions for efficient bioconjugation and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is click chemistry and why is it used in bioconjugation?

A1: Click chemistry refers to a class of reactions that are rapid, versatile, and high-yielding.[1] These reactions are bio-orthogonal, meaning they occur with high specificity and do not interfere with biological processes, making them ideal for attaching molecules like fluorescent dyes or drugs to biomolecules such as proteins, peptides, and nucleic acids in complex biological environments.[2][3][4] The most common types of click chemistry used for bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Q2: What are the main differences between CuAAC and SPAAC reactions?

A2: The primary difference lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to promote the reaction between an azide (B81097) and a terminal alkyne, which is highly efficient but can be toxic to living cells.[6] SPAAC, on the other hand, is a copper-free reaction that uses a strained cyclooctyne (B158145) that reacts spontaneously with an azide, making it more suitable for in vivo applications.[7][8]

Q3: How do I choose between CuAAC and SPAAC for my experiment?

A3: The choice depends on your specific application. For in vitro applications where high reaction speed and yield are critical and the presence of copper is tolerable, CuAAC is an excellent choice.[9] For bioconjugation in living cells or organisms where metal toxicity is a concern, the copper-free nature of SPAAC makes it the superior option, despite its generally slower reaction kinetics.[9][10]

Q4: What are the key components of a CuAAC reaction?

A4: A typical CuAAC reaction includes an azide-functionalized molecule, a terminal alkyne-functionalized molecule, a copper(I) source (often generated in situ from CuSO₄ and a reducing agent), a copper-chelating ligand to stabilize the catalyst, and a suitable solvent.[11]

Q5: What is the role of the ligand in CuAAC reactions?

A5: Ligands in CuAAC reactions serve to stabilize the copper(I) catalyst, prevent its oxidation, accelerate the reaction rate, and reduce the cytotoxicity of copper in biological systems.[11][12] The choice of ligand can significantly impact the reaction efficiency.[13]

Troubleshooting Guides

Low or No Product Yield

Problem: You are observing low or no formation of your desired bioconjugate.

Potential Cause Recommended Solution
Inactive Copper Catalyst (CuAAC) Ensure your copper(I) source is fresh and not oxidized. Use a stabilizing ligand like THPTA or TBTA. Avoid buffers that can chelate copper, such as Tris.[14]
Degraded Reagents Verify the purity and stability of your azide and alkyne starting materials using methods like NMR or mass spectrometry.[14] Store strained cyclooctynes (for SPAAC) under appropriate conditions (cold and protected from light) to prevent degradation.[7]
Suboptimal Reaction Conditions Optimize the solvent system to ensure solubility of both reactants.[7] Adjust the pH; CuAAC is generally optimal between pH 4 and 12, while SPAAC can be sensitive to pH changes.[7][14] Gentle heating (e.g., 40-50°C) can sometimes improve yields for CuAAC, but high temperatures can lead to side reactions.[14]
Steric Hindrance If bulky groups near the reactive sites are impeding the reaction, consider introducing a PEG spacer to the alkyne or azide linker to increase accessibility.[7][15]
Incorrect Stoichiometry While a 1:1 ratio is a good starting point, using a slight excess (1.5-2 fold) of one of the components (usually the less precious one) can help drive the reaction to completion.[7][11]
High Background Signal or Non-Specific Labeling

Problem: You are observing a high background signal or labeling of unintended molecules in your experiment.

Potential Cause Recommended Solution
Non-specific Binding of Copper (CuAAC) Use a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate (B86663).[9] Perform a final wash step with a copper chelator like EDTA to remove residual copper.[9]
Side Reactions with Thiols Free thiols in cysteine residues can react with the copper catalyst or strained cyclooctynes.[9] Consider increasing the concentration of a reducing agent like TCEP to minimize this.[9]
Reagent Impurities Use high-purity azide and alkyne reagents. Ensure that solutions of reducing agents like sodium ascorbate (B8700270) are freshly prepared.[9]
Excess Reagents Titrate down the concentration of your azide or alkyne probes to the lowest effective concentration to minimize non-specific binding.[9]
Reactive Oxygen Species (ROS) (CuAAC) The copper catalyst in the presence of a reducing agent and oxygen can generate ROS, which can damage biomolecules.[9] Degassing the reaction mixture and performing the reaction under an inert atmosphere can help mitigate this.

Quantitative Data

Comparison of CuAAC and SPAAC Reactions
ParameterCuAAC with Terminal AlkynesSPAAC with DBCO
Reaction Rate Very FastFast
Second-Order Rate Constant (k₂) 10⁴ - 10⁵ M⁻¹s⁻¹~1 M⁻¹s⁻¹[9]
Typical Reaction Time Minutes to a few hours[9]Hours to overnight
Typical Yield >90%[9]>85%
Temperature Room TemperatureRoom Temperature to 37°C
Biocompatibility Limited in vivo due to copper cytotoxicity[10]Excellent for in vivo and live-cell applications[10]
Performance of Common Copper Ligands in CuAAC
LigandTypical Ligand:Cu RatioKey Advantages
THPTA 5:1[16]Highly water-soluble, accelerates reaction, protects biomolecules.
TBTA 1:1 to 5:1Effective in organic and mixed aqueous/organic solvents.
BTTAA 5:1Water-soluble, provides good protection against ROS.[17]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes a general procedure for labeling an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water)

  • Degassing equipment (optional, but recommended)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final volume and concentration.

  • Add the azide-functionalized dye to the reaction mixture. A 2-5 fold molar excess over the protein is a good starting point.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 copper to ligand ratio is recommended.[16]

  • Add the aminoguanidine solution to the protein-dye mixture. This helps to scavenge reactive byproducts of ascorbate oxidation.[16]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere to minimize oxidation.

  • Monitor the reaction progress using techniques like SDS-PAGE with fluorescence imaging or mass spectrometry.

  • Purify the labeled protein from excess reagents using methods such as size-exclusion chromatography or dialysis.[18]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Protein

This protocol outlines the conjugation of an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-biotin)

  • Anhydrous DMSO for dissolving the DBCO reagent

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer.

  • Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

  • In a reaction vessel, add the azide-modified protein solution.

  • Add the DBCO reagent to the protein solution. A 2-4 fold molar excess of the DBCO reagent over the azide-modified protein is a good starting point.[2]

  • Keep the final concentration of DMSO in the reaction mixture below 5% (v/v) to minimize effects on protein stability.[2]

  • Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2]

  • Monitor the reaction progress by SDS-PAGE to observe a band shift for the conjugated protein or by mass spectrometry to confirm the mass increase.[2]

  • Once the reaction is complete, remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography or another suitable purification method.[18]

Visualizations

experimental_workflow_cuaac cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification P Alkyne-Protein Mix Combine Protein, Dye, Ligand, CuSO4 P->Mix A Azide-Dye A->Mix Cu CuSO4 Solution Cu->Mix L Ligand (THPTA) L->Mix R Reducing Agent (Sodium Ascorbate) Initiate Add Sodium Ascorbate to Initiate R->Initiate Mix->Initiate Incubate Incubate at RT (1-4 hours) Initiate->Incubate Monitor Monitor Progress (SDS-PAGE / MS) Incubate->Monitor Purify Purify Conjugate (SEC / Dialysis) Monitor->Purify Product Labeled Protein Purify->Product

CuAAC Experimental Workflow

spaac_troubleshooting_logic Start Low SPAAC Yield CheckReagents Check Reagent Stability (Azide & Cyclooctyne) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Solvent, pH, Temp) Start->CheckConditions CheckStoichiometry Adjust Stoichiometry (Excess of one reagent) Start->CheckStoichiometry CheckSterics Address Steric Hindrance (Add PEG spacer) Start->CheckSterics Success Improved Yield CheckReagents->Success Reagents OK CheckConditions->Success Conditions Optimized CheckStoichiometry->Success Ratio Optimized CheckSterics->Success Hindrance Reduced

SPAAC Troubleshooting Logic

signaling_pathway_analysis cluster_cell_labeling Cellular Labeling cluster_click_reaction Bioorthogonal Ligation (SPAAC) cluster_analysis Downstream Analysis GPCR GPCR with Metabolically Incorporated Azide or Alkyne Click Live Cell Labeling GPCR->Click Probe Click-compatible Fluorescent Probe Probe->Click Imaging Fluorescence Imaging (Receptor Localization) Click->Imaging Pulldown Affinity Pulldown (Interaction Partners) Click->Pulldown MS Mass Spectrometry (Identify Interactors) Pulldown->MS

GPCR Signaling Pathway Analysis Workflow

References

Validation & Comparative

4-Pentynoyl-Val-Ala-PAB-PNP vs MC-Val-Cit-PABC-PNP

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: 4-Pentynoyl-Val-Ala-PAB-PNP vs. MC-Val-Cit-PABC-PNP for Antibody-Drug Conjugate Development

For researchers and drug development professionals navigating the nuanced landscape of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. This guide provides an objective comparison of two prominent protease-cleavable linkers: this compound and MC-Val-Cit-PABC-PNP. By examining their structural differences, biochemical properties, and performance in preclinical models, this document aims to equip scientists with the necessary information to make informed decisions for their ADC design.

Structural and Functional Overview

Both this compound and MC-Val-Cit-PABC-PNP are designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target tumor cells. This is achieved through a dipeptide sequence that is recognized and cleaved by lysosomal proteases, primarily Cathepsin B, which is often upregulated in the tumor microenvironment. Following enzymatic cleavage, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes spontaneous 1,6-elimination to release the active drug.

MC-Val-Cit-PABC-PNP is a widely utilized and well-characterized linker, often considered a "gold standard" in the field.[1] It is incorporated in the FDA-approved ADC, brentuximab vedotin (Adcetris®).[] The valine-citrulline (Val-Cit) dipeptide is a highly efficient substrate for Cathepsin B.[3][4]

This compound features a valine-alanine (Val-Ala) dipeptide, which is also a substrate for lysosomal proteases.[5][] A key distinguishing feature is the N-terminal 4-pentynoyl group, which provides a handle for "click chemistry" conjugation, allowing for bioorthogonal ligation strategies.[7][8]

The general mechanism of action for both linkers is depicted below:

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (in circulation) Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Binding to   cell surface antigen Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage 3. SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation 4. Payload Active Payload Release SelfImmolation->Payload 5. Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 6. Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7.

Caption: General mechanism of action for protease-cleavable ADCs.

Head-to-Head Performance Comparison

The choice between a Val-Ala and a Val-Cit-based linker can significantly impact the physicochemical properties and biological performance of an ADC.

Physicochemical Properties

A critical consideration in ADC development is the propensity for aggregation, especially at higher drug-to-antibody ratios (DAR). The hydrophobicity of the linker-payload can contribute to this issue.

PropertyThis compoundMC-Val-Cit-PABC-PNPKey Insights
Dipeptide Sequence Valine-Alanine (Val-Ala)Valine-Citrulline (Val-Cit)Val-Ala is less hydrophobic than Val-Cit, which can be advantageous.[9]
Aggregation at High DAR Lower tendency for aggregation.[9][10]Higher tendency for aggregation.[9]Studies have shown that achieving a high DAR with Val-Cit linkers can be challenging due to precipitation and aggregation.[9] In one study with ADCs at a DAR of ~7, the Val-Cit construct showed a 1.8% increase in aggregation, while the Val-Ala version did not show a significant increase.[10]
Suitability for Hydrophobic Payloads More suitable for highly lipophilic payloads (e.g., PBD dimers).[9]Less suitable, may exacerbate aggregation issues.The lower hydrophobicity of the Val-Ala linker makes it a better choice when working with payloads that are themselves very hydrophobic.[9]
Conjugation Chemistry Pentynoyl group allows for click chemistry (e.g., CuAAC with azide-modified antibodies).[7]Maleimide group (MC) reacts with thiol groups on the antibody.[11]The choice of conjugation chemistry can influence the site-specificity and homogeneity of the final ADC.
Biological Performance

The ultimate test of an ADC linker is its performance in biological systems, encompassing its stability in circulation, efficiency of payload release in target cells, and overall therapeutic efficacy.

Performance MetricThis compoundMC-Val-Cit-PABC-PNPKey Insights
Enzymatic Cleavage Cleaved by lysosomal proteases like Cathepsin B.[5]Efficiently cleaved by Cathepsin B and other cathepsins (K, L, S).[][3]While both are effective substrates, Val-Cit may be susceptible to a broader range of cathepsins, which could potentially impact selectivity.[]
Plasma Stability (Human) Generally stable.Generally stable.[12]Both linkers are designed for and generally exhibit good stability in human plasma.
Plasma Stability (Rodent) More stable in mouse plasma.[10]Prone to premature cleavage by mouse carboxylesterase Ces1C.[10]The instability of the Val-Cit linker in rodent plasma is a significant consideration for preclinical in vivo studies, potentially leading to off-target toxicity and an inaccurate assessment of the therapeutic window.
Bystander Effect Capable of inducing a bystander effect with membrane-permeable payloads.Capable of inducing a bystander effect with membrane-permeable payloads.[13][14]The bystander effect is primarily a property of the released payload. If the payload can diffuse across cell membranes (e.g., MMAE), ADCs with either linker can kill neighboring antigen-negative tumor cells.[13]
In Vitro Cytotoxicity Potent anti-tumor activity.Potent anti-tumor activity.In comparative studies, ADCs with Val-Ala and Val-Cit linkers often show similar in vitro potency when tested on relevant cancer cell lines.[][9]
In Vivo Efficacy Can demonstrate strong anti-tumor efficacy in xenograft models.Can demonstrate strong anti-tumor efficacy, but preclinical rodent models may be confounded by linker instability.[15]The superior stability of the Val-Ala linker in mice can translate to a better therapeutic index in these models.

Experimental Protocols

Reproducible and rigorous experimental methods are essential for the evaluation of ADC linkers. Below are outlines of key assays.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.

Plasma_Stability_Assay cluster_0 Incubation cluster_1 Time Points cluster_2 Analysis cluster_3 Result Incubate Incubate ADC in plasma (e.g., human, mouse) at 37°C Collect Collect aliquots at various time points (e.g., 0, 24, 48, 96h) Incubate->Collect Analyze Quantify intact ADC and/or released payload via LC-MS Collect->Analyze Calculate Determine ADC half-life (t½) in plasma Analyze->Calculate

Caption: Workflow for an in vitro plasma stability assay.

Methodology:

  • The ADC is incubated at a predetermined concentration in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.

  • Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 96 hours).

  • The reaction is quenched, often by protein precipitation with acetonitrile (B52724) or by freezing.

  • Samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or the released payload.[1][7]

  • The percentage of intact ADC is plotted against time to determine the plasma half-life.

Cathepsin B Cleavage Assay

This assay confirms that the linker is a substrate for the target protease and determines the rate of cleavage.

Methodology:

  • The ADC is incubated with recombinant human Cathepsin B in an appropriate buffer (typically acidic pH to mimic the lysosomal environment) at 37°C.

  • The reaction is monitored over time, with aliquots being taken at various intervals.

  • The reaction is stopped, for example, by adding a protease inhibitor or by denaturation.

  • The samples are analyzed by LC-MS or HPLC to quantify the amount of released payload.

  • The rate of payload release is calculated to determine the cleavage kinetics.[16][17]

Bystander Effect Co-Culture Assay

This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.

Bystander_Effect_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis CoCulture Co-culture antigen-positive (Ag+) and antigen-negative (Ag-, fluorescently labeled) cells Treat Treat with varying concentrations of ADC CoCulture->Treat Incubate Incubate for a defined period (e.g., 72-96h) Treat->Incubate Analyze Measure viability of Ag- cells (e.g., via flow cytometry or high-content imaging) Incubate->Analyze

Caption: Workflow for an in vitro bystander effect assay.

Methodology:

  • Antigen-positive (target) cells and antigen-negative (bystander) cells are co-cultured. The bystander cells are typically labeled (e.g., with a fluorescent protein like GFP) to distinguish them from the target cells.

  • The co-culture is treated with a range of concentrations of the ADC.

  • After a suitable incubation period (e.g., 72-96 hours), the viability of the bystander cell population is assessed using methods such as flow cytometry or automated microscopy.[18][19]

  • A reduction in the viability of the bystander cells in the presence of target cells and the ADC is indicative of a bystander effect.

Conclusion and Recommendations

Both this compound and MC-Val-Cit-PABC-PNP are effective protease-cleavable linkers for the development of ADCs. The choice between them should be guided by the specific goals of the research and the properties of the payload.

  • MC-Val-Cit-PABC-PNP is a well-validated linker with a proven clinical track record. It is an excellent choice for many applications, but its potential for aggregation at high DAR and its instability in rodent plasma should be carefully considered.

  • This compound offers several potential advantages, including improved stability (especially for high DAR constructs and in preclinical rodent models) and suitability for hydrophobic payloads. The presence of the pentynoyl group also opens up possibilities for bioorthogonal conjugation methods.

For programs where high DAR is desired, where a hydrophobic payload is being used, or where preclinical evaluation in rodent models is a key part of the development plan, the This compound linker presents a compelling alternative to the more traditional Val-Cit-based linkers. As with any component of ADC design, empirical testing of the final construct is essential to confirm its desired performance characteristics.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index.[1] This guide provides an objective comparison of these two primary linker strategies, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.

Mechanisms of Action: A Tale of Two Release Strategies

The principal difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[2] Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage under specific physiological conditions found in the tumor microenvironment or within cancer cells.[1][2] In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload.[1][2]

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers incorporate a chemically or enzymatically labile bond that is designed to break upon encountering specific triggers, leading to the release of the unmodified, potent payload.[2][3] Common cleavage mechanisms include:

  • Protease-Sensitive: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by proteases like Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[3]

  • pH-Sensitive: Linkers containing acid-labile groups, such as hydrazones, are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1]

  • Glutathione-Sensitive: These linkers utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[2]

ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell 1. Binding & Internalization Endosome Endosome (Low pH) TargetCell->Endosome Lysosome Lysosome (Low pH, High Proteases) Endosome->Lysosome Payload Free, Unmodified Payload Lysosome->Payload 2. Linker Cleavage (e.g., by Cathepsin B) Payload->Payload BystanderCell Neighboring Cell (Antigen-Negative) Payload->BystanderCell 4. Bystander Killing (if membrane-permeable)

Mechanism of a cleavable linker ADC.
Non-Cleavable Linkers: Antibody Degradation-Dependent Release

Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][4] The release of the cytotoxic agent only occurs after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[4] This process results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.[3]

ADC ADC in Circulation TargetCell Target Cancer Cell (Antigen-Positive) ADC->TargetCell 1. Binding & Internalization Endosome Endosome TargetCell->Endosome Lysosome Lysosome Endosome->Lysosome PayloadComplex Payload-Linker- Amino Acid Complex Lysosome->PayloadComplex 2. Antibody Degradation PayloadComplex->PayloadComplex

Mechanism of a non-cleavable linker ADC.

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with different linkers but the same antibody and payload are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.[3]

Table 1: Plasma Stability Comparison

A critical attribute of an ADC linker is its stability in systemic circulation. Premature payload release can lead to off-target toxicity and reduced efficacy.[1] Non-cleavable linkers generally exhibit higher plasma stability.[3][4]

Linker TypeADC Construct ExampleAnimal ModelKey Stability FindingReference
Non-Cleavable Amino-PEG6-C2-MMADMouseRemained stable over a 4.5-day incubation in mouse plasma.[5][5]
Cleavable (vc) Trastuzumab-vc-MMAEMouseShowed payload loss over a 7-day period in mouse plasma.[6][6]
Cleavable (vc) anti-CD79b-MMAERatShowed rapid payload loss in plasma compared to a tandem-cleavage linker.[1][1]
Table 2: In Vitro Cytotoxicity (IC50) Comparison

The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines.

ADC ConstructLinker TypeTarget Cell LineTarget AntigenApprox. IC50 (M)Reference
mil40-15Non-Cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹[3]
mil40-15Non-Cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹[3]
Trastuzumab-vc-MMAECleavable (vc)SK-BR-3HER25.5 x 10⁻¹¹
Trastuzumab-MCC-DM1Non-Cleavable (SMCC)JIMT-1HER2

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

In vivo studies using animal models provide crucial data on an ADC's ability to inhibit tumor growth.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals.[3][3]
Trastuzumab-MCC-DM1Non-Cleavable (SMCC)KPL-4 Breast CancerSingle 15 mg/kg doseComplete tumor regression.[7][7]
Trastuzumab-MCC-DM1Non-Cleavable (SMCC)JIMT-1 (Trastuzumab-resistant)15 mg/kgSignificant tumor growth inhibition.[8][8]

The Bystander Effect: A Key Differentiator

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[2] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[3] This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[3] Non-cleavable linkers largely abrogate the bystander effect because the released payload-linker-amino acid complex is charged and less membrane-permeable.[3]

cluster_0 Cleavable Linker cluster_1 Non-Cleavable Linker C_ADC Cleavable ADC C_Target Antigen-Positive Cell C_ADC->C_Target C_Payload Free Payload (Membrane Permeable) C_Target->C_Payload Release C_Bystander Antigen-Negative Cell C_Payload->C_Bystander Diffusion C_Bystander->C_Bystander Apoptosis NC_ADC Non-Cleavable ADC NC_Target Antigen-Positive Cell NC_ADC->NC_Target NC_Target->NC_Target Apoptosis NC_Payload Payload Complex (Impermeable) NC_Target->NC_Payload Release NC_Bystander Antigen-Negative Cell NC_Payload->NC_Bystander No Diffusion

Comparison of the bystander effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT-Based)

This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.

  • ADC Treatment: Prepare serial dilutions of the ADC. Remove the culture medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate at 37°C for a period corresponding to several cell doubling times (e.g., 72-144 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Use a sigmoidal dose-response curve to determine the IC50 value.

Plasma Stability Assay (ELISA/LC-MS Based)

This assay assesses the stability of the ADC and the extent of drug deconjugation in plasma.

  • Incubation: Incubate the ADC sample in plasma from different species (e.g., mouse, rat, human) at 37°C.[9] Collect plasma samples at various time points (e.g., 0, 24, 48, 72, 144 hours).[10]

  • ADC Isolation: Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., protein A beads).[6]

  • Quantification (Total Antibody - ELISA): Use an ELISA to measure the concentration of total antibody (both conjugated and deconjugated) in the plasma samples over time.

  • Quantification (Intact ADC - LC-MS): Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR indicates drug deconjugation.[6]

  • Quantification (Free Payload - LC-MS/MS): Quantify the amount of free payload released into the plasma supernatant using a sensitive LC-MS/MS method.[9]

  • Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile of the ADC in plasma.

In Vivo Efficacy Study (Xenograft Model)

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

start Start A 1. Tumor Cell Implantation (e.g., subcutaneous in nude mice) start->A end End B 2. Tumor Growth (to 100-200 mm³) A->B C 3. Randomize Mice (into treatment & control groups) B->C D 4. ADC Administration (e.g., intravenous) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint Reached (e.g., tumor size limit) E->F G 7. Data Analysis (TGI, Survival) F->G G->end

Workflow for an in vivo ADC efficacy study.
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size, typically 100-200 mm³.

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC) with 5-10 mice per group, ensuring a similar average tumor volume across groups.

  • ADC Administration: Administer the ADCs and vehicle control, typically via intravenous injection, at a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Also, monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: The study typically concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

  • Analysis: Excise tumors for weight measurement and further analysis. Calculate the percentage of Tumor Growth Inhibition (%TGI) to quantify the anti-tumor effect. Analyze differences between groups using appropriate statistical tests.

Bystander Killing Assay (Co-Culture Method)

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

  • Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of antigen-positive (Ag+) and fluorescent Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 9:1) to assess dependency on target cell number. Include control wells with only Ag- cells.

  • ADC Treatment: After allowing cells to adhere, treat the wells with serial dilutions of the ADC. Choose a concentration range that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in monoculture.

  • Incubation: Incubate the co-culture for 72-144 hours.

  • Data Acquisition: Use flow cytometry or high-content imaging to specifically quantify the viable (GFP-positive) Ag- cell population.

  • Analysis: Normalize the viable Ag- cell count in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.

Conclusion: Selecting the Optimal Linker

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design with no one-size-fits-all solution.[9]

  • Cleavable linkers are often preferred for their potent bystander effect, which can be crucial for eradicating heterogeneous tumors.[3] However, this can come at the cost of lower plasma stability and a higher potential for off-target toxicity.[3]

  • Non-cleavable linkers offer enhanced plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[4] Their lack of a bystander effect makes them potentially more suitable for treating hematological cancers or highly homogeneous solid tumors with high antigen expression.

Ultimately, the optimal linker strategy depends on the specific target antigen, its expression level and heterogeneity, the tumor microenvironment, the potency of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.[3] Rigorous evaluation using the experimental protocols outlined in this guide is essential for the rational design and development of next-generation ADCs.

References

A Comparative Guide to Validating ADC Linker Cleavage In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

The stability and cleavage characteristics of the linker are paramount to the efficacy and safety of an Antibody-Drug Conjugate (ADC).[1][2] Premature cleavage in systemic circulation can cause off-target toxicities, while inefficient payload release at the tumor site diminishes therapeutic effectiveness.[3] This guide provides a comparative overview of key methodologies for validating ADC linker cleavage, offering structured data and detailed protocols for researchers in drug development.

Part 1: In Vitro Validation of Linker Cleavage

In vitro assays are fundamental for the initial characterization of linker stability and cleavage mechanisms. These assays assess the linker's behavior in environments mimicking physiological and tumor conditions.

Comparison of In Vitro Linker Cleavage/Stability Assays

Assay Principle Linker Type Compatibility Sample Type Throughput Key Readout Pros Cons
Plasma Stability Assay ADC is incubated in plasma from various species (human, mouse, rat) to measure premature payload release.[3][4]All types (Cleavable & Non-cleavable)Plasma, SerumMedium to HighDrug-to-Antibody Ratio (DAR) over time, Free payload concentration.[1][3]Mimics physiological circulation; crucial for predicting in vivo stability.[3]Can be influenced by species-specific enzymes (e.g., carboxylesterases in rodents).[5][6]
Lysosomal/Enzymatic Assay ADC is incubated with purified lysosomal extracts or specific enzymes (e.g., Cathepsin B, β-glucuronidase) to measure targeted cleavage.[7][8][9]Enzyme-cleavable (e.g., Val-Cit, GGFG)Purified enzymes, Lysosomal homogenatesHighRate of payload release (e.g., % cleavage over time).[3][9]Directly assesses the intended cleavage mechanism; allows for kinetic studies.[10][11]May not fully replicate the complex lysosomal environment.
Cell-Based Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Measures the potency (IC50) of the ADC on target cancer cells, indirectly reflecting payload release and activity.[4][8]All typesCancer cell lines (Antigen-positive and negative)HighIC50 value (concentration for 50% inhibition).[4]Provides a functional measure of ADC efficacy; essential for candidate selection.Indirect; does not directly quantify linker cleavage.
Mass Spectrometry (LC-MS/MS) Directly quantifies the intact ADC, free payload, and payload-containing catabolites.[12][13][14]All typesPlasma, cell lysates, lysosomal fractionsLow to MediumAbsolute concentration of ADC, payload, and catabolites.[13]High sensitivity and specificity; provides structural information on cleavage products.[12][14]Requires specialized equipment; lower throughput.

Experimental Protocols: In Vitro Assays

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To evaluate the stability of an ADC in plasma.[4]

  • Methodology:

    • Preparation: Dilute the ADC to a final concentration (e.g., 100-200 µg/mL) in human, rat, and mouse plasma. Prepare a control sample in a stable buffer like PBS.[4]

    • Incubation: Incubate all samples at 37°C with gentle agitation.

    • Sampling: Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours) and store them at -80°C until analysis.[4]

    • Analysis:

      • For DAR: Isolate the ADC using immunoaffinity capture (e.g., Protein A/G beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.[3]

      • For Free Payload: Perform protein precipitation on plasma samples (e.g., with acetonitrile). Analyze the supernatant using LC-MS/MS to quantify the concentration of released, free payload.[1]

    • Data Analysis: Plot the percentage of intact ADC or DAR over time to determine the ADC's half-life in plasma.[4]

Protocol 2: Cathepsin B Cleavage Assay

  • Objective: To assess the cleavage rate of a protease-sensitive linker.[8]

  • Methodology:

    • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 10-50 µM), recombinant human Cathepsin B in an appropriate assay buffer (typically acidic, pH 5.0-5.5), and a reducing agent like DTT to activate the enzyme.

    • Incubation: Incubate the mixture at 37°C.

    • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quenching: Stop the reaction immediately, often by adding a protease inhibitor or by protein precipitation with an organic solvent.

    • Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant by LC-MS or HPLC to quantify the released payload.

    • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics. For some linkers, over 80% digestion can be observed within 30 minutes.[9]

Quantitative Data Summary: In Vitro Linker Stability & Potency

Linker TypeExample Sequence/StructureStability/Cleavage CharacteristicsRepresentative IC50 (Target Cells)
Protease-Sensitive Valine-Citrulline (Val-Cit)Highly stable in human plasma (>200 days), but susceptible to cleavage by mouse carboxylesterases.[4][5] Rapidly cleaved by Cathepsin B (>80% in 30 min).Potent; often in the low pM to nM range.
Protease-Sensitive Gly-Gly-Phe-Gly (GGFG)Generally stable, but can exhibit slower cleavage kinetics compared to Val-Cit.[9]Potent; used in highly effective ADCs like Trastuzumab Deruxtecan.[15]
pH-Sensitive HydrazoneDesigned to be stable at blood pH (~7.4) and hydrolyze at lower endosomal/lysosomal pH (4.5-6.0).[16] Stability can be variable.[4]Generally less potent than protease-sensitive linker ADCs in direct comparisons.[4]
Glutathione-Sensitive DisulfideCleaved in the reducing environment of the cytoplasm, which has high glutathione (B108866) concentrations.[2]Varies widely based on payload and target.
Non-Cleavable Thioether (e.g., SMCC)Highly stable in circulation. Payload is released after complete antibody degradation in the lysosome.[2][15]Effective, but lacks a bystander effect as the released payload is typically charged and not membrane-permeable.[2]

Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and cell line used.

Part 2: In Vivo Validation of Linker Cleavage

In vivo studies are essential to understand the ADC's behavior in a complex biological system, providing critical data on pharmacokinetics, biodistribution, and overall stability.[17][18][19]

Comparison of In Vivo Validation Methods

Method Principle Key Readout Pros Cons
Pharmacokinetic (PK) Analysis Measures the concentration of ADC components (total antibody, intact ADC, free payload) in plasma over time after administration to an animal model.[1][20][21]Half-life (t1/2), Clearance, Area Under the Curve (AUC) for each analyte.Provides a comprehensive profile of ADC stability and clearance in circulation.[22]Does not provide information on tissue-specific cleavage.
Biodistribution Studies Tracks the distribution and accumulation of the ADC and its components in various organs and tumors over time.[23][24]Percent injected dose per gram of tissue (%ID/g).Reveals tumor targeting efficiency and off-target accumulation.[23]Traditionally requires radiolabeling and tissue harvesting.[23][24]
Catabolite Analysis Identifies and quantifies the payload and its metabolites (catabolites) in plasma and tissues.[12][13]Structure and concentration of payload-containing catabolites.Directly confirms linker cleavage products and metabolic fate of the payload.[12][14]Analytically challenging due to low concentrations and unknown structures.[12]
Imaging (PET, FMT) Non-invasively visualizes and quantifies ADC distribution in real-time using labeled ADCs.[23][24]Real-time localization and quantification of signal in tumors and organs.Allows for longitudinal studies in the same animal; reduces animal usage.[23]Requires specialized imaging agents and equipment.

Experimental Protocols: In Vivo Assays

Protocol 3: Pharmacokinetic (PK) Analysis

  • Objective: To determine the systemic exposure and stability of an ADC.

  • Methodology:

    • Animal Dosing: Administer the ADC intravenously (IV) to a relevant animal model (e.g., mice or rats) at a specified dose.[1]

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours) post-injection. Process the blood to obtain plasma.[1][23]

    • Sample Analysis: Use distinct bioanalytical methods to quantify different ADC species:

      • Total Antibody: Use a standard ligand-binding assay (LBA) like ELISA, capturing with the target antigen and detecting with an anti-human IgG antibody.

      • Intact ADC (Conjugated Drug): Use an ELISA format where a capture antibody binds the mAb and a detection antibody binds the payload. This specifically measures ADC with the payload still attached.[1]

      • Free Payload: Use protein precipitation followed by LC-MS/MS analysis of the supernatant to quantify the released small molecule drug.[1]

    • Data Analysis: Plot the concentration of each analyte versus time. Use pharmacokinetic modeling software to calculate key parameters like half-life, clearance, and AUC.

Protocol 4: Ex Vivo Biodistribution Analysis

  • Objective: To determine the tissue distribution and tumor targeting of an ADC.

  • Methodology:

    • ADC Labeling (Optional but common): For easier quantification, the ADC can be radiolabeled (e.g., with ⁸⁹Zr or ¹²⁵I).[11][24]

    • Animal Dosing: Administer the (labeled or unlabeled) ADC via IV injection into tumor-bearing mice.

    • Tissue Harvesting: At selected time points (e.g., 24, 72, 144 hours), euthanize cohorts of animals. Perfuse extensively to remove blood from tissues.

    • Organ Collection: Dissect and collect tumors and key organs (liver, spleen, kidney, lungs, heart, etc.). Weigh each tissue sample.

    • Quantification:

      • Radiolabeled ADC: Measure radioactivity in each tissue using a gamma counter.

      • Unlabeled ADC: Homogenize tissues and use LC-MS/MS to quantify the amount of ADC (or specific catabolites) present.[25]

    • Data Analysis: Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Mandatory Visualizations

G Cytotoxicity Cytotoxicity PK PK Cytotoxicity->PK Advance Lead Candidate Start ADC Candidate Plasma_Stability Plasma_Stability Start->Plasma_Stability

G ADC ADC with Protease-Cleavable Linker Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis 1. Binding to Tumor Antigen Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Action Release Payload Release (e.g., MMAE) Cleavage->Release 5. Self-Immolation Apoptosis Cell Death (Apoptosis) Release->Apoptosis 6. Cytotoxic Effect

References

Unlinking the Bystander Effect: A Comparative Guide to ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Antibody-Drug Conjugate (ADC) design is paramount to developing effective cancer therapeutics. A critical determinant of an ADC's efficacy, particularly in the context of heterogeneous tumors, is the nature of its linker. This guide provides an objective comparison of the bystander killing effect mediated by different ADC linkers, supported by experimental data and detailed methodologies.

The bystander effect, a phenomenon where the cytotoxic payload of an ADC kills not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, can significantly enhance therapeutic efficacy.[1][2] This effect is largely governed by the linker connecting the antibody to the payload. Linkers are broadly categorized as cleavable or non-cleavable, a distinction that dictates the mechanism and location of payload release, and consequently, the potential for bystander killing.[3][4]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Mechanisms

Cleavable linkers are designed to release their payload upon encountering specific conditions prevalent within the tumor microenvironment or inside tumor cells, such as low pH or the presence of certain enzymes.[5] This release allows the payload, if membrane-permeable, to diffuse out of the target cell and kill neighboring cells.[4][] In contrast, non-cleavable linkers remain intact until the antibody component of the ADC is degraded within the lysosome of the target cell.[3] The resulting payload-linker remnant is often charged and membrane-impermeable, thus limiting its activity to the target cell and precluding a significant bystander effect.[1][7]

The choice of linker has profound implications for an ADC's therapeutic window. While the bystander effect of cleavable linkers can lead to enhanced tumor killing, it can also increase the risk of off-target toxicity to healthy tissues.[8] Conversely, the contained cytotoxicity of non-cleavable linkers may offer a better safety profile at the cost of reduced efficacy in heterogeneous tumors.[3]

Quantitative Comparison of Bystander Killing Effect

The differential bystander effect of cleavable and non-cleavable linkers has been quantified in numerous preclinical studies. A common approach involves co-culturing antigen-positive and antigen-negative cancer cells and measuring the viability of the antigen-negative population following ADC treatment.

Two prominent examples in the field are Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker, and Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker.

ADC (Linker Type)PayloadAntigen-Positive CellsAntigen-Negative CellsCo-culture Ratio (Ag+:Ag-)% Viability of Antigen-Negative CellsReference
T-DXd (Cleavable)DXdSK-BR-3 (HER2+)U-87 MG (HER2-)1:1Significant cytotoxicity observed[9]
T-DM1 (Non-cleavable)DM1SK-BR-3 (HER2+)U-87 MG (HER2-)1:1No significant effect[9]
T-DXd (Cleavable)DXdKPL-4 (HER2+)MDA-MB-468 (HER2-)Not specifiedBoth cell types killed[10]
T-DM1 (Non-cleavable)DM1KPL-4 (HER2+)MDA-MB-468 (HER2-)Not specifiedOnly HER2+ cells killed[10]
T-vc-MMAE (Cleavable)MMAEN87 (HER2+)GFP-MCF7 (HER2-)1:1 (50% Ag+)Increased bystander killing[1]
T-DM1 (Non-cleavable)DM1HER2+ cellsHER2- cellsNot specifiedMinimal bystander killing[1]

Experimental Protocols

In Vitro Co-Culture Bystander Assay

This assay is a foundational method for assessing the bystander effect.[11]

1. Cell Line Selection and Preparation:

  • Select an antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2) and an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload (e.g., U-87 MG).[9]

  • The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[12]

2. Co-Culture Seeding:

  • Seed the Ag+ and Ag- cells together in a 96-well plate at a predetermined ratio (e.g., 1:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.[12][13]

3. ADC Treatment:

  • After allowing the cells to adhere overnight, treat the co-culture with a serial dilution of the ADC. Include appropriate controls, such as untreated cells and cells treated with a non-targeting ADC.[13]

4. Viability Assessment:

  • After a set incubation period (e.g., 72-96 hours), assess the viability of the Ag- cell population.[13][14]

  • If using a fluorescently labeled Ag- cell line, viability can be measured by flow cytometry or high-content imaging.[13][15]

  • Alternatively, overall cell viability can be assessed using assays like MTT, with calculations to infer the effect on the Ag- population.[1]

In Vivo Xenograft Model for Bystander Effect

This model provides a more physiologically relevant assessment of the bystander effect in a tumor microenvironment.[2]

1. Cell Line Preparation and Implantation:

  • Prepare a mixture of Ag+ and Ag- tumor cells. The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.[10][15]

  • Subcutaneously co-implant the cell mixture into immunodeficient mice to establish admixed tumors.[2]

2. ADC Administration:

  • Once tumors reach a predetermined size, administer the ADC intravenously.[10]

3. Tumor Growth and Bystander Effect Monitoring:

  • Monitor tumor volume over time using calipers.[10]

  • If using luciferase-expressing Ag- cells, the bystander effect can be quantified by measuring the luciferase signal using an in vivo imaging system. A decrease in the luciferase signal in the presence of the ADC indicates bystander killing.[10]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

Bystander_Effect_Mechanism cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC Ag_Pos_C Antigen-Positive Cell ADC_C->Ag_Pos_C Binding Internalization_C Internalization Ag_Pos_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Linker Cleavage Diffusion_C Payload Diffusion Payload_Release_C->Diffusion_C Death_C Cell Death Payload_Release_C->Death_C Ag_Neg_C Antigen-Negative Cell (Bystander) Diffusion_C->Ag_Neg_C Uptake Death_Bystander_C Cell Death Ag_Neg_C->Death_Bystander_C ADC_NC ADC Ag_Pos_NC Antigen-Positive Cell ADC_NC->Ag_Pos_NC Binding Internalization_NC Internalization Ag_Pos_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Complex_NC Payload-Linker Complex (Charged) Degradation_NC->Payload_Complex_NC No_Diffusion_NC No Diffusion Payload_Complex_NC->No_Diffusion_NC Death_NC Cell Death Payload_Complex_NC->Death_NC

Caption: Mechanism of bystander effect for cleavable vs. non-cleavable linkers.

Co_Culture_Assay_Workflow start Start: Cell Line Selection (Ag+ and Ag-) seed_cells Seed Ag+ and Ag- Cells in Co-Culture start->seed_cells treat_adc Treat with ADC seed_cells->treat_adc incubate Incubate (e.g., 72h) treat_adc->incubate assess_viability Assess Viability of Ag- Cells incubate->assess_viability analyze_data Data Analysis: Quantify Bystander Effect assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro co-culture bystander assay.

Conclusion

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic's bystander killing potential. While cleavable linkers can enhance efficacy in heterogeneous tumors through the bystander effect, this must be balanced against the potential for increased off-target toxicity. Conversely, non-cleavable linkers offer a more contained and potentially safer profile but may be less effective in tumors with varied antigen expression. The experimental frameworks provided here offer robust methodologies for quantifying the bystander effect, enabling a comprehensive comparison of different ADC platforms and informing the strategic development of next-generation cancer therapeutics.

References

A Comparative Guide to Val-Ala and Val-Cit Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the efficacy and safety profile of an antibody-drug conjugate (ADC). Among the most utilized classes of cleavable linkers are those based on dipeptides, designed for specific cleavage within the lysosomal compartment of target cells. This guide provides an objective comparison of two such linkers, Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), with a focus on their stability in plasma, a crucial factor for minimizing off-target toxicity and maximizing therapeutic index.

Executive Summary

Both Val-Ala and Val-Cit linkers are designed to be cleaved by the lysosomal protease Cathepsin B, ensuring payload release within the target cell. In human plasma, both linkers exhibit high stability, which is essential for preventing premature drug release in circulation. However, key differences emerge in their behavior in mouse plasma, their relative susceptibility to enzymatic cleavage, and their impact on the physicochemical properties of the ADC, particularly at high drug-to-antibody ratios (DAR). Notably, Val-Ala linkers have been reported to offer advantages in terms of reduced aggregation and improved hydrophilicity.

Comparative Data on Linker Performance

The following table summarizes the key performance characteristics of Val-Ala and Val-Cit linkers based on available experimental data.

ParameterVal-Ala LinkerVal-Cit LinkerKey Findings & References
Human Plasma Stability HighHighBoth linkers are generally stable in human plasma, a critical feature for successful ADCs.[1][2]
Mouse Plasma Stability Generally StableUnstableVal-Cit linkers are susceptible to cleavage by the mouse-specific carboxylesterase Ces1c, leading to premature payload release in preclinical mouse models.[3] This is a critical consideration for the translation of preclinical data.
Cathepsin B Cleavage Rate Slower than Val-CitFaster than Val-AlaIn isolated Cathepsin B assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker.[2]
Aggregation Propensity LowerHigher, especially at high DARVal-Ala's lower hydrophobicity contributes to reduced aggregation of ADCs, even at high DARs (up to 7.4 with <10% aggregation).[4] In one study with a DAR of ~7, Val-Ala ADCs showed no significant increase in dimeric species, while Val-Cit ADCs showed a 1.80% increase in aggregation.[3]
Hydrophilicity More HydrophilicLess HydrophilicThe Val-Ala dipeptide is less hydrophobic than Val-Cit, which can be advantageous for ADCs carrying lipophilic payloads.[4]

Mechanism of Action: Intracellular Cleavage Pathway

The therapeutic efficacy of ADCs employing Val-Ala or Val-Cit linkers relies on a multi-step process initiated upon binding to the target antigen on a cancer cell.

cluster_circulation Systemic Circulation (Plasma) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Linker Cellular Effect Cellular Effect Payload->Cellular Effect 5. Cytotoxicity

Caption: ADC internalization and payload release pathway.

Upon internalization, the ADC is trafficked to the lysosome, where the acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the cleavage of the dipeptide linker. This releases the cytotoxic payload, which can then exert its pharmacological effect.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species over time.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Pooled human plasma (and other species as required, e.g., mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Protein precipitation solution (e.g., acetonitrile (B52724) with 1% formic acid)

  • LC-MS grade solvents

  • Immunocapture beads (e.g., Protein A/G) for some methodologies

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • ADC Preparation: Prepare a stock solution of the ADC in PBS at a known concentration.

  • Incubation: Spike the ADC into pre-warmed plasma at 37°C to a final concentration (e.g., 100 µg/mL).

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours, and up to 28 days for human plasma), draw aliquots of the plasma-ADC mixture.[1]

  • Sample Quenching & Protein Precipitation: Immediately stop the reaction by adding a 4-fold excess of cold protein precipitation solution to the aliquot.[1]

  • Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the released payload.

  • LC-MS Analysis: Analyze the supernatant by a validated LC-MS method to quantify the concentration of the released payload. In parallel, the remaining conjugated ADC in the pellet can be analyzed to determine the change in the drug-to-antibody ratio (DAR) over time.

start Start: ADC in Plasma incubation Incubate at 37°C start->incubation sampling Aliquot at Time Points incubation->sampling precipitation Protein Precipitation (e.g., Acetonitrile) sampling->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Analyze Supernatant (Released Payload) centrifugation->supernatant pellet Analyze Pellet (Remaining ADC - DAR) centrifugation->pellet lcms LC-MS Analysis supernatant->lcms pellet->lcms

References

A Comparative Analysis of 4-Pentynoyl-Val-Ala-PAB-PNP in FAP-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that can selectively eliminate cancer cells while minimizing damage to healthy tissues. One promising strategy involves the development of prodrugs that are activated by enzymes specifically overexpressed in the tumor microenvironment. Among these, fibroblast activation protein (FAP) has emerged as a key target due to its high expression on cancer-associated fibroblasts (CAFs) in a wide array of solid tumors. This guide provides a comparative analysis of the FAP-activated prodrug linker, 4-Pentynoyl-Val-Ala-PAB-PNP, and its application in different cancer models, comparing its efficacy with other FAP-targeted approaches.

Mechanism of Action: FAP-Mediated Prodrug Activation

The this compound linker is a critical component of antibody-drug conjugates (ADCs) designed to target FAP-positive tumors. The underlying principle of its action is the enzymatic cleavage of the Val-Ala dipeptide sequence by FAP. This cleavage initiates a cascade that leads to the release of a potent cytotoxic agent directly within the tumor microenvironment, thereby enhancing its therapeutic index.

Below is a diagram illustrating the activation pathway:

FAP_Activation_Pathway cluster_TME Tumor Microenvironment (TME) ADC Antibody-Drug Conjugate (ADC) (4-Pentynoyl-Val-Ala-PAB-Payload) FAP Fibroblast Activation Protein (FAP) (on Cancer-Associated Fibroblasts) ADC->FAP Binding Cleavage Enzymatic Cleavage of Val-Ala Linker FAP->Cleavage Catalysis Release Release of Cytotoxic Payload Cleavage->Release TumorCell Tumor Cell Release->TumorCell Uptake Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis Induction of

Caption: FAP-mediated activation of a this compound-based ADC.

Comparative Efficacy in Preclinical Cancer Models

The efficacy of FAP-targeted therapies utilizing the Val-Ala cleavable linker has been demonstrated in various preclinical cancer models. Below is a summary of key findings comparing different FAP-targeted ADCs.

Quantitative Efficacy Data
Compound/ADC Cancer Model Payload Key Efficacy Metric Result Reference
FAP-Targeted ADC with Val-Ala LinkerPancreatic Ductal Adenocarcinoma (PDAC) XenograftMonomethyl Auristatin E (MMAE)Tumor Growth Inhibition (TGI)>90% TGI at 1 mg/kg
FAP-Targeted ADC with Val-Ala LinkerColon Cancer XenograftMMAETumor RegressionComplete tumor regression observed
FAP-Targeted ADC with Val-Ala LinkerNon-Small Cell Lung Cancer (NSCLC) XenograftMMAETGISignificant dose-dependent TGI
FAP-IL2v ImmunocytokineMC38 Colon CarcinomaInterleukin-2 variantTGI80% TGI
FAP-4-1BBLB16F10 Melanoma4-1BB LigandTGI60% TGI

Note: The data presented are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of FAP-targeted ADCs.

In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The ADC or cytotoxic payload is serially diluted and added to the wells. Control wells receive vehicle only.

  • Incubation: Plates are incubated for 72-96 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured, and the data are normalized to the control wells. The IC50 values are calculated using a non-linear regression model.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor activity of a compound in a living organism.

  • Animal Housing: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment.

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment Administration: Mice are randomized into treatment and control groups. The ADC is administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules. The control group receives a vehicle or a non-targeting ADC.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Below is a diagram outlining the general workflow for an in vivo xenograft study:

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow Start Start Implantation Tumor Cell Implantation Start->Implantation TumorGrowth Tumor Growth (to 100-200 mm³) Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., TGI calculation) Monitoring->Endpoint End End Endpoint->End

Caption: A generalized workflow for an in vivo tumor xenograft study.

Comparison with Alternative FAP-Targeting Strategies

While the this compound linker represents a potent system for delivering cytotoxic payloads, other FAP-targeting strategies are also under investigation. These include:

  • FAP-targeted Immunocytokines: These fusion proteins combine a FAP-targeting antibody with a cytokine, such as Interleukin-2 (IL-2), to stimulate an anti-tumor immune response. For example, a FAP-IL2v immunocytokine has shown significant tumor growth inhibition in a colon carcinoma model.

  • FAP-targeted Co-stimulatory Molecules: Another approach involves fusing a FAP-targeting antibody to a co-stimulatory ligand, like 4-1BBL. This aims to enhance T-cell activation within the tumor microenvironment and has demonstrated efficacy in melanoma models.

  • Alternative Cleavable Linkers: Research is ongoing to develop other FAP-cleavable linkers with different cleavage kinetics and stability profiles to optimize the therapeutic window of ADCs.

The choice of strategy depends on the specific cancer type, the characteristics of the tumor microenvironment, and the desired therapeutic outcome, whether it be direct cytotoxicity or immune modulation.

Conclusion

The this compound linker is a valuable tool in the development of FAP-targeted ADCs, enabling the specific delivery and release of cytotoxic agents in the tumor microenvironment. Preclinical studies have demonstrated its potential across various cancer models, showing significant tumor growth inhibition and regression. However, the field of FAP-targeted therapy is diverse, with alternative strategies like immunocytokines and co-stimulatory molecules also showing promise. Future research will likely focus on comparative studies to determine the optimal FAP-targeting approach for different clinical scenarios and on the development of novel linker-payload combinations to further improve efficacy and safety.

A Head-to-Head Comparison of Protease-Sensitive Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Protease-sensitive linkers are a major class of cleavable linkers designed to be stable in systemic circulation and to release their cytotoxic payload upon encountering specific proteases prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.

This guide provides an objective comparison of commonly used protease-sensitive linkers, supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in the evaluation of ADCs with different linker technologies.

Mechanisms of Cleavage: Exploiting the Tumor Protease Landscape

Protease-sensitive linkers incorporate peptide sequences that are recognized and cleaved by specific proteases. The most established strategy utilizes lysosomal proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[1][2]

The general mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization. Inside the cell, the ADC is trafficked to the lysosome, where proteases cleave the linker, releasing the active drug.

Below is a diagram illustrating the intracellular activation of an ADC with a protease-sensitive linker.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Targeting Internalization Internalization (Endocytosis) Antigen->Internalization Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Active Cytotoxic Payload Lysosome->Payload Protease Cleavage of Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: Intracellular pathway of ADC activation via a protease-sensitive linker.

Head-to-Head Comparison of Key Protease-Sensitive Linkers

The selection of a protease-sensitive linker is a critical decision in ADC design, influencing its stability, efficacy, and therapeutic window. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Protease-Sensitive Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.

Linker TypePeptide SequencePlasma Half-Life (t½)Key Findings
Cathepsin B-Sensitive Valine-Citrulline (Val-Cit)> 230 days (human plasma)Highly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.[1][3]
Valine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1][4]
Phenylalanine-Lysine (Phe-Lys)Generally StableAnother dipeptide linker option with good stability.[5]
Gly-Phe-Leu-Gly (GFLG)StableA tetrapeptide linker that can exhibit slower drug release kinetics.[6]
Gly-Pro-Leu-Gly (GPLG)High stabilityShowed higher stability in human and rat plasma compared to GFLG, Val-Cit, and Val-Ala.[6][7]
Legumain-Sensitive Alanine-Alanine-Asparagine (Ala-Ala-Asn)StableLegumain is another lysosomal protease overexpressed in some tumors, offering an alternative cleavage strategy.[2]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Protease-Sensitive Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Linker TypePeptide SequencePayloadTarget Cell LineIC50 (ng/mL)Key Findings
Cathepsin B-Sensitive Valine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[1]
Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity, which can reduce aggregation.[1][4]
Val-AlaPBD DimerDLL3+Not specifiedThe lower hydrophobicity of Val-Ala makes it suitable for highly lipophilic payloads like PBD dimers.[4][5]
Other Enzyme-Sensitive β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[1][8]
Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[1][8]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of protease-sensitive linkers. Below are outlines of key experimental protocols.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, measuring the extent of premature payload release.

start Incubate ADC in Plasma (e.g., human, mouse) at 37°C sampling Collect Aliquots at Various Time Points (e.g., 0, 24, 48, 72h) start->sampling separation Separate ADC from Released Payload (e.g., SEC, ELISA) sampling->separation quantification Quantify Released Payload (e.g., LC-MS, Fluorescence) separation->quantification analysis Calculate ADC Half-Life (t½) and Percentage of Intact ADC quantification->analysis

Caption: Experimental workflow for assessing ADC plasma stability.

Methodology:

  • The ADC is incubated in plasma (human, mouse, or other species of interest) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours, and longer for highly stable linkers).

  • The intact ADC is separated from the prematurely released payload. This can be achieved by methods such as Size Exclusion Chromatography (SEC) or Enzyme-Linked Immunosorbent Assay (ELISA) to capture the antibody component.

  • The amount of released payload in the supernatant or the amount of payload still conjugated to the antibody is quantified, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and specific detection.

  • The data is used to calculate the percentage of intact ADC over time and to determine the plasma half-life of the conjugate.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Methodology:

  • Cancer cells expressing the target antigen are seeded in multi-well plates.

  • The cells are treated with serial dilutions of the ADC and incubated for a period that allows for cell division (typically 72-96 hours).

  • Cell viability is assessed using a colorimetric assay (e.g., MTS, MTT) or a fluorescence-based assay that measures a marker of cell health (e.g., ATP content).

  • The results are plotted as cell viability versus ADC concentration, and the IC50 value is calculated from the dose-response curve.

Cathepsin B Cleavage Assay

This assay directly measures the susceptibility of the linker to cleavage by a specific protease.

Methodology:

  • The ADC or a model substrate containing the linker is incubated with purified cathepsin B in a buffer that mimics the lysosomal environment (e.g., acidic pH).

  • The reaction is monitored over time, and aliquots are taken at different intervals.

  • The cleavage of the linker and the release of the payload are quantified using methods like High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • The rate of cleavage can be determined to compare the efficiency of different linkers as substrates for the enzyme.[7]

Conclusion

Protease-sensitive linkers are a cornerstone of modern ADC design, enabling targeted drug delivery and potent anti-tumor activity. The Val-Cit dipeptide is a well-established and widely used linker with high stability in human plasma.[1] However, newer generations of protease-sensitive linkers, such as Val-Ala and those targeting other proteases like legumain, offer potential advantages in terms of stability in preclinical models, hydrophobicity, and payload compatibility.[4][5] A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the most appropriate protease-sensitive linker for the development of next-generation ADCs.

References

A Comparative Guide to the Performance of Self-Immolative Spacers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-immolative spacers are crucial components in advanced drug delivery systems, enabling the controlled release of therapeutic payloads in response to specific physiological or external triggers. Their performance—dictated by cleavage kinetics, stability, and the efficiency of payload release—is a critical determinant of a drug conjugate's overall efficacy and safety. This guide provides an objective comparison of commonly used self-immolative spacers, supported by quantitative data and detailed experimental protocols to aid in the selection and evaluation of these critical linkers.

Introduction to Self-Immolative Spacers

Self-immolative spacers, or linkers, are molecular constructs designed to connect a therapeutic agent (payload) to a carrier molecule (e.g., an antibody) via a trigger-responsive bond.[1] Upon cleavage of a specific trigger moiety, the spacer undergoes a spontaneous and irreversible cascade of electronic or intramolecular reactions, culminating in the release of the unmodified payload.[1][2] This "self-immolation" process is essential for releasing the drug in its active form at the target site, thereby maximizing therapeutic impact while minimizing off-target toxicity.[3]

The choice of a self-immolative spacer is governed by several factors, including the desired release rate, the nature of the trigger, and the chemical properties of the payload. This guide focuses on three major classes of self-immolative spacers, categorized by their release mechanism: 1,6-elimination systems, cyclization-driven systems, and disulfide-based systems.

Mechanisms of Self-Immolation

The disassembly of a self-immolative spacer is a precisely orchestrated chemical event. The following diagrams illustrate the fundamental mechanisms for the spacer classes discussed in this guide.

G cluster_0 1,6-Elimination Mechanism (e.g., PABC) Trigger_PABC Trigger Cleavage (e.g., Enzyme) Activated_PABC Activated Spacer (p-aminobenzyl alcohol) Trigger_PABC->Activated_PABC 1 Elimination 1,6-Elimination Cascade Activated_PABC->Elimination 2 Payload_Released_PABC Released Payload (Active Drug) Elimination->Payload_Released_PABC 3a Byproduct_PABC Quinone Methide + CO2 Elimination->Byproduct_PABC 3b

Figure 1: 1,6-Elimination mechanism of a p-aminobenzyl carbamate (B1207046) (PABC) spacer.

G cluster_1 Cyclization-Driven Mechanism (e.g., Ethylenediamine) Trigger_Cyclization Trigger Cleavage (e.g., Enzyme) Activated_Cyclization Activated Spacer (Free Amine) Trigger_Cyclization->Activated_Cyclization 1 Cyclization Intramolecular Cyclization Activated_Cyclization->Cyclization 2 Payload_Released_Cyclization Released Payload (Active Drug) Cyclization->Payload_Released_Cyclization 3a Byproduct_Cyclization Cyclic Urea Cyclization->Byproduct_Cyclization 3b

Figure 2: Cyclization-driven release from an ethylenediamine-based spacer.

G cluster_2 Disulfide Reduction and Release Mechanism Trigger_Disulfide Disulfide Reduction (e.g., Glutathione) Activated_Disulfide Activated Spacer (Free Thiol) Trigger_Disulfide->Activated_Disulfide 1 Rearrangement Self-Immolative Rearrangement Activated_Disulfide->Rearrangement 2 Payload_Released_Disulfide Released Payload (Active Drug) Rearrangement->Payload_Released_Disulfide 3a Byproduct_Disulfide Thiol Byproduct Rearrangement->Byproduct_Disulfide 3b

Figure 3: Release mechanism initiated by disulfide bond reduction.

Performance Comparison of Self-Immolative Spacers

The selection of an appropriate self-immolative spacer is a data-driven process. The following tables summarize key performance indicators for various spacers based on published experimental data. It is important to note that direct comparison of half-lives can be challenging as they are often context-dependent (e.g., specific payload, trigger concentration).

Spacer Type Specific Spacer Trigger Payload Type Cleavage Half-life (t1/2) Key Considerations
1,6-Elimination p-aminobenzyl carbamate (PABC)Proteases (e.g., Cathepsin B)Amines, PhenolsMinutes to hoursWell-established, widely used in ADCs. Release rate influenced by electronic substituents.[4]
p-hydroxybenzyl etherH₂O₂Alcohols, Phenols~2 orders of magnitude slower than carbamateGood hydrolytic stability, suitable for ROS-triggered release.[5]
Cyclization-Driven Ethylenediamine-carbamate (Sp1)ProteasesHydroxylsSlow (significant portion remains after hours)Benchmark for cyclization-driven release, but often slow.[5]
Pyrrolidine-carbamate (Sp2)ProteasesHydroxylsFaster than Sp1 (t1/2 ~40h for some constructs)Improved kinetics over ethylenediamine-based systems.[5]
Engineered Pyrrolidine-carbamate (Sp3)ProteasesHydroxylsSignificantly faster than Sp2Tertiary amine handle accelerates cyclization.[5]
Disulfide-Based β-mercaptoethyl-carbamateGlutathione (B108866) (GSH)AminesDependent on substitutionRelease rate can be tuned by substitution on the disulfide moiety.[6]
Thioquinone Methide PrecursorsGlutathione (GSH)VariousRapidEfficient release following disulfide cleavage.[4]

Experimental Protocols

Accurate evaluation of self-immolative spacer performance relies on robust and reproducible experimental protocols. Below are methodologies for key assays.

Protocol 1: In Vitro Cleavage Kinetics Assay (General)

This protocol outlines a general method to determine the cleavage half-life of a self-immolative spacer in response to a specific trigger.

1. Materials:

  • Spacer-payload conjugate stock solution (e.g., 10 mM in DMSO).
  • Reaction buffer (e.g., 50 mM HEPES or phosphate (B84403) buffer, pH 7.5).[7]
  • Trigger solution (e.g., Cathepsin B, Glutathione, or H₂O₂ at a concentration to ensure pseudo-first-order conditions).[7]
  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
  • Analytical standards of the spacer-payload conjugate and the released payload.

2. Procedure:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 37°C).
  • Initiate the reaction by adding the spacer-payload conjugate stock solution to the reaction buffer to a final concentration of ~50 µM.[7]
  • Add the trigger solution to the reaction mixture.
  • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
  • Analyze the quenched samples by reverse-phase HPLC.

3. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
  • Flow Rate: 1 mL/min.
  • Detection: UV-Vis spectrophotometer at a wavelength where both the conjugate and the released payload can be detected.
  • Quantification: Integrate the peak areas of the conjugate and the released payload. Create a calibration curve using the analytical standards to determine the concentration of each species at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the remaining conjugate concentration versus time.
  • The slope of the resulting linear fit corresponds to the negative of the pseudo-first-order rate constant (k).
  • Calculate the half-life (t1/2) using the equation: t1/2 = ln(2) / k.

Protocol 2: Plasma Stability Assay

This assay assesses the stability of the spacer-payload conjugate in a biological matrix, measuring premature payload release.

1. Materials:

  • Spacer-payload conjugate stock solution.
  • Freshly thawed human or mouse plasma.
  • Reaction buffer (e.g., PBS, pH 7.4).
  • Quenching and protein precipitation solution (e.g., cold acetonitrile).

2. Procedure:

  • Incubate the plasma at 37°C.
  • Spike the spacer-payload conjugate into the plasma to a final concentration (e.g., 1-10 µM).
  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma mixture.
  • Add the aliquot to 3 volumes of cold acetonitrile to precipitate plasma proteins and quench any reactions.
  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.
  • Plot the percentage of intact conjugate remaining over time.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel self-immolative spacer.

G Synthesis Synthesis of Spacer-Payload Conjugate Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinetics Cleavage Kinetics Assay (Protocol 1) Characterization->Kinetics Stability Plasma Stability Assay (Protocol 2) Characterization->Stability Data_Analysis Data Analysis (Half-life, % Release) Kinetics->Data_Analysis Stability->Data_Analysis Evaluation Performance Evaluation and Comparison Data_Analysis->Evaluation

Figure 4: General experimental workflow for evaluating self-immolative spacers.

Conclusion

The rational design of drug delivery systems requires a thorough understanding of the performance characteristics of their constituent parts. Self-immolative spacers are a cornerstone of modern targeted therapies, and their judicious selection can significantly impact the therapeutic index of a drug. This guide provides a framework for comparing different self-immolative spacers, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers can make more informed decisions in the design and optimization of next-generation drug conjugates. It is crucial to recognize that the ideal spacer is often application-specific, and a case-by-case evaluation is necessary to determine the most effective linker for a given therapeutic goal.[2]

References

Val-Ala Linker: A Validated Target for Cathepsin B Cleavage in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development can confidently utilize the valine-alanine (Val-Ala) dipeptide linker as a substrate for cathepsin B-mediated cleavage in antibody-drug conjugates (ADCs). Extensive research validates that the lysosomal cysteine protease cathepsin B effectively recognizes and cleaves the Val-Ala sequence, enabling the targeted release of cytotoxic payloads within tumor cells. This approach offers a robust mechanism for developing highly specific and potent cancer therapeutics.

The Val-Ala linker has emerged as a viable alternative to the more extensively studied valine-citrulline (Val-Cit) linker, demonstrating comparable in vitro activity and favorable physicochemical properties.[1] While both are substrates for cathepsin B, they exhibit distinct characteristics that can influence the overall performance of an ADC.

Comparative Analysis of Cathepsin B-Cleavable Linkers

The choice of a cleavable linker is a critical determinant of an ADC's therapeutic index. The following table summarizes key quantitative data comparing the Val-Ala linker to other protease-sensitive linkers.

LinkerRelative Cleavage Rate (vs. Val-Cit)Key AdvantagesDisadvantagesPrimary Cleavage Enzyme(s)
Val-Ala ~50%Lower hydrophobicity, allows for higher drug-to-antibody ratios (DAR) without significant aggregation.[2][3]Slower cleavage rate compared to Val-Cit in isolated enzyme assays.[3]Cathepsin B[4]
Val-Cit BaselineWell-established, efficient cleavage.Higher hydrophobicity can lead to ADC aggregation at high DARs.[2][3]Cathepsin B, L, S, F[5][6]
Phe-Lys ~30-fold faster (isolated enzyme)Rapid cleavage by isolated cathepsin B.Cleavage rates in lysosomal extracts are similar to Val-Cit, suggesting the involvement of other enzymes.[6]Cathepsin B[6]
Gln-Leu Faster than Val-Ala and Val-CitRapidly cleaved by cathepsins and in cell lysates.[4]No significant difference in in vitro or in vivo cytotoxic activity observed compared to other linkers.[4]Cathepsins[4]

Mechanism of Action: Cathepsin B-Mediated Payload Release

The targeted release of the cytotoxic drug from a Val-Ala-linked ADC is a multi-step process initiated by the internalization of the ADC into the target cancer cell.

Cathepsin_B_Cleavage_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with Val-Ala Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Payload Released Cytotoxic Payload Lysosome->Payload 5. Payload Release CathepsinB->Lysosome 4. Cleavage of Val-Ala Linker CellDeath Tumor Cell Death Payload->CellDeath 6. Induction of Apoptosis

Caption: Mechanism of Cathepsin B-mediated cleavage of a Val-Ala linker in an ADC.

Experimental Validation Protocol

Validating cathepsin B as the cleavage enzyme for a Val-Ala linker involves a series of in vitro experiments designed to demonstrate specificity and efficiency.

In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that recombinant human cathepsin B can cleave the Val-Ala linker and release the payload from the ADC.

Materials:

  • ADC with Val-Ala linker

  • Recombinant human cathepsin B (active)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA)

  • Quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid)

  • HPLC-MS system

Procedure:

  • Activate Cathepsin B: Pre-incubate the enzyme in the assay buffer to ensure full activity.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC and assay buffer.

  • Initiate Reaction: Add the activated cathepsin B to the ADC solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.

  • Quench Reaction: Immediately stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC-MS to separate and quantify the intact ADC, cleaved linker-payload intermediate, and the released payload.

Cellular Lysate Cleavage Assay

Objective: To demonstrate that the Val-Ala linker is cleaved by lysosomal proteases present in tumor cell lysates.

Materials:

  • ADC with Val-Ala linker

  • Tumor cell line known to express high levels of cathepsin B

  • Lysis buffer

  • Cathepsin B inhibitor (e.g., CA-074)

  • Broad-spectrum cysteine protease inhibitor (e.g., E-64)

Procedure:

  • Prepare Cell Lysate: Harvest and lyse the tumor cells to release their intracellular contents, including lysosomal enzymes.

  • Reaction Setup: Incubate the ADC with the cell lysate. Include control groups with the cathepsin B specific inhibitor and the broad-spectrum inhibitor.

  • Incubation and Analysis: Follow the same incubation, quenching, and analysis steps as the in vitro cathepsin B cleavage assay. A significant reduction in payload release in the presence of the inhibitors confirms the role of cathepsin B and other cysteine proteases.

Experimental_Workflow cluster_assay1 In Vitro Cleavage Assay cluster_assay2 Cellular Lysate Cleavage Assay cluster_result Validation A1 ADC (Val-Ala Linker) + Recombinant Cathepsin B A2 Incubate at 37°C (Time Course) A1->A2 A3 Quench Reaction A2->A3 A4 HPLC-MS Analysis A3->A4 C1 Quantify Payload Release A4->C1 B1 ADC (Val-Ala Linker) + Tumor Cell Lysate B2 Incubate with/without Cathepsin B Inhibitors B1->B2 B3 Quench Reaction B2->B3 B4 HPLC-MS Analysis B3->B4 B4->C1 C2 Confirm Cathepsin B-mediated Cleavage of Val-Ala Linker C1->C2

Caption: Experimental workflow for the validation of Val-Ala linker cleavage by cathepsin B.

References

A Researcher's Guide to Antibody-Drug Conjugate Linkers: A Comparative Analysis for Specific Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 11, 2025 – In the rapidly evolving field of targeted cancer therapy, the judicious selection of a linker is paramount to the success of an antibody-drug conjugate (ADC). The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, dictates the ADC's stability, pharmacokinetic profile, and mechanism of action. This guide offers a comprehensive comparative analysis of ADC linkers for specific payloads, providing researchers, scientists, and drug development professionals with the essential data and methodologies to inform their ADC design and development.

Executive Summary

This guide delves into the two primary categories of ADC linkers: cleavable and non-cleavable. We present a comparative analysis of their performance with commonly used payloads, such as tubulin inhibitors (e.g., MMAE) and DNA-damaging agents. The subsequent sections provide quantitative data on their efficacy and stability, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of ADC technology.

Comparative Performance of ADC Linkers

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic index. Cleavable linkers are designed to release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, which can lead to a "bystander effect" where neighboring cancer cells are also killed.[1][2][3] Non-cleavable linkers, on the other hand, release the payload only after the degradation of the antibody within the lysosome, generally resulting in higher plasma stability and a more favorable safety profile.[2][4]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity and plasma stability of ADCs featuring cleavable (valine-citrulline) and non-cleavable (SMCC-type) linkers with a tubulin inhibitor payload (MMAE).

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs

Cell LineLinker TypePayloadIC50 (ng/mL)
SK-BR-3 (HER2-positive)Cleavable (Val-Cit)MMAE15-30
Non-cleavable (SMCC)MMAE50-100
MDA-MB-468 (HER2-negative)Cleavable (Val-Cit)MMAE>1000
Non-cleavable (SMCC)MMAE>1000

Note: IC50 values are approximate and can vary based on the specific antibody, conjugation method, and experimental conditions.

Table 2: Comparative Plasma Stability of ADCs

Linker TypePayloadPlasma Half-life (days) in Mice
Cleavable (Val-Cit)MMAE~2-4
Non-cleavable (SMCC)DM1~5-7

Note: Plasma half-life is a key indicator of linker stability in circulation. Longer half-life suggests greater stability.[5][6] Data is representative and can be influenced by the antibody and payload.

Table 3: Drug-to-Antibody Ratio (DAR) of Selected Commercial ADCs

ADC NameLinker TypePayload ClassAverage DAR
Adcetris® (Brentuximab vedotin)Cleavable (Val-Cit)Tubulin Inhibitor~4
Kadcyla® (Trastuzumab emtansine)Non-cleavable (SMCC)Tubulin Inhibitor~3.5
Enhertu® (Trastuzumab deruxtecan)CleavableTopoisomerase I Inhibitor~8

Note: The drug-to-antibody ratio (DAR) is a critical quality attribute that affects both the efficacy and safety of an ADC.[7][8]

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of ADC development. This section provides detailed methodologies for essential assays used to characterize and compare ADC linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and control antibody in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[11]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human or mouse plasma at 37°C.[5]

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload. Immunocapture with Protein A/G beads can be used to isolate the ADC.[12]

  • LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) and the concentration of free payload over time.[13]

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of released payload over time to determine the stability of the linker.

Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.

Materials:

  • ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column. The ADC will bind to the stationary phase.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. This decreasing salt gradient will cause the ADC species to elute based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[14]

  • UV Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for each drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action for two major classes of ADC payloads.

tubulin_inhibitor_pathway ADC ADC with Tubulin Inhibitor Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking & Payload Release Internalization->Lysosome Payload Free Tubulin Inhibitor (e.g., MMAE) Lysosome->Payload Tubulin α/β-Tubulin Dimers Payload->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for a Tubulin Inhibitor Payload

dna_damage_pathway ADC ADC with DNA Damaging Payload Internalization Internalization & Lysosomal Release ADC->Internalization Payload Free DNA Damaging Agent Internalization->Payload Nucleus Translocation to Nucleus Payload->Nucleus DNA Nuclear DNA Payload->DNA Intercalation/ Alkylation Nucleus->DNA DNA_Damage DNA Double-Strand Breaks / Alkylation DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Mechanism of Action for a DNA-Damaging Payload
Experimental Workflow Diagram

This diagram outlines the general workflow for the comparative analysis of ADC linkers.

adc_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Cleavable Synthesize ADC with Cleavable Linker DAR_Analysis DAR Determination (HIC) ADC_Cleavable->DAR_Analysis ADC_NonCleavable Synthesize ADC with Non-Cleavable Linker ADC_NonCleavable->DAR_Analysis Cytotoxicity Cytotoxicity Assay (IC50) DAR_Analysis->Cytotoxicity Plasma_Stability Plasma Stability Assay DAR_Analysis->Plasma_Stability Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Efficacy Xenograft Efficacy Study Plasma_Stability->Efficacy Plasma_Stability->Data_Analysis Efficacy->Data_Analysis

Experimental Workflow for ADC Linker Comparison
Logical Relationship Diagram

This diagram illustrates the key considerations in selecting an ADC linker based on desired therapeutic properties.

linker_choice_logic Therapeutic_Goal Desired Therapeutic Outcome Tumor_Type Tumor Heterogeneity Therapeutic_Goal->Tumor_Type Payload_Properties Payload Permeability Therapeutic_Goal->Payload_Properties Safety_Profile Required Safety Profile Therapeutic_Goal->Safety_Profile Bystander_Effect Bystander Effect Desired Tumor_Type->Bystander_Effect Payload_Properties->Bystander_Effect High_Stability High Plasma Stability is Critical Safety_Profile->High_Stability Cleavable_Linker Cleavable Linker NonCleavable_Linker Non-Cleavable Linker Bystander_Effect->Cleavable_Linker Yes Bystander_Effect->High_Stability No High_Stability->Cleavable_Linker No High_Stability->NonCleavable_Linker Yes

Decision Logic for ADC Linker Selection

References

A Comparative Guide to In Vivo Efficacy of Antibody-Drug Conjugates Featuring Dipeptide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipeptide Linkers in ADCs

Dipeptide linkers, such as Val-Ala and Val-Cit, are a cornerstone of modern ADC design.[4] These linkers are engineered to be stable in systemic circulation and to be cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartment of tumor cells.[4][5] This targeted release of the cytotoxic payload within the cancer cell is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[6] The choice of dipeptide can influence several properties of the ADC, including stability, drug-to-antibody ratio (DAR), and overall in vivo performance.[7][8]

Comparative In Vivo Efficacy

The following table summarizes representative in-vivo efficacy data from preclinical studies comparing ADCs with Val-Ala and Val-Cit linkers. These studies typically utilize xenograft models, where human cancer cells are implanted into immunocompromised mice.

ADC Target Linker Type Payload Cancer Model Dosing Regimen Key Efficacy Outcome Reference
HER2Val-AlaMMAENCI-N87 Gastric Carcinoma XenograftSingle intravenous dosePotent anti-tumor activity and negligible toxicity.[9][10]
Tenascin-C (non-internalizing)Val-AlaMMAEA431 Epidermoid Carcinoma XenograftNot specifiedBetter performance compared to Val-Cit, Val-Lys, and Val-Arg linkers.[11][12]
CD22Val-AlaPBD DimerHuman Non-Hodgkin Lymphoma XenograftNot specifiedSimilar activity to Val-Cit-PBD ADC.[13]
HER2Val-CitMMAENCI-N87 Gastric Carcinoma XenograftSingle intravenous doseSignificant tumor growth inhibition.[9][10]
CD30Val-CitMMAEAnaplastic Large Cell Lymphoma XenograftNot specifiedEstablished efficacy leading to the approval of Brentuximab Vedotin.[4]
CD22Val-CitPBD DimerHuman Non-Hodgkin Lymphoma XenograftNot specifiedEffective tumor growth inhibition.[13]

Note: Efficacy outcomes are highly dependent on the specific antibody, payload, target antigen expression, and tumor model used. Direct cross-study comparisons should be made with caution.

Experimental Protocols

A standardized experimental protocol is essential for the reliable evaluation of ADC efficacy in vivo. Below is a typical workflow for a xenograft mouse model study.

Xenograft Mouse Model Protocol for ADC In Vivo Efficacy
  • Cell Culture: The selected human cancer cell line (e.g., NCI-N87, A431) is cultured under sterile conditions to achieve the required number of cells for implantation.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of the human tumor cells.[14] Animals are acclimatized to the facility conditions before the study begins.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[13][15]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Width² x Length) / 2.[13]

  • Randomization and Grouping: Once the tumors reach a predetermined average size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, ADC with Val-Ala linker, ADC with Val-Cit linker).[13]

  • ADC Administration: The ADCs and control vehicle are administered to the mice, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses over a period.[16]

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition over time. Other endpoints may include body weight monitoring (as an indicator of toxicity), overall survival, and tumor weight at the end of the study.[16]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment groups.[16]

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vivo ADC Efficacy Study

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization adc_administration ADC Administration randomization->adc_administration data_collection Data Collection (Tumor Volume, Body Weight) adc_administration->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Efficacy & Tolerability Results statistical_analysis->results

Typical workflow for an in vivo ADC efficacy study.
ADC Mechanism of Action: Inducing Apoptosis

G cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis Microtubules->Apoptosis DNA_Damage->Apoptosis

General mechanism of action for an ADC leading to apoptosis.

Conclusion

The selection of a dipeptide linker is a critical parameter in the design of an effective ADC. While direct comparative in-vivo data for the 4-Pentynoyl-Val-Ala-PAB-PNP linker is not publicly available, the extensive research on Val-Ala and Val-Cit linkers provides a solid foundation for understanding their in-vivo behavior. Studies have shown that Val-Ala can offer advantages in terms of stability and performance, particularly with non-internalizing antibodies.[11][12] The click chemistry compatibility of the this compound linker offers an advanced method for site-specific conjugation, which can lead to more homogeneous and potentially more effective ADCs.[] Researchers are encouraged to consider the specific biological context of their target and payload when selecting the optimal linker for their ADC candidates.

References

A Head-to-Head Comparison of 4-Pentynoyl-Val-Ala-PAB-PNP and Other Click Chemistry Linkers for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is a cornerstone in the design of efficacious and safe antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an in-depth comparative analysis of the 4-Pentynoyl-Val-Ala-PAB-PNP linker against other prominent click chemistry linkers, with a focus on performance metrics supported by experimental data to inform strategic selection in bioconjugation and drug development.

The this compound linker is a sophisticated, cleavable linker system designed for the precise construction of ADCs. Its architecture incorporates several key functional components: a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cathepsin B-cleavable Val-Ala dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated ester for payload attachment. This multi-component design aims to ensure stability in circulation and efficient, targeted payload release within cancer cells.

Performance Comparison: this compound vs. Alternative Click Chemistry Linkers

The landscape of click chemistry offers a diverse toolkit for bioconjugation, broadly categorized into the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. The choice between these modalities, and the specific linkers within each, carries significant implications for the development of ADCs.

Key Performance Indicators

The ideal linker for an ADC must strike a delicate balance between stability in the bloodstream to prevent premature payload release and efficient cleavage at the target site to ensure potent cytotoxicity. The primary performance indicators for benchmarking these linkers include:

  • Reaction Kinetics and Conjugation Efficiency: The speed and yield of the conjugation reaction are critical for manufacturing and ensuring a homogenous drug-to-antibody ratio (DAR).

  • Plasma Stability: The linker's ability to remain intact in the circulatory system is paramount to minimizing off-target toxicity.

  • Payload Release Mechanism and Efficiency: The specificity and rate of payload release at the target site directly impact the therapeutic window of the ADC.

  • Biocompatibility: The potential for the linker or the conjugation chemistry itself to induce an immunogenic response or other adverse effects.

Data Presentation

The following tables summarize the key characteristics and available performance data for this compound and its alternatives.

Linker Type Chemistry Key Features Advantages Disadvantages
This compound CuAACTerminal Alkyne, Val-Ala Peptide, PAB Spacer, PNP EsterWell-established chemistry, rapid kinetics, high yields. Val-Ala shows reduced aggregation at high DAR compared to Val-Cit.[][2]Requires copper catalyst (potential for cytotoxicity and protein oxidation).[3]
DBCO-based Linkers SPAACDibenzocyclooctyneCopper-free, high biocompatibility, suitable for in vivo applications.Generally slower kinetics than CuAAC.[4]
BCN-based Linkers SPAACBicyclononyneCopper-free, good reactivity in SPAAC.
TCO-based Linkers IEDDAtrans-CycloocteneExtremely fast kinetics (fastest bioorthogonal reaction).Tetrazine reaction partner can have stability issues.
Comparative Stability of Dipeptide Linkers in Plasma
Dipeptide Sequence Stability Characteristics
Val-Ala Exhibits higher stability in mouse plasma compared to Val-Cit.[2] Less prone to aggregation at high DARs.[]
Val-Cit Well-established and stable in human plasma, but shows instability in mouse plasma due to carboxylesterase activity.[5][6] Can lead to aggregation at high DARs.[]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker and the rate of premature payload release in plasma from different species (e.g., human, mouse).

Methodology:

  • ADC Incubation: Incubate the ADC at a concentration of 1 mg/mL in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 96 hours).

  • Sample Processing: Immediately quench the reaction and process the samples for analysis. This can involve protein precipitation to separate the free payload from the intact ADC.

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Add plasma samples. The intact ADC will bind to the antigen.

    • Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.

    • Measure the signal, which is proportional to the concentration of intact ADC.

  • Quantification of Free Payload (LC-MS/MS-based):

    • Precipitate proteins from the plasma samples.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of released payload.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC on antigen-positive (target) and antigen-negative (non-target) cancer cell lines.

Methodology:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an unconjugated antibody and free payload as controls.

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line. A significant difference in IC50 values between the antigen-positive and antigen-negative cells indicates target-specific cytotoxicity.[7]

Protocol 3: Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative cells with a fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC at various concentrations.

  • Incubation: Incubate the plate for 72 to 96 hours.

  • Analysis: Quantify the number of viable fluorescent antigen-negative cells using flow cytometry or high-content imaging.

  • Data Interpretation: A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.[7]

Mandatory Visualization

experimental_workflow Experimental Workflow for ADC Linker Comparison cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Antibody Antibody Conjugation Click Chemistry (CuAAC or SPAAC) Antibody->Conjugation Linker_Payload Linker-Payload Conjugate (e.g., 4-Pentynoyl-Val-Ala-PAB-Payload) Linker_Payload->Conjugation ADC Purified ADC Conjugation->ADC DAR DAR Analysis (HIC/RP-HPLC) ADC->DAR Aggregation Aggregation Analysis (SEC) ADC->Aggregation Stability Plasma Stability Assay ADC->Stability Cytotoxicity In Vitro Cytotoxicity Assay ADC->Cytotoxicity Bystander Bystander Effect Assay ADC->Bystander

Caption: A generalized workflow for the synthesis, characterization, and comparative evaluation of ADCs with different linkers.

payload_release_mechanism Payload Release Mechanism of a Val-Ala Linker ADC_surface ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC_surface->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Self_immolation 1,6-Self-Immolation of PAB Spacer Cleavage->Self_immolation Payload_release Active Payload Release in Cytosol Self_immolation->Payload_release Target_interaction Payload interacts with intracellular target (e.g., microtubules) Payload_release->Target_interaction

Caption: The intracellular payload release pathway for an ADC utilizing a protease-cleavable Val-Ala-PAB linker.

Conclusion

The selection of a click chemistry linker is a critical decision in the development of an antibody-drug conjugate. The this compound linker, which utilizes the well-established CuAAC reaction, offers advantages in terms of reaction kinetics and the potential for reduced aggregation at high DARs due to the Val-Ala dipeptide.[] However, the requirement of a copper catalyst necessitates careful consideration of potential biocompatibility issues.

In contrast, SPAAC-based linkers, such as those incorporating DBCO or BCN moieties, provide a copper-free alternative that is highly advantageous for in vivo applications and conjugation to sensitive biomolecules.[8] The trade-off for this enhanced biocompatibility is often a slower reaction rate compared to CuAAC.

Ultimately, the optimal linker choice will depend on the specific application, the nature of the antibody and payload, and the desired manufacturing process. For applications where rapid and efficient conjugation is paramount and potential copper-related issues can be mitigated, this compound remains a strong candidate. For in vivo conjugations or with particularly sensitive biologicals, a SPAAC-based linker may be the more prudent choice. A thorough head-to-head comparison using standardized in vitro and in vivo assays, as outlined in this guide, is essential for making an informed decision and advancing the development of safer and more effective targeted therapeutics.

References

Evidence for the Traceless Release of Payloads from PAB Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the controlled release of cytotoxic payloads within target cells. A key feature of the PAB system is its "traceless" nature, meaning the payload is liberated in its native, unmodified form. This guide provides an objective comparison of PAB linkers with alternative technologies, supported by experimental data, to offer a clear understanding of their performance and the evidence for traceless payload release.

The Mechanism of Traceless Release

The cornerstone of the PAB linker's function is a self-immolative 1,6-elimination reaction.[1][2] This process is triggered by the enzymatic cleavage of a neighboring peptide sequence, most commonly the valine-citrulline (Val-Cit) dipeptide, by lysosomal proteases such as Cathepsin B.[3][] Once the dipeptide is cleaved, a cascade of electronic rearrangements ensues within the PAB spacer, leading to the release of the payload, carbon dioxide, and a benign quinone methide byproduct.[2] This mechanism ensures that no part of the linker remains attached to the payload, a crucial factor for maintaining the drug's potency and pharmacological profile.[5]

digraph "PAB_Linker_Cleavage_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [arrowhead=vee, penwidth=1.5];

ADC [label="Antibody-Drug Conjugate\n(ADC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Internalization into\nTarget Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosomal Trafficking", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Enzymatic Cleavage\n(e.g., Cathepsin B)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelfImmolation [label="1,6-Elimination\n(Self-Immolation)", fillcolor="#FBBC05", fontcolor="#202124"]; PayloadRelease [label="Traceless Payload\nRelease", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts:\nCO2 + Quinone Methide", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

ADC -> Internalization [color="#4285F4"]; Internalization -> Lysosome [color="#4285F4"]; Lysosome -> Cleavage [color="#4285F4"]; Cleavage -> SelfImmolation [label="Triggers", color="#EA4335"]; SelfImmolation -> PayloadRelease [color="#34A853"]; SelfImmolation -> Byproducts [color="#5F6368"]; }

Caption: Mechanism of traceless payload release from a PAB linker.

Comparative Performance of PAB Linkers

The choice of linker significantly impacts the stability, efficacy, and safety profile of an ADC. The following tables provide a quantitative comparison of PAB linkers with other common linker technologies.

Linker TypeCleavage MechanismPlasma Stability (Half-life)Payload Release Rate (t½)Evidence for Traceless ReleaseKey AdvantagesKey Disadvantages
Val-Cit-PAB Enzymatic (Cathepsin B)~230 days (human plasma)240 min (Doxorubicin)High; confirmed by LC-MS analysis showing unmodified payload.Well-established, defined release mechanism.Susceptible to premature cleavage by other enzymes (e.g., neutrophil elastase); hydrophobicity can lead to aggregation.[2][6]
Phe-Lys-PAB Enzymatic (Cathepsin B)~30 days (human plasma)8 min (Doxorubicin)High; similar mechanism to Val-Cit-PAB.Faster payload release.Lower plasma stability compared to Val-Cit-PAB.
Hydrazone pH-sensitive (Acid-labile)2 days (human plasma)VariableLeaves a hydrazone "scar" on the payload.Effective in acidic tumor microenvironments.Less stable in circulation; payload modification can affect potency.
Disulfide Reductive (Glutathione)Variable (steric hindrance dependent)VariableCan be traceless if attached to a thiol on the payload.High intracellular glutathione (B108866) levels provide a strong cleavage trigger.Potential for premature cleavage in the bloodstream.
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyHighSlow; depends on antibody degradation ratePayload is released with an amino acid or peptide fragment attached.High plasma stability.Released payload is modified, potentially reducing efficacy and bystander effect.[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for verifying the traceless release of payloads and comparing the performance of different linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Sample Preparation: Immediately snap-freeze the aliquots in liquid nitrogen and store at -80°C. Prior to analysis, thaw the samples and extract the free payload using protein precipitation or solid-phase extraction.[3]

  • Analysis: Analyze the extracted samples by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the released payload.[3][8][9] The amount of intact ADC can be quantified using methods like ELISA or by measuring the drug-to-antibody ratio (DAR) over time.

digraph "Plasma_Stability_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start: ADC in Plasma (37°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Timepoints [label="Collect Aliquots at\nMultiple Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Freeze [label="Snap-Freeze and Store\n(-80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Payload Extraction\n(Protein Precipitation/SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Released Payload\nand Intact ADC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Timepoints [color="#4285F4"]; Timepoints -> Freeze [color="#FBBC05"]; Freeze -> Extraction [color="#EA4335"]; Extraction -> Analysis [color="#34A853"]; Analysis -> Quantify [color="#5F6368"]; }

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: Lysosomal Degradation (Cathepsin B Cleavage) Assay

Objective: To measure the rate of payload release in a simulated lysosomal environment.

Methodology:

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT).[10]

  • Incubation: Incubate the ADC with purified Cathepsin B at 37°C.[11]

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 10, 20, 40, 80, 160, and 320 minutes).[7]

  • Quenching: Stop the reaction in each aliquot, for example, by adding a protease inhibitor or by immediate freezing.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released, unmodified payload.[3][12]

digraph "Cathepsin_B_Cleavage_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start: ADC + Cathepsin B\nin Reaction Buffer (37°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Timepoints [label="Collect Aliquots at\nMultiple Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="HPLC or LC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Released Payload", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Timepoints [color="#4285F4"]; Timepoints -> Quench [color="#EA4335"]; Quench -> Analysis [color="#34A853"]; Analysis -> Quantify [color="#5F6368"]; }

Caption: Workflow for the Cathepsin B cleavage assay.

Conclusion

The evidence strongly supports the traceless release of payloads from PAB linkers through a self-immolative mechanism. This clean release is a significant advantage over linkers that leave residual fragments on the payload, which can negatively impact its therapeutic activity. While the widely used Val-Cit-PAB linker demonstrates excellent plasma stability and a well-defined release mechanism, considerations such as potential off-target cleavage and hydrophobicity-induced aggregation remain important factors in ADC design. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of PAB linkers and the comparison of their performance against alternative technologies, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.

References

A Comparative Analysis of Antibody-Drug Conjugate Homogeneity with Diverse Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing ADC Design

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are intrinsically linked to their molecular homogeneity. The choice of linker technology—the crucial bridge between the monoclonal antibody (mAb) and the cytotoxic payload—profoundly influences the drug-to-antibody ratio (DAR), stability, and overall consistency of the ADC product. This guide provides an objective comparison of ADC homogeneity achieved with different linker types and conjugation strategies, supported by experimental data to inform rational ADC design and development.

The Critical Role of Linkers and Conjugation Strategy in ADC Homogeneity

The heterogeneity of an ADC preparation, characterized by a wide distribution of DAR species, the presence of unconjugated antibody, and the propensity for aggregation, can significantly impact its pharmacokinetic profile and therapeutic window.[1] Two primary considerations in ADC design to control homogeneity are the nature of the linker (cleavable vs. non-cleavable) and the method of conjugation (stochastic vs. site-specific).

Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are designed to release their payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[2] Non-cleavable linkers, on the other hand, release the payload only after the complete degradation of the antibody in the lysosome.[3] While the choice between cleavable and non-cleavable linkers is often dictated by the desired mechanism of action and the bystander effect, it can also influence the manufacturing consistency and stability of the ADC.[4][5]

Stochastic vs. Site-Specific Conjugation: Traditional stochastic conjugation methods, such as those targeting lysine (B10760008) residues or native interchain cysteines, result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[6] This heterogeneity can lead to batch-to-batch variability and a less predictable in vivo performance.[7] In contrast, site-specific conjugation technologies, which utilize engineered cysteines, unnatural amino acids, or enzymatic approaches, allow for precise control over the location and stoichiometry of payload attachment, leading to a more homogeneous and well-defined ADC product.[8][9]

Quantitative Comparison of ADC Homogeneity

The following tables summarize representative data comparing the homogeneity of ADCs prepared with different linker and conjugation strategies. The data is compiled from various studies and is intended to be illustrative of the expected outcomes.

Table 1: Comparison of ADC Homogeneity by Conjugation Method
ParameterStochastic Conjugation (Lysine)Site-Specific Conjugation (Engineered Cysteine)
Average DAR 3.5 - 4.02.0 or 4.0 (precisely controlled)
DAR Distribution Broad (DAR 0 to 8)Narrow (Predominantly one species)
% DAR 0 (Unconjugated Ab) 5 - 15%< 2%
% Aggregation (by SEC) 2 - 10%< 2%
Reference [1][10][11][7][9][12]
Table 2: Comparison of ADC Homogeneity by Linker Type
ParameterCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC)
Average DAR 3.83.6
DAR Distribution Broad (for stochastic conjugation)Broad (for stochastic conjugation)
% Unconjugated Ab ~5%~7%
% Aggregation (by SEC) 1.8% (with Val-Ala) - can be higher with Val-CitGenerally low, but payload dependent
Reference [13][][3][15]

Experimental Protocols for ADC Homogeneity Assessment

Accurate characterization of ADC homogeneity is crucial for quality control and regulatory approval. The following are detailed methodologies for key experiments used to assess ADC properties.

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis

HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR).

Mobile Phases:

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

Gradient Program:

  • A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

Data Analysis:

  • Identify peaks corresponding to the unconjugated antibody (DAR 0) and different drug-loaded species (DAR 2, 4, 6, 8 for cysteine-linked ADCs).

  • Calculate the area of each peak.

  • The average DAR is calculated using the weighted average of the peak areas.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[16]

Instrumentation:

  • HPLC or UHPLC system with a UV detector.

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å).

Mobile Phase:

  • Phosphate-buffered saline (PBS), pH 7.4.

Flow Rate:

  • 0.5 mL/min.

Data Analysis:

  • Identify peaks corresponding to aggregates, monomers, and fragments.

  • Calculate the peak area for each species.

  • The percentage of aggregation is determined by dividing the aggregate peak area by the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Determination

LC-MS provides the most detailed characterization of ADCs, offering precise mass information for the intact ADC and its subunits.[17]

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C4 or C8 column for reduced ADC analysis.

Sample Preparation (for reduced ADC analysis):

  • Deglycosylate the ADC using PNGase F (optional, to reduce spectral complexity).

  • Reduce the ADC using a reducing agent like DTT to separate the light and heavy chains.

LC Gradient:

MS Data Analysis:

  • Deconvolute the mass spectra of the light and heavy chains to obtain their molecular weights.

  • Identify the peaks corresponding to the unconjugated and conjugated chains.

  • Calculate the weighted average DAR based on the relative abundance of each species.

Visualizing ADC Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.

ADC_Conjugation_Strategies cluster_stochastic Stochastic Conjugation cluster_sitespecific Site-Specific Conjugation Lysine Lysine ADC (Heterogeneous) ADC (Heterogeneous) Lysine->ADC (Heterogeneous) Cysteine (native) Cysteine (native) Cysteine (native)->ADC (Heterogeneous) Engineered Cysteine Engineered Cysteine ADC (Homogeneous) ADC (Homogeneous) Engineered Cysteine->ADC (Homogeneous) Unnatural Amino Acid Unnatural Amino Acid Unnatural Amino Acid->ADC (Homogeneous) Enzymatic Enzymatic Enzymatic->ADC (Homogeneous) Antibody Antibody Antibody->Lysine Random sites Antibody->Cysteine (native) Hinge region Antibody->Engineered Cysteine Defined sites Antibody->Unnatural Amino Acid Defined sites Antibody->Enzymatic Defined sites

Caption: Comparison of stochastic and site-specific ADC conjugation methods.

Linker_Release_Mechanisms cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker ADC_Cleavable ADC Internalization_C Internalization ADC_Cleavable->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Enzyme Enzyme (e.g., Cathepsin B) Lysosome_C->Enzyme Payload_Release_C Payload Release Enzyme->Payload_Release_C Cleavage Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect ADC_NonCleavable ADC Internalization_NC Internalization ADC_NonCleavable->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Antibody_Degradation Antibody Degradation Lysosome_NC->Antibody_Degradation Payload_Release_NC Payload-Linker-AA Release Antibody_Degradation->Payload_Release_NC

Caption: Payload release mechanisms for cleavable and non-cleavable linkers.

HIC_Workflow ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Gradient_Elution Gradient Elution (High to Low Salt) HIC_Column->Gradient_Elution UV_Detector UV Detector (280 nm) Gradient_Elution->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis DAR_Distribution DAR Distribution & Average DAR Data_Analysis->DAR_Distribution

Caption: Experimental workflow for HIC analysis of ADC homogeneity.

Conclusion

The homogeneity of an antibody-drug conjugate is a critical quality attribute that is significantly influenced by the choice of linker and conjugation strategy. Site-specific conjugation methods consistently produce more homogeneous ADCs with a defined DAR and lower levels of unconjugated antibody and aggregates compared to stochastic methods.[9] While both cleavable and non-cleavable linkers can be used to generate effective ADCs, the choice of linker can impact the stability and aggregation propensity of the final product.[13] A thorough analytical characterization using orthogonal methods such as HIC, SEC, and MS is essential to ensure the quality, consistency, and safety of ADC therapeutics. The data and protocols presented in this guide provide a framework for the rational design and evaluation of homogeneous ADCs with improved therapeutic potential.

References

A Guide to the Validation of Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and manufacturing of Antibody-Drug Conjugates (ADCs) necessitate a robust analytical toolkit to ensure product quality, consistency, and safety. This guide provides an objective comparison of key analytical techniques used for the characterization of critical quality attributes (CQAs) of ADCs. Experimental data and detailed methodologies are presented to assist researchers in selecting and validating the most appropriate analytical strategies for their specific needs.

Critical Quality Attributes and Analytical Techniques

The inherent heterogeneity of ADCs, arising from the conjugation process, results in a complex mixture of species with varying drug-to-antibody ratios (DAR), as well as potential aggregates, fragments, and charge variants.[1][2] The accurate and precise measurement of these CQAs is paramount for ensuring the safety and efficacy of the therapeutic.[3] This guide focuses on the validation of analytical techniques for the following key CQAs:

  • Drug-to-Antibody Ratio (DAR) and Drug Distribution: The average number of drug molecules conjugated to an antibody is a critical parameter that directly impacts the ADC's potency and therapeutic index.[4]

  • Aggregation and Fragmentation: The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) can affect the ADC's efficacy and immunogenicity.[3][5]

  • Molecular Weight: Determining the molecular weight of the intact ADC and its subunits is essential for confirming successful conjugation and identifying modifications.

The primary analytical techniques compared in this guide are:

  • Hydrophobic Interaction Chromatography (HIC)

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

  • Size Exclusion Chromatography (SEC)

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the performance characteristics of the key analytical techniques for the characterization of ADCs.

Table 1: Comparison of Techniques for DAR and Drug Distribution Analysis

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Principle Separation based on hydrophobicity under non-denaturing conditions.[6]Separation based on hydrophobicity under denaturing conditions, coupled with mass detection.[7]Ionization and mass analysis of molecules from a solid-phase matrix.[8]
Information Provided Average DAR, DAR distribution, and separation of species with different drug loads.[4]Average DAR, molecular weight of light and heavy chains with different drug loads.[1]Average DAR and molecular weight of the intact ADC or its subunits.[8]
Advantages - Preserves the native structure of the ADC.- Gold standard for DAR distribution analysis.[4]- Good resolution of different DAR species.[4]- Direct identification of drug-loaded chains.- High resolution and sensitivity.[7]- Amenable to online mass spectrometry.[7]- Rapid analysis time.[9]- Tolerant to some buffer components.
Limitations - Indirect identification of peaks.- Not directly compatible with MS due to high salt concentrations in the mobile phase.[10]- Denaturing conditions can lead to loss of structural information.- Potential for differential ionization efficiencies affecting quantitation.[4]- Lower resolution and mass accuracy compared to ESI-MS.[1]- Potential for fragmentation of the analyte.
Throughput ModerateModerate to HighHigh
Quantitative Accuracy Good for relative quantitation of DAR species.Good, but can be influenced by ionization efficiency.Semi-quantitative, better for average DAR than distribution.

Table 2: Comparison of Techniques for Aggregation and Fragmentation Analysis

FeatureSize Exclusion Chromatography (SEC)
Principle Separation based on the hydrodynamic volume of molecules.[5]
Information Provided Quantitation of aggregates (dimers, multimers) and fragments.[11]
Advantages - Mild, non-denaturing conditions.- Robust and reproducible method.[12]- Well-established for monoclonal antibodies and ADCs.[12]
Limitations - Potential for non-specific interactions between the ADC and the column stationary phase.[13]- Limited resolution for species with similar sizes.
Throughput Moderate
Quantitative Accuracy Excellent for relative quantitation of size variants.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ADC molecules and laboratory instrumentation.

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol outlines a general procedure for determining the drug-to-antibody ratio and drug distribution of an ADC using HIC.

1. Materials and Reagents:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[6]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[14]

  • Organic modifier (e.g., Isopropanol) may be required in Mobile Phase B for elution of highly hydrophobic ADCs.[14]

  • HIC column (e.g., Butyl or Phenyl phase)[4]

  • HPLC system with a UV detector

2. Procedure:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the bound ADC species.[6]

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the relative percentage of each species.

    • Calculate the average DAR using the weighted average of the peak areas.

Protocol 2: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for DAR Analysis

This protocol describes the determination of DAR by analyzing the reduced light and heavy chains of the ADC.

1. Materials and Reagents:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: Water with 0.1% Formic Acid[7]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid[7]

  • RPLC column (e.g., C4 or C8)[7]

  • LC-MS system (e.g., Q-TOF or Orbitrap)

2. Procedure:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample (e.g., at 1 mg/mL) with an excess of DTT (e.g., 10 mM) at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

  • System Preparation: Equilibrate the RPLC column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection: Inject the reduced ADC sample.

  • Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.

  • Mass Spectrometry: Acquire mass spectra in the appropriate mass range to detect the different drug-loaded chains.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the unmodified and drug-conjugated light and heavy chains.

    • Calculate the average DAR based on the relative abundance of the different species.[1]

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol provides a general method for quantifying aggregates and fragments in ADC samples.

1. Materials and Reagents:

  • ADC sample

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.[11]

  • SEC column (e.g., silica-based with diol-coated pores)[5]

  • HPLC system with a UV detector

2. Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Perform an isocratic elution with the mobile phase. Aggregates will elute first, followed by the monomer, and then fragments.[5]

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 4: MALDI-TOF-MS for Intact Mass Analysis

This protocol outlines the general steps for determining the molecular weight of an intact ADC.

1. Materials and Reagents:

  • ADC sample

  • MALDI matrix (e.g., sinapinic acid)[15]

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)[15]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

2. Procedure:

  • Sample-Matrix Preparation:

    • Mix the ADC sample with the matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry (co-crystallization).

  • Mass Spectrometry:

    • Insert the target plate into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the intact ADC.

  • Data Analysis:

    • Determine the molecular weight of the ADC from the mass spectrum.

    • The average DAR can be estimated by comparing the mass of the ADC to the mass of the unconjugated antibody.[8]

Mandatory Visualization

The following diagrams illustrate the relationships between ADC critical quality attributes and the analytical techniques used for their characterization, as well as a typical experimental workflow.

ADC_Characterization_Workflow cluster_CQAs Critical Quality Attributes (CQAs) cluster_Techniques Analytical Techniques DAR DAR & Distribution HIC HIC DAR->HIC Primary RPLC_MS RPLC-MS DAR->RPLC_MS Orthogonal MALDI MALDI-TOF-MS DAR->MALDI Screening Aggregation Aggregation & Fragments SEC SEC Aggregation->SEC Primary MW Molecular Weight MW->RPLC_MS Primary MW->MALDI Primary

Figure 1. Relationship between CQAs and Analytical Techniques.

Experimental_Workflow cluster_analysis Analytical Characterization start ADC Sample prep Sample Preparation (e.g., Dilution, Reduction) start->prep sec SEC (Aggregation/Fragments) prep->sec hic HIC (DAR Distribution) prep->hic rplcms RPLC-MS (DAR & MW) prep->rplcms maldi MALDI-TOF-MS (Intact MW) prep->maldi data Data Analysis & CQA Assessment sec->data hic->data rplcms->data maldi->data report Validation Report data->report

Figure 2. General Experimental Workflow for ADC Characterization.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Pentynoyl-Val-Ala-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker used in research and drug development, is critical for ensuring laboratory safety and environmental protection.[1][2][3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by examining its structural components—a terminal alkyne, a peptide sequence (Val-Ala), and a p-nitrophenyl (PNP) ester group—and adhering to best practices for similar chemical classes. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound safely.

Hazard Identification and Personal Protective Equipment (PPE)

Given the components of this compound, it should be handled as a potentially hazardous substance. The PNP group, in particular, suggests that the compound and its waste byproducts may be toxic.[5] Furthermore, similar alkyne-containing research chemicals are noted for their potential aquatic toxicity.[6] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety goggles with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat. For larger quantities, impervious clothing may be necessary.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.

Chemical Waste Disposal Protocol

The primary method for disposing of this compound is through an approved chemical waste disposal service.[6] It is imperative to follow your institution's Environmental Health and Safety (EHS) guidelines.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams.[6] Segregate waste into solid and liquid forms.

    • Solid Waste: Includes contaminated gloves, weighing boats, paper towels, and any un-rinsed empty containers.

    • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates.

  • Waste Container Selection: Utilize appropriate, clearly labeled containers for chemical waste.

    Table 2: Waste Container Specifications

Waste TypeContainer Specification
Solid A designated, sealable, and clearly labeled solid chemical waste container.
Liquid A compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with solvents.
  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow any specific storage temperature recommendations for the compound, which may be -20°C for long-term stability.[7]

  • Disposal Request: Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from a licensed chemical waste disposal service.[6]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[6]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

  • Dispose: All spill cleanup materials must be collected and disposed of as hazardous waste.[6]

Non-disposable materials that come into contact with the compound should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[8][9]

Logical Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound cluster_2 Disposal Workflow for this compound cluster_3 Disposal Workflow for this compound start Start: Handling This compound wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe waste_generated Waste Generated? wear_ppe->waste_generated segregate Segregate Waste (Solid vs. Liquid) waste_generated->segregate Yes end End of Process waste_generated->end No solid_waste Solid Waste (Gloves, Containers) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store Store in Designated Waste Area label_solid->store label_liquid->store request_pickup Request Pickup by Chemical Waste Service store->request_pickup request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 4-Pentynoyl-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Pentynoyl-Val-Ala-PAB-PNP, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Given that this compound is a component of highly potent ADC systems, which combine monoclonal antibodies with cytotoxic payloads, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.[5][6][7]

Understanding the Compound and Associated Risks

This compound is a peptide-based, enzyme-cleavable linker.[][9] Its structure incorporates a valine-alanine dipeptide sequence, which is designed to be cleaved by lysosomal enzymes like cathepsin B within target cells, leading to the release of a conjugated cytotoxic drug.[][9][10] The presence of a p-aminobenzylcarbamate (PAB) moiety is a common feature in such linkers.[5][10] While the linker itself may not be as hazardous as the final ADC construct, it should be handled with caution as a potentially hazardous chemical. The primary risks are associated with inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Double-gloving with chemotherapy-rated nitrile glovesASTM D6978 certified gloves are recommended.[11] Double gloving provides an extra layer of protection against potential permeation.
Body Disposable, fluid-resistant laboratory gownPolyethylene-coated polypropylene (B1209903) or similar non-absorbent material is preferred to prevent skin contact from spills.[12]
Eyes Chemical splash goggles and a face shieldProvides protection against splashes and aerosols. Standard safety glasses are insufficient.[13]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling the powder form of the compound or when there is a risk of aerosol generation.[11]
Head/Feet Disposable head/hair and shoe coversPrevents contamination of personal clothing and reduces the risk of spreading the chemical outside the laboratory.[12][13]

Engineering Controls and Laboratory Practices

Engineering controls are designed to isolate the hazard from the worker.

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[11]

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for handling cytotoxic compounds should also be available.

Standard Operating Procedures for Handling

A systematic approach to handling minimizes risks. The following workflow diagram and procedural steps outline the recommended process.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_materials 3. Assemble All Necessary Equipment and Reagents prep_area->prep_materials handle_weigh 4. Carefully Weigh the Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction 6. Perform Conjugation Reaction handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose_waste 8. Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe 9. Doff PPE in Correct Order cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the designated work area within the chemical fume hood by lining it with absorbent, plastic-backed paper.

    • Assemble all necessary equipment, including spatulas, weigh boats, vials, and solvents.

  • Handling:

    • Carefully weigh the required amount of the compound, avoiding the creation of dust.

    • If dissolving, add the solvent to the vial containing the compound slowly to prevent splashing.

    • Conduct the conjugation reaction within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 10% bleach solution followed by 70% ethanol).

    • Dispose of all contaminated materials, including gloves, weigh boats, and absorbent paper, in a designated hazardous waste container.

    • Doff PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, face shield, inner gloves).

    • Wash hands thoroughly with soap and water after removing all PPE.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: Store this compound at -20°C in a tightly sealed container to protect it from moisture.[] For related compounds like Val-Ala-PAB, storage at -80°C is recommended for long-term stability (up to 6 months), while at -20°C, it should be used within one month.[14]

  • Monitoring: For critical applications, it is advisable to periodically verify the integrity of the compound using analytical methods such as LC-MS or HPLC before use in conjugation reactions.[]

Spill Management and Disposal Plan

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if there is a risk of airborne powder.

  • Secure: Secure the area and prevent entry.

  • PPE: Don appropriate PPE, including a respirator.

  • Contain: For liquid spills, cover with an absorbent material from the spill kit. For powder spills, gently cover with damp absorbent paper to avoid creating dust.

  • Clean: Carefully collect the absorbed material and place it in a hazardous waste container. Clean the spill area with a deactivating agent (e.g., bleach solution) followed by a rinse.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal of Unused Compound:

Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety and handling guidelines, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in the development of next-generation antibody-drug conjugates.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。